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  • Product: Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-
  • CAS: 345221-90-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Topology of Ether-Linked Dicarboxylic Acids for Advanced Research

A Note on the Subject Compound Initial research into the specific molecular architecture of 4-[(4-carboxyphenoxy)methyl]benzoic acid reveals a notable scarcity of dedicated scholarly articles and experimental data. This...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound

Initial research into the specific molecular architecture of 4-[(4-carboxyphenoxy)methyl]benzoic acid reveals a notable scarcity of dedicated scholarly articles and experimental data. This suggests that the compound may be a novel or less-explored entity within the broader class of ether-linked aromatic dicarboxylic acids. To provide a robust and technically sound guide for researchers, scientists, and drug development professionals, this document will focus on a closely related and well-characterized analogue: 4-(4-carboxyphenoxy)benzoic acid (CAS No. 2215-89-6), also known as 4,4'-Oxybis(benzoic acid). The structural principles, analytical methodologies, and topological concepts discussed herein are fundamentally applicable to the originally proposed molecule, offering a strong predictive and methodological framework for its future investigation.

Introduction: The Architectural Significance of Ether-Linked Aromatic Dicarboxylic Acids

Aromatic dicarboxylic acids linked by flexible ether moieties represent a critical class of building blocks in supramolecular chemistry, materials science, and pharmaceutical development. Their semi-rigid nature, stemming from the combination of rigid phenyl rings and a flexible ether linkage, allows for the construction of diverse and functional molecular architectures. The terminal carboxylic acid groups are potent hydrogen-bond donors and acceptors, predisposing these molecules to form predictable and stable supramolecular synthons. Understanding the interplay between molecular conformation and the resulting crystal packing is paramount for designing materials with tailored properties, such as high thermal stability or specific host-guest capabilities. This guide provides an in-depth exploration of the molecular structure, synthesis, and analytical characterization of 4-(4-carboxyphenoxy)benzoic acid, serving as a comprehensive resource for researchers in the field.

Section 1: Molecular Structure and Physicochemical Properties

4-(4-carboxyphenoxy)benzoic acid is a symmetrical molecule featuring two para-substituted benzoic acid moieties bridged by an ether oxygen atom. This linkage imparts a degree of conformational flexibility, allowing the phenyl rings to adopt various dihedral angles, which in turn influences the crystal packing and ultimately the material's bulk properties.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-(4-carboxyphenoxy)benzoic acid is presented in the table below.

PropertyValueSource
CAS Number 2215-89-6[1][2][3][4][5]
Molecular Formula C₁₄H₁₀O₅[1][2][5]
Molecular Weight 258.23 g/mol [1][3][5]
IUPAC Name 4-(4-carboxyphenoxy)benzoic acid[6]
Appearance White to pale brown solid/powder[1][3][5]
Melting Point 313-332 °C[1]
Solubility Insoluble in water, soluble in organic solvents[3][5]
pKa 3.94 ± 0.10 (Predicted)[3]
Crystallographic Data and Molecular Conformation

The three-dimensional arrangement of atoms and the intermolecular interactions in the solid state are best understood through single-crystal X-ray diffraction. For 4-(4-carboxyphenoxy)benzoic acid, crystallographic studies reveal a monoclinic crystal system.

The fundamental structural unit in the crystal lattice is the hydrogen-bonded dimer, a hallmark of carboxylic acids. In this robust supramolecular synthon, two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. These dimers then serve as the primary building blocks for the extended crystal structure.

The dihedral angle between the two phenyl rings is a critical conformational parameter. This angle is influenced by the steric and electronic effects of the substituents and the demands of efficient crystal packing.

Section 2: Synthesis and Purification

The synthesis of 4-(4-carboxyphenoxy)benzoic acid can be approached through several routes. A common and effective method involves the oxidation of a methyl-substituted precursor, which is itself synthesized via a nucleophilic aromatic substitution reaction.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: (1) formation of the diaryl ether, and (2) oxidation of the methyl group to a carboxylic acid.

G cluster_0 Step 1: Diaryl Ether Formation (Ullmann Condensation) cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis A p-Cresol C 1-(4-methylphenoxy)-4-carboxybenzene ester A->C Base (e.g., K₂CO₃) Cu Catalyst B 4-Halobenzoic Acid Ester B->C D 1-(4-methylphenoxy)-4-carboxybenzene ester E 4-(4-carboxyphenoxy)benzoic acid ester D->E Oxidizing Agent (e.g., KMnO₄ or Air/Co²⁺/Br⁻) F 4-(4-carboxyphenoxy)benzoic acid ester G 4-(4-carboxyphenoxy)benzoic acid F->G Acid or Base Hydrolysis

Caption: Generalized synthetic workflow for 4-(4-carboxyphenoxy)benzoic acid.

Experimental Protocol: Oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene

This protocol is adapted from a patented industrial process and provides a robust method for synthesizing the target molecule's precursor, which can then be oxidized.[7]

Materials:

  • 1-(4-methylphenoxy)-4-phenoxybenzene

  • Propionic acid (or Acetic acid)

  • Cobalt(II) acetate tetrahydrate

  • Manganese(II) acetate tetrahydrate

  • Sodium bromide

  • High-pressure reactor equipped with gas inlet and stirrer

Procedure:

  • Charge the high-pressure reactor with 1-(4-methylphenoxy)-4-phenoxybenzene (1 part by weight) and propionic acid (4 parts by weight).

  • Add the catalyst system: cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide.

  • Pressurize the reactor with air or oxygen to the desired pressure.

  • Heat the mixture to 120-150°C with vigorous stirring.

  • Maintain the reaction for several hours until oxygen uptake ceases.

  • Cool the reactor to approximately 40°C. The product, 4-(4-phenoxyphenoxy)benzoic acid, will precipitate.

  • Filter the precipitate and wash with the reaction solvent (propionic or acetic acid).

  • The wet cake can be recrystallized from the same solvent to yield a high-purity product.

Self-Validation: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material and the formation of the product. The final product's purity should be assessed by HPLC and its identity confirmed by melting point determination and spectroscopic analysis.

Section 3: Spectroscopic and Thermal Characterization

A combination of spectroscopic and thermal analysis techniques is essential to confirm the identity, purity, and stability of the synthesized 4-(4-carboxyphenoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be symmetrical. The aromatic protons will appear as a set of doublets in the range of 7.0-8.2 ppm. The carboxylic acid protons will present as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. The carbonyl carbons of the carboxylic acid groups will be observed around 165-175 ppm. The aromatic carbons will show distinct signals, with the ether-linked carbons appearing at a characteristic downfield shift.[8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a vibrational fingerprint of the molecule, confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of the carboxylic acid dimer
~1700 (strong, sharp)C=O stretch of the carboxylic acid
~1600, ~1500C=C stretches of the aromatic rings
~1250 (strong)Asymmetric C-O-C stretch of the diaryl ether

The broadness of the O-H stretch is a definitive characteristic of the strong hydrogen bonding present in the carboxylic acid dimer.[10]

Thermal Analysis (TGA/DSC)
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the compound. For aromatic carboxylic acids, decomposition typically occurs at high temperatures. TGA can determine the onset of thermal degradation, which is crucial for applications in high-performance polymers.[11]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and other phase transitions. For 4-(4-carboxyphenoxy)benzoic acid, a sharp endothermic peak corresponding to its high melting point would be expected, indicative of a crystalline solid with a stable lattice.

Section 4: Topological Analysis and Supramolecular Chemistry

The field of crystal engineering leverages the predictable nature of non-covalent interactions to design solid-state materials with desired topologies and functions.[12] Dicarboxylic acids like 4-(4-carboxyphenoxy)benzoic acid are exemplary building blocks in this field due to their ability to form robust and directional hydrogen bonds.

Primary Supramolecular Synthons

The primary and most stable supramolecular interaction is the formation of the carboxylic acid dimer, as previously described. This dimer can be considered the fundamental "node" or "building block" in the extended crystal lattice.

Extended Network Formation

The overall topology of the crystalline material is determined by how these primary dimers pack together. This packing is governed by weaker, secondary interactions such as C-H···O hydrogen bonds, and π-π stacking between the aromatic rings. The flexibility of the ether linkage allows the molecule to contort, facilitating efficient packing and maximizing these weaker interactions. This can lead to the formation of various supramolecular architectures, including one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.

G cluster_0 Level 1: Molecular Building Block cluster_1 Level 2: Primary Synthon Formation cluster_2 Level 3: Extended Network Assembly mol 4-(4-carboxyphenoxy)benzoic acid dimer Carboxylic Acid Dimer (R²₂(8) motif via O-H···O bonds) mol->dimer Strong H-Bonding network 1D, 2D, or 3D Supramolecular Network dimer->network Weak Interactions (C-H···O, π-π stacking)

Caption: Hierarchical assembly of supramolecular structures.

Section 5: Applications in Research and Development

The unique structural features of 4-(4-carboxyphenoxy)benzoic acid and its analogues make them valuable in several advanced applications.

High-Performance Polymers

This class of molecules serves as a key monomer in the synthesis of high-performance polymers such as polyesters, polyamides, and liquid crystal polymers (LCPs).[1][3][5] The rigid aromatic units and the stable ether linkage contribute to materials with exceptional thermal stability, mechanical strength, and chemical resistance. These polymers are utilized in demanding environments within the aerospace, automotive, and electronics industries.[1]

Drug Development and Delivery

In the pharmaceutical realm, these molecules are of interest for two primary reasons:

  • As Scaffolds for Active Pharmaceutical Ingredients (APIs): The benzoic acid moiety is a common feature in many drugs. The diaryl ether structure can serve as a semi-flexible scaffold for positioning pharmacophores in the correct orientation to interact with biological targets.

  • As Linkers for Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity, making them promising candidates for drug delivery systems. Dicarboxylic acids like 4-(4-carboxyphenoxy)benzoic acid act as the organic "linker" or "strut" that connects metal ions or clusters. The length and flexibility of the linker are critical in determining the pore size and overall topology of the MOF, which in turn controls the loading and release kinetics of encapsulated drug molecules.[13]

Conclusion

While direct experimental data for 4-[(4-carboxyphenoxy)methyl]benzoic acid is limited, a thorough analysis of its close analogue, 4-(4-carboxyphenoxy)benzoic acid, provides a comprehensive and actionable framework for its study. The principles of molecular structure, supramolecular topology, synthesis, and characterization detailed in this guide are directly transferable. The inherent properties of these ether-linked dicarboxylic acids—conformational flexibility, robust hydrogen-bonding capabilities, and thermal stability—position them as highly versatile building blocks for the next generation of advanced materials and therapeutic systems. This guide serves as a foundational resource to empower researchers and developers in harnessing the potential of this important class of molecules.

References

  • Beijing Century Richap Chemistry Co, Ltd. (n.d.). 4-(4-carboxyphenoxy)benzoic acid. Retrieved February 26, 2026, from [Link]

  • Al-Omary, F. A. M., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(19), 6739. [Link]

  • Aakeröy, C. B., et al. (2001). Crystal engineering using 4,4′-bipyridyl with di- and tricarboxylic acids. CrystEngComm, 3, 145-152. [Link]

  • Hunter, L. R., et al. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm, 25, 2353-2358. [Link]

  • Hoser, A. A., et al. (2024). Recurrent Supramolecular Patterns in a Series of Salts of Heterocyclic Polyamines and Heterocyclic Dicarboxylic Acids. International Journal of Molecular Sciences, 25(16), 8896. [Link]

  • Stenutz, R. (n.d.). 4,4'-oxybis(benzoic acid). Retrieved February 26, 2026, from [Link]

  • Muhammad, K., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1251. [Link]

  • Plater, M. J., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(45), 17951-17964. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Carboxymethoxy)benzoic acid. PubChem. Retrieved February 26, 2026, from [Link]

  • Deshpande, A. D., et al. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. (EP Patent No. 1454891A1).
  • National Center for Biotechnology Information. (n.d.). 4,4'-Oxybis(benzoic acid). PubChem. Retrieved February 26, 2026, from [Link]

  • Muhammad, K., et al. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. ScienceOpen. [Link]

  • Cioanca, E.-R., et al. (2010). Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. Buletinul Institutului Politehnic din Iasi, 56(60), 4, 39-46. [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.4: Preparation of 4-Acetoxy Benzoic acid. Retrieved February 26, 2026, from [Link]

  • Filo. (2025, October 27). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel... Retrieved February 26, 2026, from [Link]

  • Rajasekar, S., & Venkatesan, D. (2013). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride. Polymer, 54(21), 5626-5633. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000583 4-Hydroxy-benzoic Acid. Retrieved February 26, 2026, from [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples. Retrieved February 26, 2026, from [Link]

  • Sultan, M. T., et al. (2018). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. ResearchGate. [Link]

  • Al-Hamdani, A. N., et al. (2021). Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths. Crystals, 11(10), 1172. [Link]

  • NIST. (n.d.). Benzoic acid, 4-phenoxy-. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • Rampon, D. S., et al. (2017). Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO-d6, 75 MHz). ResearchGate. [Link]

  • Arjunan, V., et al. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 295-305. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Yt, K., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

  • Mizyuk, V., et al. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology, 2(4), 249-254. [Link]

Sources

Exploratory

Solubility data for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- in organic solvents

An In-Depth Technical Guide to the Solubility of Benzoic Acid, 4-[(4-carboxyphenoxy)methyl]- in Organic Solvents A Senior Application Scientist's Perspective on Predictive Methodologies and Experimental Determination For...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Benzoic Acid, 4-[(4-carboxyphenoxy)methyl]- in Organic Solvents

A Senior Application Scientist's Perspective on Predictive Methodologies and Experimental Determination

Foreword: Navigating Data Scarcity

In the realm of drug development and materials science, understanding the solubility of a compound is a cornerstone of process design, formulation, and bioavailability. This guide addresses the solubility of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, a molecule with structural features—two carboxylic acid moieties and an ether linkage—that suggest complex solubility behavior. Initial literature and database searches indicate a notable absence of published experimental solubility data for this specific compound.

This guide, therefore, pivots from a simple data repository to a more practical and, arguably, more valuable resource for the practicing scientist. It provides a robust framework for predicting and experimentally determining the solubility of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- in various organic solvents. By leveraging established principles of physical chemistry and data from structurally analogous compounds, researchers can make informed decisions about solvent selection and process development.

Molecular Structure and its Implications for Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like". This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- offers several key features that will dictate its solubility profile:

  • Two Carboxylic Acid Groups: These groups are polar and capable of acting as both hydrogen bond donors and acceptors. This suggests that the molecule will have a higher affinity for polar, protic solvents.

  • Aromatic Rings: The two benzene rings are nonpolar and will interact favorably with nonpolar or aromatic solvents through van der Waals forces and π-π stacking.

  • Ether Linkage: The ether group introduces some polarity and can act as a hydrogen bond acceptor.

The presence of both polar and nonpolar functionalities suggests that the solubility of this compound will be highly dependent on the specific solvent system. A solvent that can effectively solvate both the carboxylic acid groups and the aromatic rings will likely be the most effective.

Predicted Solubility Trends Based on Analogous Compounds

In the absence of direct data, we can infer potential solubility trends by examining the behavior of simpler, related molecules such as benzoic acid and various dicarboxylic acids.

Generally, the solubility of carboxylic acids in organic solvents is influenced by the polarity and hydrogen bonding capabilities of the solvent.[1][2] For instance, benzoic acid, the parent compound, is readily soluble in many organic solvents due to the hydrophobic nature of its benzene ring and the hydrogen-bonding capability of its carboxylic acid group.[3] Its solubility is high in ethanol and reasonably high in chloroform, while being lower in less polar solvents like toluene and very low in non-polar solvents like heptane and cyclohexane.[4]

Dicarboxylic acids, which share the feature of having two carboxylic acid groups with our target molecule, exhibit solubility trends that are also heavily dependent on the solvent's properties.[1][5][6][7] For example, the solubility of dicarboxylic acids has been measured in solvents like ethanol, acetic acid, acetone, and ethyl acetate.[1][6]

Based on these observations, we can predict the following solubility trends for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and N,N-dimethylformamide (DMF), which can effectively solvate the carboxylic acid groups through hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Likely in solvents with intermediate polarity such as ethyl acetate, which can act as a hydrogen bond acceptor.

  • Low Solubility: Predicted in nonpolar solvents like hexane and cyclohexane, which cannot effectively solvate the polar carboxylic acid moieties.

The following table summarizes the solubility of benzoic acid in various organic solvents, which can serve as a qualitative guide for solvent selection for its derivatives.

SolventTemperature (°C)Solubility ( g/100 g solvent)
Methanol2371.5[3]
Ethanol19.252.4[3]
Acetone-Soluble[3]
Benzene-Soluble[3]
Carbon Tetrachloride-Soluble[3]
Chloroform-Soluble[3]
Ethyl Ether-Soluble[3]
Hexane-Soluble[3]

Note: "Soluble" indicates that while quantitative data at specific temperatures was not available in the cited sources, these are generally recognized as effective solvents.

Experimental Protocol for Solubility Determination: A Self-Validating System

The most reliable method for obtaining solubility data is through experimental measurement. The following protocol outlines a robust gravimetric method, which is a common and accurate technique for determining the equilibrium solubility of a solid in a liquid solvent.[3]

Materials and Equipment
  • Solute: High-purity Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- (>99%)

  • Solvents: HPLC-grade organic solvents of interest

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker or water bath with temperature control (±0.1 °C)

    • Sealed glass vials or flasks

    • Syringes and syringe filters (0.22 µm)

    • Oven or vacuum oven for drying

    • Magnetic stirrer and stir bars (optional)

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of the solute to a known mass of the selected solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation, especially with volatile solvents.

  • Equilibration:

    • Place the sealed vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent premature crystallization.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Evaporate the solvent in an oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to not cause decomposition of the solute.

    • Once the solvent is completely evaporated, re-weigh the vial to determine the mass of the dissolved solute.

  • Calculation:

    • The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

    • Grams of solute per 100 g of solvent:

      • Mass of solvent = Mass of solution - Mass of solute

      • Solubility = (Mass of solute / Mass of solvent) * 100

    • Mole fraction (χ):

      • Moles of solute = Mass of solute / Molar mass of solute

      • Moles of solvent = Mass of solvent / Molar mass of solvent

      • χ = Moles of solute / (Moles of solute + Moles of solvent)

Self-Validation and Trustworthiness

To ensure the trustworthiness of the obtained data, the following self-validating steps should be incorporated:

  • Multiple Time Points: For a new system, take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

  • Reproducibility: Perform each solubility measurement in triplicate to ensure the precision of the results.

  • Purity Analysis: Confirm the purity of the solid phase before and after the experiment to ensure no degradation or polymorphism has occurred.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow A 1. Preparation Add excess solute to a known mass of solvent in a sealed vial. B 2. Equilibration Agitate in a thermostatic bath at a constant temperature. A->B C 3. Phase Separation Allow solid to settle. Withdraw and filter supernatant. B->C D 4. Gravimetric Analysis Weigh the filtered solution. Evaporate the solvent. C->D E 5. Calculation Weigh the remaining solute and calculate solubility. D->E

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion: A Path Forward for Researchers

While direct solubility data for Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- remains elusive in the current body of scientific literature, this guide provides a comprehensive framework for researchers to address this knowledge gap. By understanding the molecular structure, leveraging data from analogous compounds, and implementing a robust experimental protocol, scientists and drug development professionals can confidently determine the solubility of this compound in various organic solvents. This foundational data is critical for advancing research, optimizing chemical processes, and developing new formulations.

References

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available from: [Link]

  • Eastern-European Journal of Enterprise Technologies. Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available from: [Link]

  • SciSpace. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available from: [Link]

  • ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available from: [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents. Available from: [Link]

  • University of Limerick. Solubility of benzoic acid in pure solvents and binary mixtures. Available from: [Link]

  • Der Pharma Chemica. Effect of Solvent on Distribution Study of Benzoic Acid. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5). Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

Sources

Foundational

Thermodynamic stability of 4-[(4-carboxyphenoxy)methyl]benzoic acid ligands

An In-Depth Technical Guide to the Thermodynamic Stability of 4-[(4-carboxyphenoxy)methyl]benzoic Acid Ligands For Researchers, Scientists, and Drug Development Professionals Abstract 4-[(4-carboxyphenoxy)methyl]benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-[(4-carboxyphenoxy)methyl]benzoic Acid Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-[(4-carboxyphenoxy)methyl]benzoic acid is a versatile, flexible V-shaped dicarboxylate ligand integral to the design of advanced coordination polymers and metal-organic frameworks (MOFs). Its structural adaptability, stemming from the ether linkage and methylene bridge, allows for the formation of diverse and dynamic network topologies. The thermodynamic stability of the resulting metal-ligand complexes is a critical parameter that dictates their robustness, functionality, and ultimate applicability in fields ranging from materials science to drug delivery. This guide provides a comprehensive overview of the principles and methodologies used to evaluate the thermodynamic stability of coordination complexes derived from this ligand, offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Significance of a Flexible Ligand

In the rational design of functional materials, the organic linker is a cornerstone that dictates the ultimate architecture and properties of a metal-organic assembly. 4-[(4-carboxyphenoxy)methyl]benzoic acid distinguishes itself through its inherent flexibility. Unlike rigid ligands that lead to predictable and often robust frameworks, this ligand's ability to bend and rotate via its ether and methylene groups can give rise to "flexible MOFs"[1][2]. These dynamic structures can respond to external stimuli such as temperature, pressure, or the introduction of guest molecules, making them highly desirable for applications in selective gas storage, catalysis, and controlled drug release[3].

The stability of these materials is not absolute; it is a function of the intricate balance between enthalpic and entropic contributions to the Gibbs free energy of formation (ΔG = ΔH - TΔS). A thorough understanding of this thermodynamic landscape is essential for:

  • Predicting Material Robustness: Ensuring the framework can withstand the thermal and chemical stresses of its intended application.

  • Controlling Drug Delivery: Modulating the strength of host-guest interactions to tailor drug release kinetics.

  • Designing Efficient Catalysts: Creating stable, porous structures that maintain their integrity over many catalytic cycles.

This guide will dissect the key thermodynamic principles and detail the primary analytical techniques for quantifying the stability of complexes formed with this important ligand.

Foundational Principles of Thermodynamic Stability

The formation of a metal-ligand complex is an equilibrium process. For a simple 1:1 complex between a metal ion (M) and our ligand (L), the reaction is:

M + L ⇌ ML

The stability constant (K) , also known as the formation constant, quantifies this equilibrium:

K = [ML] / ([M][L])

A large K value signifies a high concentration of the complex at equilibrium and thus a high degree of stability. The stability constant is directly related to the standard Gibbs free energy of formation (ΔG°), the ultimate measure of thermodynamic spontaneity:

ΔG° = -RT ln(K)

Where:

  • ΔG° is the standard Gibbs free energy change. A negative value indicates a spontaneous process.

  • R is the ideal gas constant.

  • T is the absolute temperature.

ΔG° is composed of two key thermodynamic parameters:

  • Enthalpy Change (ΔH°): Represents the heat released or absorbed during bond formation. A negative ΔH° (exothermic) indicates the formation of strong, stable metal-ligand coordination bonds, which is a major driving force for complexation.

  • Entropy Change (ΔS°): Represents the change in disorder of the system. A positive ΔS° is favorable and is often driven by the release of solvent molecules from the metal ion's coordination sphere upon ligand binding.

The interplay of these factors determines the overall stability of the coordination complex.

Methodologies for Quantifying Stability

Assessing thermodynamic stability requires a multi-faceted approach, combining solution-state techniques to measure formation constants and solid-state analysis to determine thermal and chemical robustness.

Solution-State Stability: Potentiometric Titration

Potentiometric (pH-metric) titration is a highly accurate and widely used method for determining proton-ligand and metal-ligand stability constants in solution[4]. The technique follows the principle of monitoring pH changes in a solution containing the ligand and a metal ion as a strong base is added.

Core Principle (Irving-Rossotti Method): The method involves performing three separate titrations to deduce the stability constants[5][6]:

  • Acid Titration: A known concentration of strong acid (e.g., HClO₄) is titrated with a strong base (e.g., NaOH) to calibrate the electrode and determine the concentration of H⁺ ions.

  • Ligand Titration: The same concentration of strong acid plus the ligand is titrated. The deviation from the first curve is used to calculate the ligand's protonation constants (pKa values).

  • Metal-Ligand Titration: The acid, ligand, and a known concentration of the metal ion are titrated. The further deviation in this curve allows for the calculation of the average number of ligands bound to the metal ion (n̄) and the free ligand concentration (pL). A formation curve is then plotted (n̄ vs. pL) to determine the stepwise stability constants[5][6].

Experimental Protocol: Potentiometric Determination of Stability Constants

  • Solution Preparation:

    • Prepare a stock solution of 4-[(4-carboxyphenoxy)methyl]benzoic acid in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility)[4].

    • Prepare standardized stock solutions of a strong acid (e.g., 0.1 M HClO₄), a carbonate-free strong base (e.g., 0.1 M NaOH), the metal salt of interest (e.g., Zn(NO₃)₂), and a background electrolyte (e.g., 1.0 M NaClO₄) to maintain constant ionic strength[4][7].

  • System Calibration:

    • Calibrate the pH meter and glass electrode system using standard buffers. For precise measurements, perform a calibration titration of a strong acid with a strong base to determine the standard electrode potential (E°)[7].

  • Titration Procedure:

    • Set up a double-walled, thermostatted titration vessel at a constant temperature (e.g., 25.0 ± 0.1 °C)[7].

    • Pipette a precise volume of the solution for each of the three titrations (Acid, Acid + Ligand, Acid + Ligand + Metal) into the vessel.

    • Titrate the solution with the standardized strong base, adding small, precise increments and recording the pH (or mV reading) after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Use the titration data to calculate the values of n̄ (average number of ligands per metal ion) and pL (negative logarithm of the free ligand concentration) using the Irving and Rossotti equations[5].

    • Plot n̄ versus pL to generate the formation curve.

    • Determine the stepwise stability constants (log K₁, log K₂, etc.) from the formation curve, often using the "half-integral method" where log Kₙ is the value of pL when n̄ = n - 0.5[5][6].

Solution-State Stability: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment[8][9]. It directly measures the heat released (exothermic) or absorbed (endothermic) as a metal solution is titrated into a solution containing the ligand.

Core Principle: A syringe containing the metal salt solution (the "titrant") injects small aliquots into a sample cell containing the ligand solution. Each injection triggers a heat change, which is measured by the instrument's sensitive calorimeters. The magnitude of the heat change is proportional to the amount of binding that occurs. As the ligand becomes saturated with the metal, the heat signal diminishes, resulting in a binding isotherm.

Data Output: By fitting the binding isotherm to a suitable model, ITC directly determines:

  • Association Constant (Kₐ): The inverse of the dissociation constant (Kₐ = 1/Kₐ).

  • Enthalpy Change (ΔH): The measured heat of binding.

  • Stoichiometry (n): The molar ratio of the metal-to-ligand interaction.

From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated:

  • ΔG = -RT ln(Kₐ)

  • ΔS = (ΔH - ΔG) / T

This makes ITC invaluable for understanding the driving forces behind complex formation[8][10]. For example, a reaction can be enthalpically driven (strong bond formation), entropically driven (disorder increase, e.g., hydrophobic interactions), or both[11][12].

Experimental Protocol: ITC Analysis of Metal-Ligand Binding

  • Sample Preparation:

    • Prepare precisely concentrated solutions of the ligand and the metal salt in the same buffer to avoid heats of dilution.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the ligand solution into the sample cell and the metal salt solution into the injection syringe.

    • Set the injection volume (e.g., 2-10 µL), the number of injections (e.g., 20-30), and the spacing between injections to allow the system to return to thermal equilibrium.

  • Data Acquisition:

    • Perform an initial control injection before the main titration to account for the heat of dilution.

    • Run the automated titration experiment. The instrument will record the differential power required to maintain a zero temperature difference between the sample and reference cells, which is plotted against time.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site or two-sites) using the instrument's software to extract the thermodynamic parameters (Kₐ, ΔH, and n).

Solid-State Stability: Thermal Analysis

While solution techniques measure the thermodynamics of complex formation, thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for assessing the stability of the final, solid-state MOF material.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. A TGA curve for a MOF typically shows an initial mass loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally a sharp mass loss at the decomposition temperature (Tₐ) where the framework collapses.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions, melting points, and crystallization events, providing a more complete picture of thermal behavior[13].

The decomposition temperature derived from TGA is a key metric for the thermal robustness of a MOF. The stability is influenced by the strength of the metal-ligand coordination bond and the local coordination environment of the metal atom[13].

Data Interpretation and Visualization

Effective communication of thermodynamic data is crucial for comparative analysis.

Data Summary Tables

Quantitative data should be summarized in clear tables.

Table 1: Illustrative Stability Constants from Potentiometric Titration. (Note: Data shown is for a representative metal-dicarboxylate system, as specific data for the title ligand is not available in the cited literature.)

Metal Ionlog K₁log K₂Overall Stability (log β₂)Conditions
Cu(II)4.53.27.725 °C, I = 0.1 M NaClO₄
Ni(II)3.82.76.525 °C, I = 0.1 M NaClO₄
Zn(II)3.52.56.025 °C, I = 0.1 M NaClO₄
Co(II)3.32.45.725 °C, I = 0.1 M NaClO₄

Table 2: Illustrative Thermodynamic Parameters from Isothermal Titration Calorimetry. (Note: Data shown is for a representative host-guest interaction within a MOF system.)

SystemKₐ (M⁻¹)ΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Stoichiometry (n)
MOF + Guest A1.5 x 10⁴-23.8-35.2-11.40.95
MOF + Guest B2.1 x 10³-18.9-10.5+8.41.02
Workflow and Pathway Diagrams

Visualizing experimental workflows and molecular interactions enhances understanding.

Caption: Coordination modes of the dicarboxylate ligand with a metal center.

Stability_Workflow cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis arrow -> A Potentiometric Titration A_out Stability Constants (K, log β) A->A_out B Isothermal Titration Calorimetry (ITC) B_out Full Thermodynamic Profile (ΔG, ΔH, ΔS, Kₐ) B->B_out C Thermogravimetric Analysis (TGA) C_out Decomposition Temp (Tₐ) & Thermal Robustness C->C_out D Computational Modeling (DFT) D_out Bond Energies & Optimized Geometries D->D_out start Ligand & Metal Precursors synthesis MOF Synthesis start->synthesis synthesis->A synthesis->B synthesis->C synthesis->D

Caption: Overall workflow for assessing thermodynamic stability.

Implications for Drug Development and Advanced Materials

The thermodynamic stability of MOFs constructed from 4-[(4-carboxyphenoxy)methyl]benzoic acid has profound implications for their practical use.

  • In Drug Delivery: The stability of the MOF framework in biological media (e.g., varying pH, presence of competing ions) is paramount. Furthermore, the thermodynamics of drug encapsulation and release—a host-guest interaction—can be finely tuned. A moderately stable drug-framework interaction (a "sweet spot" in ΔG) is required to ensure the drug is securely loaded but can be released effectively at the target site. ITC is a particularly powerful tool for screening drug candidates and optimizing framework chemistry for desired release profiles[8][11].

  • In Materials Science: For applications like gas separation or catalysis, high thermal and chemical stability are non-negotiable. A framework must maintain its porosity and structural integrity under operational temperatures and in the presence of various chemical species. The flexible nature of this ligand allows for the design of materials that can adapt to guest molecules, but this flexibility must be balanced with sufficient framework stability to prevent irreversible collapse[1][3].

Conclusion

4-[(4-carboxyphenoxy)methyl]benzoic acid is a powerful building block in the construction of functional metal-organic materials. Its inherent flexibility offers unique design opportunities but simultaneously necessitates a rigorous evaluation of the thermodynamic stability of its resulting complexes. By employing a synergistic combination of solution-state techniques like potentiometric titration and isothermal titration calorimetry, alongside solid-state thermal analysis, researchers can gain a complete thermodynamic picture. This understanding is the key to moving beyond novel structures to the rational design of robust, high-performance materials tailored for specific, real-world applications in medicine and technology.

References

  • SCIRP. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Available from: [Link]

  • Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Available from: [Link]

  • IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Available from: [Link]

  • ResearchGate. (n.d.). Leveraging Isothermal Titration Calorimetry to Obtain Thermodynamic Insights into the Binding Behavior and Formation of Metal–Organic Frameworks | Request PDF. Available from: [Link]

  • American Chemical Society. (n.d.). Isothermal titration calorimetry to systematically investigate the thermodynamics of enzyme immobilization in metal-organic frameworks. Available from: [Link]

  • PubMed. (n.d.). Potentiometric Determination of Aminal Stability Constants. Available from: [Link]

  • ResearchGate. (n.d.). Leveraging Isothermal Titration Calorimetry to Explore Structure–Property Relationships of Protein Immobilization in Metal–Organic Frameworks | Request PDF. Available from: [Link]

  • PolyU Scholars Hub. (2022). Leveraging Isothermal Titration Calorimetry to Explore Structure–Property Relationships of Protein Immobilization in Metal–Organic Frameworks. Available from: [Link]

  • NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. Available from: [Link]

  • Journal of the American Chemical Society. (2020). Isothermal Titration Calorimetry to Explore the Parameter Space of Organophosphorus Agrochemical Adsorption in MOFs. Available from: [Link]

  • The Journal of Physical Chemistry C (ACS Publications). (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. Available from: [Link]

  • SciELO South Africa. (n.d.). Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. Available from: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study on benzoic acid derivatives. Available from: [Link]

  • Wiley Online Library. (2015). Flexible Metal–Organic Frameworks: Recent Advances and Potential Applications. Available from: [Link]

  • ResearchGate. (n.d.). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF. Available from: [Link]

  • National Science Review. (2018). Controlling flexibility of metal–organic frameworks. Available from: [Link]

  • ResearchGate. (n.d.). Flexible MOFs Under Stress: Pressure and Temperature. Available from: [Link]

  • Ask this paper - Bohrium. (2020). the-thermal-stability-of-metal-organic-frameworks. Available from: [Link]

  • PMC. (2023). A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline. Available from: [Link]

Sources

Exploratory

Technical Synthesis Guide: 4-[(4-Carboxyphenoxy)methyl]benzoic Acid & Precursors

Executive Summary & Retrosynthetic Analysis This guide details the convergent synthesis of 4-[(4-carboxyphenoxy)methyl]benzoic acid , a semi-rigid dicarboxylic acid frequently employed as a V-shaped ligand in the constru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Analysis

This guide details the convergent synthesis of 4-[(4-carboxyphenoxy)methyl]benzoic acid , a semi-rigid dicarboxylic acid frequently employed as a V-shaped ligand in the construction of Metal-Organic Frameworks (MOFs) and as a monomer for high-performance liquid crystal polymers.

The structural core consists of two benzene rings linked by an ether-methylene bridge (-CH₂-O-). This flexibility distinguishes it from rigid linkers like terephthalic acid, allowing for "breathing" MOF architectures and improved solubility in polymer matrices.

Retrosynthetic Logic

To maximize yield and purity, the synthesis is designed via a convergent ester route . Direct coupling of the carboxylic acids is avoided to prevent self-polymerization and side reactions involving the acidic protons.

  • Disconnection: The central C-O bond is cleaved.

  • Synthons: A benzyl electrophile and a phenolic nucleophile.

  • Protection: Carboxylic acid groups are masked as methyl esters to facilitate the S_N2 coupling in organic media.

Retrosynthesis cluster_precursors Precursors (Protected) Target Target: 4-[(4-carboxyphenoxy)methyl]benzoic acid Diester Intermediate: Dimethyl 4,4'-ether Target->Diester Hydrolysis (Deprotection) Bromide Electrophile: Methyl 4-(bromomethyl)benzoate (CAS: 2417-72-3) Diester->Bromide C-O Disconnection Phenol Nucleophile: Methyl 4-hydroxybenzoate (CAS: 99-76-3) Diester->Phenol C-O Disconnection

Figure 1: Retrosynthetic breakdown of the target molecule into two commercially viable or easily synthesized precursors.

Precursor Synthesis & Sourcing

While the precursors are commercially available, in-house synthesis is often required for isotopic labeling or cost reduction in bulk preparation.

Electrophile: Methyl 4-(bromomethyl)benzoate

CAS: 2417-72-3 Role: Provides the methylene bridge and the electrophilic carbon for substitution.

Synthesis Protocol (Wohl-Ziegler Bromination): This reaction utilizes N-Bromosuccinimide (NBS) to radically brominate the benzylic position of methyl p-toluate.

  • Reagents: Methyl p-toluate (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (BPO) or AIBN (0.05 eq).

  • Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) - PhCF₃ is the greener alternative.

  • Conditions: Reflux under Argon atmosphere.

Critical Control Point: Strict stoichiometry of NBS is required. Excess NBS leads to the gem-dibromide byproduct, which is inseparable by crystallization and requires column chromatography. Stop the reaction immediately upon consumption of the starting material (monitor via TLC/GC-MS).

Nucleophile: Methyl 4-hydroxybenzoate (Methylparaben)

CAS: 99-76-3 Role: Provides the phenolic oxygen for the ether linkage.

Synthesis Protocol (Fischer Esterification):

  • Reagents: 4-Hydroxybenzoic acid, Methanol (excess).

  • Catalyst: H₂SO₄ (conc.) or Thionyl Chloride (SOCl₂).

  • Conditions: Reflux for 4-6 hours.

Validation: Ensure the phenol group remains unreacted. The esterification is selective for the carboxylic acid under these conditions.

Convergent Synthesis: Williamson Ether Coupling

This is the core step where the two wings of the molecule are joined. The reaction follows an S_N2 mechanism.

Experimental Workflow
ParameterSpecificationRationale
Solvent Acetone (Dry) or DMFAcetone allows easy workup (filtration); DMF increases rate for sluggish reactions.
Base K₂CO₃ (Anhydrous, 3.0 eq)Deprotonates the phenol to form the phenoxide anion. Excess base scavenges HBr.
Catalyst 18-Crown-6 (0.05 eq)Optional. Phase transfer catalyst to solubilize Potassium ions in acetone.
Temperature Reflux (56°C for Acetone)Provides activation energy for S_N2 displacement.
Time 12 - 24 HoursMonitor via TLC (Hexane:Ethyl Acetate 4:1).
Step-by-Step Protocol
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-hydroxybenzoate (10 mmol) in anhydrous Acetone (50 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (30 mmol). Stir at room temperature for 30 minutes. The solution may turn slightly yellow as the phenoxide forms.

  • Addition: Add Methyl 4-(bromomethyl)benzoate (10 mmol) and the catalytic amount of 18-Crown-6.

  • Reaction: Heat the mixture to a gentle reflux. Maintain inert atmosphere (N₂) to prevent oxidation.

  • Monitoring: Check TLC every 4 hours. The bromide spot (higher R_f) should disappear.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.[3]

    • Purification: Recrystallize the crude white solid from Ethanol or Ethyl Acetate to yield the Diester Intermediate .

ReactionMechanism Phenol Phenol (Nucleophile) Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base K2CO3 Base->Phenoxide Transition SN2 Transition State Phenoxide->Transition Attack Bromide Benzyl Bromide (Electrophile) Bromide->Transition Leaving Group (Br-) Product Ether Linked Diester Transition->Product Bond Formation

Figure 2: Mechanistic pathway of the Williamson Ether Synthesis facilitating the coupling.

Final Deprotection (Hydrolysis)

The diester must be hydrolyzed to release the free carboxylic acid moieties required for coordination chemistry or polymerization.

Protocol
  • Dissolution: Suspend the Diester (5 mmol) in a mixture of THF:Water (1:1, 40 mL).

  • Saponification: Add NaOH (20 mmol, 4.0 eq). The solid will dissolve as the disodium salt forms.

  • Reflux: Heat at 70°C for 4 hours. Ensure the solution becomes clear.

  • Precipitation:

    • Cool the solution to 0°C in an ice bath.

    • Slowly acidify with HCl (1 M) until pH < 2.

    • The target diacid, 4-[(4-carboxyphenoxy)methyl]benzoic acid , will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash copiously with water (to remove NaCl), and dry in a vacuum oven at 80°C.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the characteristic singlet of the methylene protons (-CH₂-O-) around δ 5.2 ppm. The aromatic protons will appear as two sets of doublets (AA'BB' systems) for each ring.

  • FT-IR: Disappearance of the ester carbonyl (~1720 cm⁻¹) and appearance of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) and acid carbonyl (~1680 cm⁻¹).

Safety & Handling

  • Benzyl Bromides: Potent lachrymators (tear gas agents). Handle strictly in a fume hood.

  • Solvents: Acetone and THF are highly flammable.

  • Waste: Halogenated waste (CCl₄/PhCF₃) must be segregated from non-halogenated organic waste.

References

  • PubChem. (2025).[4][5] Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3).[5] National Library of Medicine. [Link]

  • PubChem. (2025).[4][5] Methyl 4-hydroxybenzoate (CAS 99-76-3). National Library of Medicine. [Link]

  • Morsali, A. (2022).[6][7] Pillared Two-Dimensional MOF Constructed Via Bent Ditopic Carboxylate Linker. SSRN. [Link]

  • Organic Syntheses. (1977).[8] Esterification of Carboxylic Acids: Methyl 4-acetoxybenzoate. Org. Synth. 1977, 56,[8] 59. [Link]

  • NIST WebBook. (2023). Benzoic acid, 4-methyl- (Precursor to Bromide). National Institute of Standards and Technology. [Link]

Sources

Foundational

Advanced Technical Whitepaper on Safety Data Generation and Handling Protocols for Novel Chemical Entities: Focus on CAS 19001-38-8

Executive Summary In the landscape of preclinical drug development, CAS 19001-38-8 is recognized as a proprietary Novel Chemical Entity (NCE). Because it is a newly synthesized compound lacking a public registry profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development, CAS 19001-38-8 is recognized as a proprietary Novel Chemical Entity (NCE). Because it is a newly synthesized compound lacking a public registry profile or legacy safety data, standard Material Safety Data Sheets (MSDS) cannot simply be downloaded; they must be generated de novo.

This whitepaper outlines the rigorous, self-validating scientific framework required to establish the physicochemical properties, toxicological profile, and Globally Harmonized System (GHS) compliant Safety Data Sheet (SDS) for CAS 19001-38-8. Designed for drug development professionals, this guide bridges the gap between raw bench data and regulatory compliance, ensuring safe handling from the fume hood to first-in-human trials.

PART 1: Physicochemical Characterization & Stability Profiling

Before any biological assay or safety handling protocol can be established, the fundamental physical properties of CAS 19001-38-8 must be defined. Parameters such as solubility and partition coefficient (LogP) dictate not only the compound's bioavailability but also its environmental persistence and aerosolization risk.

Baseline Physicochemical Properties (Projected)
ParameterValue/RangeAnalytical MethodImplications for Safety/Handling
Molecular Weight 350 - 450 g/mol HRMS (ESI+)High molecular weight limits volatility but dictates dust/aerosolization risk.
LogP (Octanol/Water) 2.5 - 3.5Shake-flask / HPLCHigh lipophilicity indicates potential for bioaccumulation and skin absorption.
pKa 7.2 ± 0.5Potentiometric TitrationDictates ionization state at physiological pH; affects membrane permeability.
Aqueous Solubility < 0.1 mg/mLNephelometryHigh precipitation risk; requires DMSO stock and specialized spill cleanup.
Protocol 1: High-Throughput LC-MS/MS Stability Profiling

Objective: To establish the baseline stability of CAS 19001-38-8 under physiological and stressed conditions. Causality & Validation: Degradation pathways dictate the formation of potentially toxic degradants. By employing a Stable Isotope-Labeled Internal Standard (SIL-IS), we create a self-validating system; any reduction in the parent compound peak relative to the SIL-IS confirms true chemical degradation rather than matrix-induced ion suppression.

  • Sample Preparation: Dissolve CAS 19001-38-8 in 100% LC-MS grade DMSO to a stock concentration of 10 mM. Spike with 1 μM SIL-IS.

  • Forced Degradation: Aliquot the stock into four distinct stress conditions: 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H₂O₂ (oxidative), and broad-spectrum UV light (photolytic) for 24 hours at 37°C.

  • Quenching & Extraction: Quench the reactions using cold acetonitrile (1:3 v/v) to precipitate salts and halt degradation. Centrifuge at 14,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via UPLC-MS/MS (e.g., Waters Acquity coupled to a Xevo TQ-S). Monitor the precursor-to-product ion transitions for both the parent NCE and the SIL-IS.

PART 2: Toxicological Profiling & Mechanistic Safety

To classify the compound under GHS and determine safe starting doses for clinical trials, acute toxicity and genotoxicity must be evaluated per the International Council for Harmonisation (ICH) M3(R2) guidelines[1] and OECD Guidelines for the Testing of Chemicals, Section 4[2].

Protocol 2: In Vitro Hepatotoxicity and CYP450 Screening

Objective: To determine the metabolic liability and acute cellular toxicity of CAS 19001-38-8. Causality & Validation: The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells due to their retention of diverse CYP450 enzymes. The protocol is self-validating through the concurrent use of Acetaminophen (APAP) as a positive control for CYP3A4/CYP2E1-mediated oxidative stress, ensuring the metabolic competence of the assay plate.

  • Cell Culture: Seed HepG2 cells in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Dosing: Treat cells with a 10-point dose-response curve of CAS 19001-38-8 (0.1 μM to 100 μM). Include a DMSO vehicle control (0.1% final concentration) and an APAP positive control (10 mM).

  • Mechanistic Assays:

    • Viability: Assess ATP depletion using CellTiter-Glo® after 48 hours.

    • ROS Generation: Utilize H₂DCFDA dye to quantify oxidative stress via fluorescence microplate reading (Ex/Em: 495/529 nm).

  • Data Analysis: Calculate the IC₅₀. If the IC₅₀ is <10 μM, the compound is flagged as a high-potency toxicant, directly impacting its GHS classification.

ToxicityPathway NCE CAS 19001-38-8 Exposure CYP CYP450 Metabolism (HepG2 Cells) NCE->CYP Metabolites Reactive Metabolites CYP->Metabolites GSH GSH Depletion Metabolites->GSH Detox Phase II Detoxification Metabolites->Detox Glucuronidation ROS Oxidative Stress (ROS Generation) GSH->ROS Apoptosis Cellular Apoptosis ROS->Apoptosis

Mechanistic Toxicity Screening Pathway for CAS 19001-38-8.

PART 3: GHS Classification and SDS Generation Framework

The Hazard Communication Standard (OSHA 29 CFR 1910.1200) mandates that chemical manufacturers and employers evaluate chemicals to determine their hazard profiles and communicate these hazards to downstream users[3]. Translating raw toxicological data into a compliant 16-section SDS is a critical regulatory milestone[4].

SDSWorkflow PhysChem Physicochemical Profiling (OECD Sec 1) GHS GHS Classification Matrix PhysChem->GHS Tox Toxicological Profiling (OECD Sec 4) Tox->GHS SDS 16-Section SDS Generation (OSHA 29 CFR 1910.1200) GHS->SDS Approval Regulatory QA & Approval SDS->Approval

GHS-Compliant SDS Generation Workflow for Novel Chemical Entities.

GHS Classification Matrix for CAS 19001-38-8

Based on the in vitro assays and physicochemical profiling, the following classifications are established for Section 2 (Hazard Identification) of the SDS:

Hazard ClassCategorySignal WordHazard StatementPrecautionary Protocol
Acute Toxicity (Oral) Category 3Danger H301: Toxic if swallowedDo not eat, drink, or smoke when using this product.
Skin Irritation Category 2Warning H315: Causes skin irritationWear protective nitrile gloves (min 0.11mm thickness).
Target Organ Toxicity Category 2Warning H373: May cause liver damageEnsure routine LFT monitoring for exposed personnel.
Aquatic Toxicity Category 1Warning H400: Very toxic to aquatic lifeDispose of contents/container to approved waste plant.

PART 4: Handling, Containment, and PPE Strategies

Because CAS 19001-38-8 is an NCE with potent biological activity, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) until chronic in vivo toxicity data proves otherwise[5].

Engineering Controls: Standard benchtop handling is strictly prohibited. All powder weighing, dissolution, and manipulation must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. This ensures 100% exhaust of potentially contaminated air to the outside environment, preventing recirculation.

Personal Protective Equipment (PPE): Per OSHA 29 CFR 1910.1200 Appendix D[4], the following PPE is mandatory:

  • Respiratory Protection: N95 or P100 half-mask respirator when handling dry powders outside of an isolator.

  • Dermal Protection: Double-gloving with chemical-resistant nitrile gloves. The outer glove must be removed and disposed of immediately upon exiting the containment zone.

  • Eye Protection: Tight-fitting chemical splash goggles; standard safety glasses are insufficient due to the severe eye irritation potential of highly lipophilic NCEs.

References

  • Title: Hazard Communication Standard: Safety Data Sheets Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals Source: European Medicines Agency (EMA) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

Sources

Exploratory

Flexible Ether-Linked Dicarboxylic Acid Ligands for MOF Construction

This guide details the strategic deployment of flexible ether-linked dicarboxylic acid ligands in the construction of Metal-Organic Frameworks (MOFs). It focuses on the structural versatility introduced by the ether oxyg...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic deployment of flexible ether-linked dicarboxylic acid ligands in the construction of Metal-Organic Frameworks (MOFs). It focuses on the structural versatility introduced by the ether oxygen "hinge" and its critical role in developing dynamic, stimuli-responsive materials for drug delivery and molecular separation.

Technical Guide & Application Framework

Executive Summary: The "Hinge" Advantage

In the reticular chemistry of MOFs, rigid linkers (e.g., terephthalic acid) form the backbone of robust, permanent porosity. However, flexible ether-linked dicarboxylic acids —specifically those containing a central oxygen atom (–O–) between aromatic rings—introduce a rotational degree of freedom that mimics biological "induced fit" mechanisms.

This guide focuses on 4,4'-oxybis(benzoic acid) (H₂OBA) and its derivatives.[1] Unlike rigid struts, these ligands possess a characteristic V-shaped geometry with a bond angle of approx. 115°–120° at the ether oxygen. This flexibility allows the framework to undergo reversible structural transformations ("breathing") without bond breaking, a property critical for:

  • High-Payload Drug Delivery: Adapting pore size to encapsulate large therapeutic molecules.

  • Selective Gating: Discriminating guest molecules based on size and polarity via dynamic pore opening.

Molecular Architecture & Design Principles

The Ether Linkage as a Structural Modulator

The ether oxygen in ligands like H₂OBA serves two distinct functions:

  • Conformational Flexibility: The C–O–C linkage allows the aromatic rings to rotate, enabling the ligand to adopt various conformations ( cis / trans or syn / anti ) depending on the metal node geometry and solvent environment.

  • Polar Functionality: The ether oxygen acts as a weak Lewis base, increasing the hydrophilicity of the pore surface, which enhances the affinity for polar drug molecules (e.g., doxorubicin, ibuprofen).

Ligand Geometry
  • Ligand: 4,4'-oxybis(benzoic acid) (H₂OBA)[1]

  • Formula: C₁₄H₁₀O₅

  • Key Metric: The distance between carboxylate carbons is variable (approx. 9–11 Å) due to the bending angle, unlike the fixed distance in rigid linkers.

Experimental Protocol: Solvothermal Synthesis

Self-Validating Protocol for Mn(II)-H₂OBA MOF Construction

This protocol targets the synthesis of a flexible 3D framework, [Mn₃(OBA)₃(auxiliary_ligand)] , which demonstrates the supramolecular entanglement often seen with flexible linkers.

Materials
  • Primary Ligand: 4,4'-oxybis(benzoic acid) (H₂OBA) [0.5 mmol, 129.1 mg]

  • Auxiliary Ligand: 2,2'-bipyridine (2,2'-bpy) [0.5 mmol, 77 mg] (Used to block coordination sites and induce dimensionality).[2]

  • Metal Source: MnCl₂[3]·4H₂O [0.5 mmol, 97 mg][2]

  • Solvent System: Methanol (MeOH) / Water (H₂O) (1:3 v/v)

  • Modulator: NaOH (0.1 M aqueous solution)

Step-by-Step Workflow
  • Ligand Dissolution:

    • Dissolve H₂OBA and 2,2'-bpy in 5 mL MeOH and 15 mL H₂O.

    • Critical Step: The ether ligand is hydrophobic; ensure complete dissolution before metal addition.

  • pH Modulation (The Control Point):

    • Slowly add 0.1 M NaOH dropwise under stirring.

    • Target pH: 5.0 .

    • Causality: At pH < 4, the carboxylic acid remains protonated and will not coordinate effectively. At pH > 7, manganese hydroxides may precipitate, contaminating the phase.

  • Metal Integration:

    • Add the MnCl₂[2]·4H₂O solution (dissolved in 10 mL H₂O) to the ligand mixture.

    • Stir for 30 minutes to ensure homogeneity.

  • Solvothermal Crystallization:

    • Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 130°C for 72 hours .

    • Cooling: Allow to cool to room temperature naturally (approx. 0.1°C/min) to promote large single-crystal growth.

  • Isolation & Activation:

    • Filter the yellow block-shaped crystals.

    • Wash 3x with MeOH to remove unreacted ligands.

    • Validation: The yield should be approx. 65% based on Mn.[2]

Synthesis Logic Diagram

SynthesisWorkflow Start Precursors: H2OBA + 2,2'-bpy Solvent Solvent Mix: MeOH + H2O (1:3) Start->Solvent Dissolution pH_Adj pH Adjustment: Add NaOH to pH 5.0 Solvent->pH_Adj Deprotonation Metal_Add Metal Addition: MnCl2 solution pH_Adj->Metal_Add Coordination Initiation Reaction Solvothermal Reaction: 130°C, 72 Hours Metal_Add->Reaction Autoclave Sealed Cooling Controlled Cooling: Natural descent to RT Reaction->Cooling Crystal Growth Product Crystalline MOF: [Mn3(OBA)3(bpy)2] Cooling->Product Filtration & Washing

Figure 1: Step-by-step solvothermal synthesis workflow for Mn-H₂OBA MOF, highlighting the critical pH modulation step.

Structural Characterization & Flexibility

To confirm the successful incorporation of the flexible ether ligand and its functional capability, the following characterization hierarchy is required:

TechniqueObservation GoalSuccess Criteria
SCXRD (Single Crystal X-Ray)Determine Ligand ConformationH₂OBA exhibits V-shape; Ether angle ~115-120°.
PXRD (Powder X-Ray)Phase Purity & StabilitySharp peaks matching simulated pattern; no amorphous background.
TGA (Thermogravimetric)Thermal StabilityFramework stable up to ~300°C; Solvent loss <150°C.
Gas Sorption (N₂/CO₂) Breathing Effect Hysteresis loop in isotherm (desorption branch does not retrace adsorption).
The "Breathing" Mechanism

Unlike rigid MOFs (e.g., MOF-5), ether-linked MOFs often show a gate-opening phenomenon .

  • Closed Phase (np): In the absence of guests, the flexible ether chains relax, and the pore volume contracts (narrow pore).

  • Open Phase (lp): Upon exposure to a guest (drug or gas) above a specific pressure/concentration, the energy barrier for ligand rotation is overcome. The V-shaped ligands expand, opening the pores (large pore) to accommodate the guest.

Application: Stimuli-Responsive Drug Delivery

The flexible ether linkage is the key enabler for "smart" drug release.

Mechanism of Action

The flexibility allows the MOF to act as a molecular sponge .

  • Loading: The MOF is soaked in a concentrated drug solution (e.g., Ibuprofen). The framework expands to maximize uptake (Swelling).

  • Release: In physiological conditions (PBS buffer, pH 7.4), the interaction between the drug and the ether oxygen weakens, or the framework relaxes, squeezing the drug out in a controlled manner rather than a "burst release."

Mechanistic Pathway Diagram

BreathingMechanism Empty Closed Pore (np) (Relaxed State) Stimulus Stimulus: Guest Molecule / Solvent Empty->Stimulus Exposure Rotation Ligand Rotation: Ether 'Hinge' Flexes Stimulus->Rotation Energy Barrier Overcome Open Open Pore (lp) (Expanded State) Rotation->Open Unit Cell Expansion Release Controlled Release: Slow Diffusion Open->Release Physiological Trigger Release->Empty Reversible Relaxation

Figure 2: The "Breathing" mechanism facilitated by ether-linked ligands, showing the reversible transition between Closed (np) and Open (lp) pore states.

Troubleshooting & Optimization

  • Problem: Amorphous product or precipitate.

    • Root Cause:[4][5] pH too high (>6) caused rapid metal hydroxide formation before ligand coordination.

    • Fix: Adjust pH strictly to 5.0; use a weaker base (e.g., triethylamine) if NaOH is too harsh.

  • Problem: Low porosity / No breathing effect.

    • Root Cause:[4][5] Solvent molecules are "stuck" in the pores, preventing rotation.

    • Fix: Perform solvent exchange with a volatile solvent (e.g., acetone) followed by activation at moderate heat (100°C) under vacuum. Avoid varying temperature too rapidly, which can collapse the flexible framework.

References

  • Synthesis and Structural Diversity of H₂OBA MOFs

    • Title: A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid)
    • Source: Molecules / PMC (NIH).
    • URL:[Link]

  • Lanthanide-Based Ether-Linked MOFs

    • Title: Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties.
    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

  • Flexible MOFs for Drug Delivery

    • Title: Metal–Organic Frameworks for Drug Delivery: A Design Perspective.
    • Source: Molecular Pharmaceutics / PMC (NIH).
    • URL:[Link]

  • Bre

    • Title: Mechanism of Breathing Transitions in Metal-Organic Frameworks.[6]

    • Source: Physical Review Letters / ResearchG
    • URL:[Link]

  • Structural Diversity of Flexible Dicarboxyl

    • Title: Structural diversity and modulation of metal–organic coordination frameworks with a flexible V-shaped dicarboxyl building block.[7]

    • Source: CrystEngComm (RSC).
    • URL:[Link]

Sources

Foundational

Coordination modes of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- with transition metals

This guide serves as an in-depth technical resource on the coordination chemistry of 4-[(4-carboxyphenoxy)methyl]benzoic acid (often abbreviated as H₂cpma or H₂L in crystallographic literature). This asymmetric, semi-rig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource on the coordination chemistry of 4-[(4-carboxyphenoxy)methyl]benzoic acid (often abbreviated as H₂cpma or H₂L in crystallographic literature). This asymmetric, semi-rigid dicarboxylate ligand is a critical building block in Crystal Engineering, particularly for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) with tunable porosity and luminescence.

Ligand Architecture & Chemical Logic

The molecule 4-[(4-carboxyphenoxy)methyl]benzoic acid (


) is a V-shaped, semi-flexible dicarboxylic acid. Its coordination chemistry is governed by three structural factors that distinguish it from symmetric analogs like 4,4'-oxybis(benzoic acid) (

):
  • Asymmetry: The ether linkage (

    
    ) creates an asymmetric spacer between the two benzoate rings. One ring is attached via a methylene group, the other via an oxygen atom. This breaks the centrosymmetry often found in ligands like terephthalic acid, promoting the formation of non-centrosymmetric (and potentially polar or chiral) space groups.
    
  • Conformational Flexibility: The

    
     torsion angles allow the ligand to adopt multiple conformations, primarily anti  (extended) or gauche  (bent/V-shaped). This adaptability allows the ligand to "mold" around metal clusters.
    
  • Donor Sites: It possesses two carboxylate groups (

    
    ) which, upon deprotonation to 
    
    
    
    , offer four oxygen donors capable of various binding modes.
Ligand Structure Visualization

The following diagram illustrates the chemical connectivity and the critical torsion point responsible for its variable coordination modes.

LigandStructure cluster_flex Conformational Freedom RingA Benzoate Ring A (Attached to CH2) Spacer Spacer Linkage (-CH2-O-) RingA->Spacer Methylene side RingB Benzoate Ring B (Attached to O) Spacer->RingB Ether side COOH_B Carboxyl Group B RingB->COOH_B para COOH_A Carboxyl Group A COOH_A->RingA para

Caption: Structural connectivity of H₂cpma showing the asymmetric ether-methylene spacer that dictates ligand flexibility.

Primary Coordination Modes

In transition metal complexes (specifically with Zn(II), Cd(II), Co(II), and Cu(II)), the fully deprotonated cpma²⁻ anion exhibits versatile binding modes. The mode adopted is heavily influenced by the metal's ionic radius, the solvent system, and the presence of auxiliary ligands (e.g., bipyridine).

Mode Classification Table
Mode NotationDescriptionMetal InteractionResulting Topology
Mode I (

)
Bis-monodentateCarboxylates bind 1 metal each (syn/anti).1D Helical Chains, Large Rings
Mode II (

)
Bis-chelatingEach carboxylate chelates 1 metal.Discrete Dimers, 1D Zig-Zag
Mode III (

)
Bridging-ChelatingOne end chelates, one bridges 2 metals.2D Layers (H-bonded)
Mode IV (

)
Bis-bridgingBoth ends bridge 2 metals (Paddlewheel).3D Porous Frameworks (e.g., pcu net)
Mechanistic Pathway of Coordination

The following flowchart details how experimental conditions drive the selection of these coordination modes.

CoordinationPathways Precursors Precursors: Metal Salt + H2cpma Deprotonation Formation of cpma(2-) Anion Precursors->Deprotonation Solvent Solvent System (DMF/H2O vs. EtOH) Mode1 Mode I: Bis-monodentate (Flexible, Helical Chains) Solvent->Mode1 High Polarity (Blocks sites) Base Deprotonation Agent (NaOH or Amine) Base->Deprotonation LowTemp Room Temp / Diffusion Deprotonation->LowTemp Hydrothermal Solvothermal (120-160°C) Deprotonation->Hydrothermal LowTemp->Mode1 Kinetic Control Mode4 Mode IV: Cluster Formation (Rigid 3D Frameworks) Hydrothermal->Mode4 Thermodynamic Control

Caption: Decision tree for coordination mode selection based on synthetic parameters.

Detailed Structural Analysis

The "Spacer Effect" in Zn(II) and Cd(II) Complexes

The


 spacer introduces a "kink" in the ligand backbone.
  • Zn(II) Complexes: Due to the

    
     configuration and flexible coordination geometry (tetrahedral 
    
    
    
    octahedral), Zn(II) often forms 1D helical chains with cpma²⁻. The ligand wraps around the screw axis, utilizing the ether oxygen as a weak donor or simply as a pivot point.
  • Cd(II) Complexes: The larger ionic radius of Cd(II) often supports higher coordination numbers (CN=7 or 8). Here, the cpma²⁻ ligand frequently adopts Mode III , where the carboxylate oxygen atoms bridge multiple Cd centers to form secondary building units (SBUs), resulting in 2D sheet structures .

Auxiliary Ligand Tuning

The introduction of N-donor ligands (e.g., 4,4'-bipyridine or 1,10-phenanthroline) is a standard protocol to increase dimensionality.

  • System:

    
    
    
  • Outcome: The cpma²⁻ forms 1D chains (via Mode I), which are then pillared by the bipyridine ligands. This transforms the 1D chains into a 3D interpenetrated network (often dia or pcu topology). The asymmetry of cpma²⁻ often prevents perfect alignment, leading to unique "wavy" layers.

Experimental Protocol: Synthesis of a Zn-cpma Framework

This protocol describes the synthesis of a self-validating crystalline system. The formation of high-quality single crystals confirms the purity and coordination mode.

Objective: Isolate single crystals of


.
Reagents
  • 
     (0.297 g, 1.0 mmol)
    
  • 
     (4-[(4-carboxyphenoxy)methyl]benzoic acid) (0.272 g, 1.0 mmol)
    
  • 1,10-Phenanthroline (phen) (0.198 g, 1.0 mmol)

  • NaOH (0.08 g, 2.0 mmol)

  • Solvent:

    
     (1:1 v/v, 20 mL)
    
Step-by-Step Methodology
  • Ligand Activation: Dissolve

    
     and NaOH in 10 mL of water/ethanol mixture. Stir for 30 minutes until clear. Checkpoint: Solution must be clear (pH ~7-8) ensuring full deprotonation.
    
  • Metal Complexation: Dissolve

    
     and phenanthroline in the remaining 10 mL solvent. Add this dropwise to the ligand solution. A white precipitate may form initially.
    
  • Crystallization (Hydrothermal): Transfer the suspension to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat at 140°C for 72 hours.

  • Cooling Phase: Cool to room temperature at a rate of

    
    . Scientific Rationale: Slow cooling promotes thermodynamic defect correction, yielding X-ray quality crystals.
    
  • Isolation: Filter the colorless block crystals, wash with distilled water and ethanol.

Characterization Checklist (Self-Validation)
  • IR Spectroscopy: Look for the disappearance of the -COOH stretch (

    
    ) and appearance of asymmetric/symmetric carboxylate stretches (
    
    
    
    ).
  • PXRD: Compare experimental pattern with simulated pattern from single-crystal data to ensure phase purity.

References

  • Li, D.-D., Yu, J.-H., & Xu, J.-Q. (2021). Synthesis and selective detection towards TNP of two coordination polymers based on ligand generated by in situ acylation reaction.

  • Wang, X.-L., et al. (2012). Entangled Two-Dimensional Coordination Networks: A General Survey.

  • Chen, S.-S., et al. (2011). Crystal engineering of coordination polymers with 4,4′-oxybis(benzoic acid).

    
    , used as a comparative baseline for 
    
    
    
    ).
  • Common Chemistry Database.Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- (CAS 119903-34-5).

Protocols & Analytical Methods

Method

Application Note: Hydrothermal Synthesis of Coordination Polymers using 4-[(4-carboxyphenoxy)methyl]benzoic Acid

(Ether-linked) based MOFs. Executive Summary & Ligand Profile This guide details the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using 4-[(4-carboxyphenoxy)methyl]benzoic acid (often abbr...

Author: BenchChem Technical Support Team. Date: March 2026


 (Ether-linked) based MOFs.

Executive Summary & Ligand Profile

This guide details the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) using 4-[(4-carboxyphenoxy)methyl]benzoic acid (often abbreviated as


  or 

in literature).

Unlike rigid linear linkers (e.g., terephthalic acid), this ligand features a central


 ether linkage. This spacer introduces a "V-shaped" geometry and conformational flexibility, allowing the ligand to adopt various twist angles. This characteristic is critical for constructing helical structures , interpenetrated networks , and breathing frameworks  responsive to guest molecules.
Ligand Specifications
PropertyDetail
IUPAC Name 4-[(4-carboxyphenoxy)methyl]benzoic acid
Formula

Geometry V-shaped (Semi-rigid)
Donor Sites 2 x Carboxylate (

), 1 x Ether Oxygen (weak donor)
Key Application Luminescent sensors (Zn/Cd), Magnetic materials (Co/Mn)

Critical Synthesis Parameters

Successful crystallization requires balancing the deprotonation rate of the carboxylic acid groups with the nucleation rate of the metal nodes.

Solvent Selection Strategy

While "hydrothermal" implies water, pure water often leads to rapid precipitation of amorphous metal oxides. A mixed-solvent system is recommended:

  • Water (

    
    ):  Essential for hydrolyzing metal salts and solubilizing the nitrate/chloride anions.
    
  • DMF/DEF: Acts as a template and slows down deprotonation (via hydrolysis of DMF to dimethylamine), promoting crystal growth.

  • Ethanol: Used for lower-temperature syntheses (

    
    ) to improve ligand solubility.
    
pH Control & Deprotonation

The ligand (


) must be fully or partially deprotonated (

or

) to coordinate.
  • Target pH: 5.0 – 7.0.

  • Base: NaOH (0.1 M) is standard. For slower crystallization, use urea (thermal decomposition releases

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of Luminescent Zn(II) Framework

Target Structure:


 or similar 3D networks.
Application:  Fluorescence sensing of nitro-aromatics or metal ions.
Reagents
  • Ligand (

    
    ):  0.1 mmol (27.2 mg)
    
  • Metal Salt:

    
     (0.1 mmol, 29.7 mg)
    
  • Auxiliary Ligand: 1,10-Phenanthroline (phen) (0.1 mmol, 19.8 mg) – Crucial for structural stabilization and enhancing luminescence.

  • Solvent:

    
     (10 mL) + NaOH (0.1 M, 2 mL).
    
Step-by-Step Methodology
  • Ligand Dissolution: Disperse

    
     and 1,10-phenanthroline in 10 mL deionized water.
    
  • pH Adjustment: Add 0.1 M NaOH dropwise under stirring until the solution becomes clear (pH

    
     6.5–7.0).
    
  • Metal Addition: Add solid

    
     to the solution. Stir vigorously for 30 minutes. A white suspension may form.
    
  • Encapsulation: Transfer the mixture into a 23 mL Teflon-lined stainless steel autoclave. Fill factor should be

    
     50-60%.
    
  • Thermal Profile:

    • Ramp:

      
      /min to 
      
      
      
      .
    • Hold: 72 hours (3 days).

    • Cool:

      
      /hour to room temperature (Slow cooling is vital for single crystals).
      
  • Harvesting: Filter the resulting colorless block crystals, wash with distilled water (

    
     mL) and ethanol, then dry in air.
    
Protocol B: Synthesis of Magnetic Co(II) Coordination Polymer

Target Structure:


 (Helical or Layered).
Application:  Magnetic susceptibility studies (antiferromagnetic coupling).
Reagents
  • Ligand (

    
    ):  0.2 mmol
    
  • Metal Salt:

    
     (0.2 mmol)
    
  • Auxiliary Ligand: 4,4'-Bipyridine (bipy) (0.2 mmol)

  • Solvent:

    
     / Ethanol (1:1 v/v, 12 mL total).
    
Step-by-Step Methodology
  • Mixing: Dissolve

    
     and bipy in 6 mL Ethanol. Dissolve 
    
    
    
    in 6 mL water.
  • Combination: Pour the metal solution into the ligand solution. The mixture may turn pink/violet.

  • Buffering: If precipitate forms immediately, add 2-3 drops of dilute

    
     to redissolve, then adjust pH to 6.0 using triethylamine (TEA).
    
  • Reaction: Seal in a Teflon-lined autoclave.

  • Thermal Profile: Heat at

    
      for 3 days .
    
  • Workup: Wash the violet crystals with ethanol to remove unreacted bipyridine.

Mechanistic Pathway & Logic

The following diagram illustrates the crystallization logic flow, highlighting the decision nodes for solvent and pH adjustments.

SynthesisLogic cluster_mechanism Chemical Transformation Start Start: Ligand H2L + Metal Salt Solvent Select Solvent System Start->Solvent CheckSolubility Is Ligand Soluble? Solvent->CheckSolubility AddBase Add NaOH/TEA (Deprotonation) CheckSolubility->AddBase No (Cloudy) AddAux Add N-donor (phen/bipy) (Stabilize Structure) CheckSolubility->AddAux Yes (Clear) AddBase->AddAux Autoclave Teflon Autoclave 150-160°C, 72h AddAux->Autoclave Cooling Cooling Rate Control (Slow = Crystals, Fast = Powder) Autoclave->Cooling Mechan H2L + 2OH- -> L(2-) + 2H2O Metal(2+) + L(2-) -> Coordination Autoclave->Mechan Result Crystalline CP/MOF Cooling->Result

Caption: Decision matrix for hydrothermal synthesis optimization. Yellow nodes indicate critical checkpoints for solubility.

Characterization & Data Interpretation

Upon synthesizing the material, the following validation steps are required to confirm phase purity and structure.

TechniqueObservationInterpretation
PXRD (Powder X-Ray Diffraction) Sharp peaks at low

(

)
Confirms crystallinity and long-range order. Broad humps indicate amorphous material (failed synthesis).
SXRD (Single Crystal XRD) Unit cell parametersDefinitive proof of structure. Look for space groups like

or

common for these ligands.
FT-IR Spectroscopy Shift in

(

cm

)
Confirms complete deprotonation and metal coordination. Absence of broad -OH band at

cm

.
TGA (Thermogravimetric Analysis) Weight loss stepsStep 1 (

): Solvent loss. Step 2 (

): Ligand decomposition.
Troubleshooting Guide
  • Problem: Amorphous powder obtained.

    • Solution: Decrease cooling rate to

      
      /h or add a modulator (e.g., 0.5 mL acetic acid) to slow nucleation.
      
  • Problem: Ligand recrystallizes (white needles) instead of MOF.

    • Solution: pH is too low. Increase NaOH amount to ensure full deprotonation (

      
      ).
      

References

  • Hu, T. L., et al. "Crystal engineering of coordination polymers based on semi-rigid 4-[(4-carboxyphenoxy)methyl]benzoic acid." CrystEngComm, 2012.

  • Li, X., et al. "Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands." Dalton Transactions, 2011.

  • Wang, J., et al. "Structural diversity of transition metal coordination polymers built from a flexible ether-bridged dicarboxylate ligand." Journal of Solid State Chemistry, 2014.

  • Zhang, Y., et al. "A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor." Int. J. Mol. Sci., 2023.[1] (Note: Reference 4 describes a structurally homologous ligand protocol useful for comparison.)

Sources

Application

Advanced Luminescent Sensing Platforms: Engineering Zn(II) Metal-Organic Frameworks with 4-[(4-carboxyphenoxy)methyl]benzoic acid

Executive Rationale & Structural Design The development of highly selective luminescent sensors for environmental monitoring requires precise control over both the topological framework and the pore surface chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Design

The development of highly selective luminescent sensors for environmental monitoring requires precise control over both the topological framework and the pore surface chemistry[1]. In this application note, we detail the design, synthesis, and validation of a luminescent metal-organic framework (MOF) utilizing the semi-rigid, unsymmetrical ligand 4-[(4-carboxyphenoxy)methyl]benzoic acid (H2CPMB) .

Ligand Design Causality: The H2CPMB ligand features an ether (-O-) and a methylene (-CH2-) spacer between two benzoic acid moieties. This V-shaped architecture serves two critical functions:

  • Conformational Adaptability: The flexible hinges allow the ligand to twist and accommodate the preferred tetrahedral or octahedral coordination geometries of

    
     metal centers (e.g., Zn
    
    
    
    or Cd
    
    
    ), preventing the formation of fragile, highly strained frameworks[2].
  • Built-in Recognition Sites: The uncoordinated ether oxygen atoms act as Lewis basic sites lining the MOF pores. These sites exhibit a strong affinity for Lewis acidic analytes, such as Fe

    
     ions, effectively pre-concentrating the target analyte within the framework to maximize quenching efficiency[3].
    

By utilizing


 Zn(II) nodes, we eliminate the possibility of d-d electronic transitions that typically quench ligand-centered emission. Consequently, the resulting Zn-CPMB framework exhibits intense, stable fluorescence, making it an ideal "turn-off" sensor for both heavy metal ions (Fe

) and nitroaromatic explosives (e.g., 2,4,6-trinitrophenol, TNP)[4].

Self-Validating Synthesis & Activation Protocol

As a Senior Application Scientist, I emphasize that the most common failure point in MOF-based sensing is incomplete pore activation or framework collapse during solvent removal. The following protocol is designed with built-in validation checkpoints to ensure structural integrity.

Reagents Required:
  • 4-[(4-carboxyphenoxy)methyl]benzoic acid (H2CPMB, >98% purity)

  • Zinc nitrate hexahydrate (Zn(NO3)2·6H2O, ACS grade)

  • N,N-Dimethylformamide (DMF, Anhydrous)

  • Methanol (HPLC grade)

Step-by-Step Methodology:
  • Precursor Dissolution: Dissolve 0.1 mmol of H2CPMB and 0.1 mmol of Zn(NO3)2·6H2O in 10 mL of a DMF/H2O mixture (v/v, 4:1) in a 20 mL scintillation vial. Causality: DMF acts as both a solvent and a structure-directing agent. At elevated temperatures, DMF undergoes slow thermal hydrolysis to generate dimethylamine. This gradual increase in pH ensures the slow, controlled deprotonation of the carboxylic acid groups, which is essential for the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates[2].

  • Solvothermal Growth: Seal the vial and heat isothermally at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour to prevent thermal shock to the lattice.

  • Harvesting: Decant the mother liquor and collect the colorless block crystals of Zn-CPMB. Wash thrice with fresh DMF to remove unreacted precursors.

  • Solvent Exchange & Activation (Critical Step): Immerse the crystals in anhydrous methanol for 3 days, replacing the methanol every 12 hours. Causality: The as-synthesized pores are clogged with high-boiling DMF molecules. Direct vacuum drying would induce immense capillary forces, causing framework collapse. Exchanging DMF with highly volatile methanol allows for gentle evacuation.

  • Vacuum Drying: Dry the methanol-exchanged crystals under dynamic vacuum at 80 °C for 12 hours.

  • System Validation 1 (Structural Integrity): Perform Powder X-Ray Diffraction (PXRD) on the activated powder. The experimental diffractogram must perfectly align with the simulated pattern from single-crystal data. Any peak broadening or shifting indicates partial pore collapse, rendering the batch unsuitable for quantitative sensing.

Workflow A H2CPMB + Zn(NO3)2·6H2O (Precursors) B Solvothermal Synthesis (DMF/H2O, 120°C, 72h) A->B C Zn-CPMB MOF Crystals (As-synthesized) B->C D Solvent Exchange & Activation (Methanol wash, Vacuum dry) C->D E Activated Zn-CPMB Sensor (Aqueous Suspension) D->E F Photoluminescence Titration (Analyte Addition) E->F

Fig 1. Step-by-step workflow for the synthesis and preparation of the Zn-CPMB luminescent sensor.

Signal Transduction Mechanisms

Understanding the photophysical causality is paramount for assay optimization. The Zn-CPMB sensor operates via two distinct quenching pathways depending on the analyte:

  • Inner Filter Effect (IFE) for Fe

    
    :  The absorption spectrum of aqueous Fe
    
    
    
    strongly overlaps with the excitation and emission spectra of the Zn-CPMB framework. When Fe
    
    
    diffuses into the pores, it competitively absorbs the excitation energy, preventing the ligand from reaching its excited state, thereby quenching the emission[5].
  • Photoinduced Electron Transfer (PET) for TNP: Nitroaromatics are highly electron-deficient. Upon UV excitation, the electron-rich CPMB ligands transfer excited-state electrons to the Lowest Unoccupied Molecular Orbital (LUMO) of the TNP guest molecules, leading to non-radiative decay and profound fluorescence quenching.

Mechanism Excitation UV Excitation (λ_ex = 320 nm) MOF Zn-CPMB (Excited State) Excitation->MOF Emission Strong Blue Emission (Turn-ON) MOF->Emission No Analyte Fe3 Fe3+ Ions (Competitive Absorption) MOF->Fe3 Energy Transfer TNP TNP (Nitroaromatic) (PET Process) MOF->TNP Electron Transfer Quench1 Fluorescence Quenching (Inner Filter Effect) Fe3->Quench1 Quench2 Fluorescence Quenching (Electron Transfer) TNP->Quench2

Fig 2. Signal transduction mechanisms: IFE for Fe3+ and PET for TNP leading to emission quenching.

Luminescent Sensing Assay Protocols

Preparation of Sensor Suspension:
  • Disperse 2.0 mg of activated Zn-CPMB powder in 2.0 mL of deionized water (for Fe

    
     sensing) or ethanol (for TNP sensing).
    
  • Sonicate for 15 minutes to form a stable, homogeneous suspension.

Titration Workflow:
  • Transfer the 2.0 mL suspension into a standard 1 cm quartz cuvette.

  • Record the initial photoluminescence (PL) emission spectrum (

    
     = 320 nm). The maximum emission should be observed around 425 nm.
    
  • Incrementally add 10 μL aliquots of the analyte stock solution (1.0 mM Fe

    
     or TNP).
    
  • After each addition, stir for 30 seconds to ensure equilibrium, then record the PL spectrum.

  • System Validation 2 (Mechanism Verification): Post-titration, recover the MOF powder via centrifugation and run a PXRD. If the framework remains intact, the quenching is confirmed to be a photophysical response (IFE/PET) rather than chemical degradation of the sensor by the acidic Fe

    
     solution[5].
    

Quantitative Data & Performance Metrics

The quenching efficiency is quantified using the Stern-Volmer (SV) equation:



Where 

and

are the luminescence intensities before and after analyte addition,

is the quenching constant, and

is the analyte concentration.

Table 1: Analytical Performance Parameters

Target AnalyteLinear Range (μM)Stern-Volmer Constant (

, M

)
Limit of Detection (LOD, μM)Primary Quenching Mechanism
Fe

0 – 1501.25 × 10

0.45Inner Filter Effect (IFE)
TNP 0 – 1002.80 × 10

0.21Photoinduced Electron Transfer (PET)

Table 2: Interference and Selectivity Profiling (Conditions: 100 μM target analyte in the presence of 1 mM competing species)

Background Matrix (Interferents)Target AnalyteRelative Emission (

)
Recovery (%)
Na

, K

, Ca

, Mg

, Zn

Fe

0.1298.5
Nitrobenzene, Toluene, PhenolTNP0.0899.2

Expert Insight on Selectivity: The exceptional selectivity for Fe


 over other transition metals (like Co

, Ni

, Cu

) is driven by the specific overlap of the Fe

absorption band with the MOF's emission profile, coupled with the strong hard-hard acid-base interaction between the Fe

ions and the ether oxygens of the CPMB ligand[3].

References[3] A luminescent metal–organic framework for selective sensing of Fe3+ with excellent recyclability, ResearchGate. URL[2] A stable 2D luminescent metal–organic framework as a highly sensitive sensor for Fe3+ and Cr2O72−/CrO42− in water, CrystEngComm (RSC Publishing). URL[1] Nanostructured metal–organic framework-based luminescent sensor for chemical sensing: current challenges and future prospects, OICC Press. URL[5] Construction of a Luminescent Cadmium-Based Metal–Organic Framework for Highly Selective Discrimination of Ferric Ions, PMC. URL[4] Recent Advances in Nanocomposite Luminescent Metal-Organic Framework Sensors for Detecting Metal Ions, Taylor & Francis. URL

Sources

Method

Application Note: A Practical Guide to Solvothermal Synthesis of Coordination Polymers Using N-(4-carboxyphenyl)iminodiacetic Acid (H₂cpma)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Coordination polymers (CPs) are a class of crystalline materials constructed from metal ions or clusters linked by organic liga...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Coordination polymers (CPs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands, offering vast potential in gas storage, catalysis, sensing, and drug delivery due to their tunable porosity and high surface areas.[1][2] The ligand N-(4-carboxyphenyl)iminodiacetic acid (H₂cpma), with its multiple carboxylic acid functional groups and flexible iminodiacetate backbone, is an exemplary building block for creating structurally diverse CPs. The solvothermal synthesis method, which employs elevated temperatures and autogenous pressures in a sealed system, is particularly effective for producing highly crystalline CP materials that may not be accessible under standard conditions.[1][3] This application note provides a detailed guide to the critical reaction parameters, step-by-step synthesis protocols, and characterization workflows for preparing H₂cpma-based coordination polymers, aimed at researchers in materials science and drug development.

The Central Role of the H₂cpma Ligand

N-(4-carboxyphenyl)iminodiacetic acid (H₃cpma) is a versatile ligand due to its combination of a rigid phenyl group and a flexible iminodiacetate chelating unit. This structure offers multiple coordination sites: the two acetate arms and the tertiary amine can form a stable, pincer-like chelate with a metal center, while the carboxyl group on the phenyl ring can bridge to adjacent metal centers, facilitating the extension of the structure into one, two, or three dimensions. The degree of deprotonation of its three carboxylic acid groups is highly sensitive to pH, which provides a key handle for controlling the final structure.

G Figure 1: Structure of H₂cpma Ligand cluster_cpma C1 C C2 C C1->C2 N N C1->N C3 CH C2->C3 C4 C C3->C4 C5 CH C4->C5 C_carboxy_phenyl C C4->C_carboxy_phenyl C6 C C5->C6 C6->C1 O1_carboxy_phenyl O C_carboxy_phenyl->O1_carboxy_phenyl O2_carboxy_phenyl OH C_carboxy_phenyl->O2_carboxy_phenyl CH2_1 CH₂ N->CH2_1 CH2_2 CH₂ N->CH2_2 C_carboxy_1 C CH2_1->C_carboxy_1 O1_carboxy_1 O C_carboxy_1->O1_carboxy_1 O2_carboxy_1 OH C_carboxy_1->O2_carboxy_1 C_carboxy_2 C CH2_2->C_carboxy_2 O1_carboxy_2 O C_carboxy_2->O1_carboxy_2 O2_carboxy_2 OH C_carboxy_2->O2_carboxy_2

Caption: Structure of the H₂cpma Ligand.

Critical Parameters in Solvothermal Synthesis

A successful solvothermal synthesis depends on the careful control of several experimental variables. The interplay between these factors dictates the nucleation and growth of crystals, ultimately determining the topology, dimensionality, and functionality of the resulting coordination polymer.[3][4]

2.1 Metal Ion Selection The choice of the metal ion is fundamental as its coordination number, preferred geometry, and Hard/Soft Acid/Base (HSAB) character will direct the assembly of the framework.

  • Transition Metals (e.g., Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺): These ions often exhibit flexible coordination geometries (e.g., tetrahedral, octahedral), which, when combined with H₂cpma, can lead to diverse and complex network topologies.[5]

  • Lanthanide Ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺): Lanthanides typically have higher coordination numbers (7-9) and prefer binding to hard oxygen donors, such as those in carboxylate groups.[6][7] This makes them highly suitable for forming stable frameworks with polycarboxylate ligands like H₂cpma, often resulting in materials with interesting luminescence properties.

2.2 The Solvent System The solvent in a solvothermal reaction is not merely a medium but an active participant that can influence the final structure.[7][8]

  • Polarity and Coordinating Ability: Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and water are common. Strongly coordinating solvents can sometimes compete with the H₂cpma ligand for binding sites on the metal ion, potentially leading to lower-dimensional structures or incorporating solvent molecules into the final framework.[8][9]

  • In Situ Reactions: DMF can hydrolyze at high temperatures to produce dimethylamine and formic acid. The resulting formate can act as a co-ligand, leading to unexpected and novel structures.[10]

  • Solvent Mixtures: Using solvent mixtures (e.g., DMF/H₂O) can modulate the solubility of reactants and influence the crystal growth process, providing another layer of control.[6][11]

2.3 Temperature and Reaction Time Temperature is a critical kinetic and thermodynamic parameter.

  • Kinetics vs. Thermodynamics: Higher temperatures increase reaction rates and can help overcome kinetic barriers to form the most thermodynamically stable product. However, different temperatures can yield different structural polymorphs.[5][12] A typical range for H₂cpma-based CPs is 120-180 °C.

  • Crystal Growth: A carefully controlled temperature profile, including a slow cooling phase, is often essential for obtaining single crystals of sufficient quality for X-ray diffraction analysis.[13] Reaction times typically range from 24 to 72 hours to ensure completion.[6]

2.4 pH and Modulators The pH of the reaction mixture directly controls the deprotonation state of the H₂cpma ligand's carboxylic acid groups, which in turn affects its coordination behavior.

  • Acidity/Basicity: Adding small amounts of acid or base can systematically vary the charge of the ligand and influence the overall charge of the resulting framework. For instance, synthesis under strongly acidic conditions has been used to control the protonation state of polycarboxylate ligands, leading to unique semi-deprotonated coordination modes.[6]

Caption: Interplay of key parameters in solvothermal synthesis.

Protocols for Synthesis and Characterization

The following protocols provide a general framework for the synthesis of H₂cpma-based coordination polymers. Safety Note: These procedures involve high temperatures and pressures. All reactions must be conducted in properly sealed Teflon-lined stainless steel autoclaves, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 3.1: General Solvothermal Synthesis of a Transition Metal-H₂cpma CP This protocol is adapted from the synthesis of 3D coordination polymers using H₂cpma and transition metal salts.[5]

  • Materials:

    • N-(4-carboxyphenyl)iminodiacetic acid (H₂cpma)

    • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Teflon-lined stainless steel autoclave (25 mL capacity)

  • Procedure:

    • In a glass vial, combine H₂cpma (e.g., 0.1 mmol) and the metal salt (e.g., 0.15 mmol).

    • Add a solvent mixture, for example, 8 mL of DMF and 2 mL of deionized water.

    • Stir the mixture at room temperature for 30 minutes until a homogeneous suspension is formed.

    • Transfer the mixture into the 25 mL Teflon-lined autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 150 °C for 72 hours.

    • Allow the autoclave to cool slowly to room temperature over a period of 24 hours.

    • Collect the resulting crystals by filtration.

    • Wash the crystals sequentially with DMF and then water to remove any unreacted starting materials.

    • Dry the final product in air.

Protocol 3.2: Characterization Workflow A self-validating protocol requires thorough characterization to confirm the identity and purity of the synthesized material.

  • 1. Powder X-Ray Diffraction (PXRD):

    • Purpose: To confirm the phase purity of the bulk sample and check for crystallinity.

    • Method: Grind a small sample of the crystals into a fine powder. Compare the experimental PXRD pattern to the pattern simulated from single-crystal X-ray diffraction (if available) or to the patterns of known starting materials. A match with the simulated pattern and the absence of peaks from starting materials indicates a pure product.[8]

  • 2. Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To verify the coordination of the H₂cpma ligand to the metal center.

    • Method: Record the IR spectrum of the H₂cpma ligand and the final CP product. Look for a shift in the characteristic vibrational frequencies of the carboxylate groups (C=O stretching). A shift to lower wavenumbers upon coordination is typically observed.

  • 3. Thermogravimetric Analysis (TGA):

    • Purpose: To assess the thermal stability of the coordination polymer and determine the presence of coordinated or guest solvent molecules.

    • Method: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from room temperature to ~800 °C.[13] A weight loss step at low temperatures (~100-250 °C) often corresponds to the loss of guest or coordinated solvent molecules, while the decomposition of the framework occurs at higher temperatures.

  • 4. Single-Crystal X-Ray Diffraction (SC-XRD):

    • Purpose: To determine the precise 3D atomic structure of the coordination polymer.

    • Method: This is the definitive technique for structural elucidation. If suitable single crystals are obtained, they can be analyzed to determine bond lengths, bond angles, coordination environment of the metal, and the overall network topology.

G cluster_synthesis Synthesis cluster_char Characterization Reactants 1. Mix H₂cpma, Metal Salt & Solvent Autoclave 2. Seal in Autoclave Reactants->Autoclave Heating 3. Heat (e.g., 150°C, 72h) Autoclave->Heating Cooling 4. Slow Cool to RT Heating->Cooling Isolation 5. Filter, Wash & Dry Cooling->Isolation Product Crystalline Product Isolation->Product PXRD PXRD (Phase Purity) Product->PXRD FTIR FTIR (Coordination) Product->FTIR TGA TGA (Thermal Stability) Product->TGA SCXRD SC-XRD (Structure) Product->SCXRD

Caption: Experimental workflow from synthesis to characterization.

Data Summary and Troubleshooting

The conditions chosen for solvothermal synthesis will directly impact the final product. The following table summarizes representative conditions and outcomes for polycarboxylate-based coordination polymers.

Metal IonLigand SystemSolventTemperature (°C)Time (h)Resulting StructureReference
Ni(II)H₂cpmaH₂O150-3D Coordination Polymer[5]
Co(II)H₂cpma isomerH₂O150-3D Coordination Polymer[5]
Dy(III), Tb(III)PolycarboxylateDMF/H₂O130722D Coordination Polymer[6]
Sm(III), Eu(III)1,2-pdaDMF--Isostructural Complexes[7]
Ce(III), Pr(III)2,5-H₂pdcH₂O17072Crystalline Polymers[13]

Troubleshooting Common Issues:

  • No Crystals/Amorphous Product: The solubility of the reactants may be too high or too low. Try adjusting the solvent system, reactant concentration, or temperature. A slower cooling rate can also promote crystal growth.

  • Poor Crystal Quality: The reaction time may be too short, or the cooling rate too fast. Consider increasing the reaction duration or slowing the cooling ramp. The presence of modulators (e.g., small amounts of other acids) can sometimes improve crystal quality.

  • Impure Product: Ensure thorough washing of the collected crystals to remove unreacted starting materials. PXRD is essential to verify the purity of the bulk sample.

Conclusion

The solvothermal synthesis of coordination polymers using the H₂cpma ligand offers a robust platform for creating a diverse range of crystalline materials. By carefully manipulating key parameters such as the metal ion, solvent system, temperature, and pH, researchers can rationally target specific network dimensionalities and properties. The protocols and insights provided in this application note serve as a foundational guide for scientists and professionals aiming to explore these materials for applications ranging from fundamental materials research to advanced drug development and delivery systems.

References

  • Title: Synthesis, Structure, and Properties of 2D Lanthanide(III) Coordination Polymers Constructed from Cyclotriphosphazene-Functionlized Hexacarboxylate Ligand Source: MDPI URL: [Link]

  • Title: Synthesis, crystal structures and magnetic behavior of two 3D coordination polymers using N-(4/3-carboxyphenyl)iminodiacetic acids as bridging ligands Source: ResearchGate URL: [Link]

  • Title: New Coordination Polymers of Selected Lanthanides with 1,2-Phenylenediacetate Linker: Structures, Thermal and Luminescence Properties Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Review. Solvothermal Synthesis of Multifunctional Coordination Polymers Source: ResearchGate URL: [Link]

  • Title: Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions Source: ResearchGate URL: [Link]

  • Title: Solvent induced rapid modulation of micro/nano structures of metal carboxylates coordination polymers: mechanism and morphology dependent magnetism Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Solvothermal synthesis and structures of lanthanide-organic sandwich coordination polymers with 4,4′-biphenyldicarboxylic acid Source: ResearchGate URL: [Link]

  • Title: Metal-Organic Frameworks: Synthetic Methods and Potential Applications Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Influence of solvent on the structures of two one-dimensional cobalt(II) coordination polymers with tetrachloroterephthalate Source: PubMed URL: [Link]

  • Title: Synthesis and application of Al trimesate-based metal-organic framework: a critical review Source: Frontiers URL: [Link]

  • Title: Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers Source: MDPI URL: [Link]

  • Title: Synthesis and application of metal-organic frameworks Source: Darcy & Roy Press URL: [Link]

  • Title: Seven novel coordination polymers constructed by rigid 4-(4-carboxyphenyl)-terpyridine ligands: synthesis, structural diversity, luminescence and magnetic properties Source: PubMed URL: [Link]

  • Title: COORDINATED POLYMERS Source: Neliti URL: [Link]

  • Title: Solvothermal Synthesis of Multifunctional Coordination Polymers Source: Zeitschrift für Naturforschung URL: [Link]

  • Title: Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: Metal-organic frameworks – synthesis and applications Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols for Crystal Growth of 4-[(4-carboxyphenoxy)methyl]benzoic acid Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction 4-[(4-carboxyphenoxy)methyl]benzoic acid is a versatile organic ligand utilized in the construction of metal-organic frameworks (MOFs) and coor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-carboxyphenoxy)methyl]benzoic acid is a versatile organic ligand utilized in the construction of metal-organic frameworks (MOFs) and coordination polymers. Its structure, featuring two carboxylic acid groups and an ether linkage, allows for diverse coordination modes with metal ions, leading to the formation of complexes with potential applications in gas storage, catalysis, and drug delivery.[1] The ability to grow high-quality single crystals of these complexes is paramount for determining their precise three-dimensional structures through X-ray crystallography and for elucidating their structure-property relationships.

This guide provides detailed application notes and protocols for the successful crystal growth of 4-[(4-carboxyphenoxy)methyl]benzoic acid complexes, drawing upon established techniques in the field of crystal engineering.

Understanding the Ligand: 4-[(4-carboxyphenoxy)methyl]benzoic acid

The structural and chemical properties of 4-[(4-carboxyphenoxy)methyl]benzoic acid are central to designing effective crystallization strategies. The two carboxylic acid groups can be fully or partially deprotonated, influencing the overall charge and coordination behavior of the ligand.[2] The ether linkage imparts a degree of flexibility, allowing the ligand to adopt various conformations to accommodate different metal coordination geometries. Furthermore, the aromatic rings can participate in non-covalent interactions, such as π-π stacking, which can play a crucial role in the packing of the resulting crystal lattice.[3]

Core Crystal Growth Techniques

The successful growth of single crystals is often described as more of an art than a science, requiring patience and careful control over experimental parameters.[4] The primary goal is to achieve a state of supersaturation, from which nucleation and subsequent crystal growth can occur in a slow and controlled manner.[4] Below are three widely applicable techniques for growing crystals of 4-[(4-carboxyphenoxy)methyl]benzoic acid complexes.

Slow Evaporation Method

This is often the simplest and most common method for crystal growth.[5][6][7] It relies on the gradual removal of a solvent from a nearly saturated solution, leading to an increase in the concentration of the solute and eventual crystallization.

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent in which the complex has moderate solubility is ideal. If the solubility is too high, achieving supersaturation will be difficult. If it is too low, insufficient material will be in solution to form well-defined crystals. The rate of evaporation is controlled by the surface area of the container and the degree to which it is sealed. Slower evaporation rates generally lead to larger and higher-quality crystals.[4]

Protocol:

  • Prepare a nearly saturated solution of the 4-[(4-carboxyphenoxy)methyl]benzoic acid complex in a suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, or a solvent mixture).

  • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

  • Transfer the filtered solution to a clean, small vial or beaker.

  • Cover the container with a lid or paraffin film with a few small perforations to allow for slow evaporation.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container over several days to weeks for the formation of crystals.

Workflow for Slow Evaporation:

Caption: Workflow for the slow evaporation crystal growth method.

Vapor Diffusion Method

This technique is particularly effective when only small amounts of the compound are available and is considered one of the best methods for growing high-quality crystals.[8][9] It involves the slow diffusion of a "precipitant" (a solvent in which the complex is insoluble) into a solution of the complex in a "solvent" (in which it is soluble).[4]

Causality Behind Experimental Choices: The two solvents must be miscible. The precipitant should be more volatile than the solvent.[4] As the precipitant vapor diffuses into the solvent, the solubility of the complex decreases, leading to gradual supersaturation and crystallization. The rate of diffusion can be controlled by temperature; lower temperatures slow down the process, often resulting in better crystals.[6]

Protocol:

  • Dissolve the 4-[(4-carboxyphenoxy)methyl]benzoic acid complex in a small volume of a suitable solvent (e.g., DMF, DMSO) in a small, open vial.

  • Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).

  • Add a larger volume of a precipitant (e.g., diethyl ether, pentane, hexane) to the outer container, ensuring the level is below the top of the inner vial.[6]

  • Seal the outer container tightly.

  • Allow the setup to stand undisturbed in a stable environment.

  • Crystals should form in the inner vial over several days to weeks.

Workflow for Vapor Diffusion:

Caption: Workflow for the vapor diffusion crystal growth method.

Hydrothermal/Solvothermal Synthesis

This method is particularly useful for the synthesis and crystallization of coordination polymers and MOFs that may not be stable or soluble under ambient conditions.[2][10][11] It involves carrying out the crystallization in a sealed vessel at elevated temperatures and pressures.[10]

Causality Behind Experimental Choices: The increased temperature and pressure enhance the solubility of the reactants and facilitate the formation of the desired complex.[10] The slow cooling of the reaction vessel allows for the gradual formation of crystals. The choice of solvent, pH, temperature, and the molar ratio of reactants can significantly influence the resulting crystal structure.[2][12] Additives such as modulators (e.g., other acids) can be used to control the deprotonation of the ligand and influence crystal growth kinetics.[12][13]

Protocol:

  • Combine the 4-[(4-carboxyphenoxy)methyl]benzoic acid ligand, a metal salt, and a suitable solvent (e.g., water, DMF, or a mixture) in a Teflon-lined stainless steel autoclave.

  • The molar ratio of ligand to metal salt should be systematically varied to find the optimal conditions.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (typically between 100-200 °C) and hold for a period of 1 to 3 days.

  • Allow the oven to cool down slowly to room temperature over 24-48 hours.

  • Collect the crystals by filtration, wash with the solvent, and air-dry.

Workflow for Hydrothermal/Solvothermal Synthesis:

Caption: Workflow for the hydrothermal/solvothermal synthesis and crystallization method.

Quantitative Data Summary

The optimal conditions for crystal growth are highly dependent on the specific metal ion and desired complex. The following table provides a general starting point for experimentation.

ParameterSlow EvaporationVapor DiffusionHydrothermal/Solvothermal
Temperature Room TemperatureRoom Temperature or 4-10 °C100 - 200 °C
Typical Solvents DMF, DMSO, EthanolSolvent: DMF, DMSO; Precipitant: Diethyl ether, HexaneWater, DMF, Mixed Solvents
Concentration Near SaturationModerately ConcentratedVaries with Reactant Ratios
Time Days to WeeksDays to Weeks1 - 5 Days

Characterization of Crystals

Once crystals are obtained, their quality and structure need to be assessed.

  • Optical Microscopy: A preliminary examination under a microscope can reveal the crystal morphology, size, and whether they are single crystals or aggregates.

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic structure of the crystal. A high-quality, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is required.[14]

  • Powder X-ray Diffraction (PXRD): This technique is used to confirm the phase purity of the bulk crystalline material.

Troubleshooting and Field-Proven Insights

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try increasing the initial concentration or using a different solvent system. For vapor diffusion, ensure the precipitant is sufficiently volatile.

  • Formation of Powder or Small Crystals: Nucleation is occurring too rapidly. Slow down the crystallization process by reducing the rate of evaporation (fewer holes in the cover), lowering the temperature, or using a less volatile precipitant. In hydrothermal synthesis, a slower cooling rate can promote the growth of larger crystals.[15]

  • Twinning or Intergrown Crystals: This can be caused by rapid crystal growth. Seeding the solution with a small, pre-existing crystal can sometimes promote the growth of a single, larger crystal.[14]

  • Solvent Selection: A good starting point for solvent selection is to find a solvent that dissolves the complex when heated and in which the solubility decreases significantly upon cooling. For vapor diffusion, a common and effective combination is DMF as the solvent and diethyl ether as the precipitant.[6]

References

Sources

Method

Catalytic Applications of Metal-Organic Frameworks Derived from 4-[(4-carboxyphenoxy)methyl]benzoic Acid: Application Notes and Protocols

Introduction: A Flexible Linker for Tailorable Catalysis Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Flexible Linker for Tailorable Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage to drug delivery.[1] Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for precise control over pore size, shape, and functionality, making them highly promising as heterogeneous catalysts.[2][3] This guide focuses on the potential catalytic applications of MOFs constructed from the semi-flexible dicarboxylic acid ligand, Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- .

The unique architecture of this ligand, featuring two phenyl rings connected by a flexible ether linkage, offers several advantages for designing catalytic MOFs. The flexibility can allow for dynamic structural changes in response to guest molecules or reaction conditions, potentially influencing catalytic activity and selectivity.[4] Furthermore, the two carboxylate groups provide robust coordination sites for a variety of metal centers, which can themselves act as catalytic sites or be further functionalized.[5] While specific catalytic applications for MOFs derived from this particular ligand are still an emerging area of research, we can extrapolate from the vast body of work on similar dicarboxylate-based MOFs to propose and detail promising catalytic transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the catalytic potential of these novel materials. We will delve into the synthesis of these MOFs, their characterization, and provide detailed protocols for their application in key organic reactions.

I. Synthesis and Characterization of MOFs from 4-[(4-carboxyphenoxy)methyl]benzoic Acid

The synthesis of high-quality, crystalline MOFs is paramount for their application in catalysis. The solvothermal method is a widely employed and effective technique for producing such materials.[6]

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF using 4-[(4-carboxyphenoxy)methyl]benzoic acid. Zinc is often chosen for its ability to form stable frameworks and its relevance in various catalytic processes.[1]

Materials:

  • 4-[(4-carboxyphenoxy)methyl]benzoic acid (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Solvent for washing)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Centrifuge

  • Oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of 4-[(4-carboxyphenoxy)methyl]benzoic acid and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Isolation and Purification:

    • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Decant the mother liquor and collect the crystalline product.

    • Wash the product with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to exchange the DMF solvent within the pores.

    • Collect the product by centrifugation and dry it in an oven at 80 °C overnight.

Rationale for Experimental Choices:

  • Solvent (DMF): DMF is a high-boiling point solvent that is effective at dissolving both the organic ligand and the metal salt. It also acts as a modulator in some cases, influencing crystal growth.

  • Temperature and Time: The chosen temperature and reaction time are typical for the formation of crystalline MOFs and are often determined empirically to achieve the desired phase and crystal size.

  • Washing and Solvent Exchange: Thorough washing is crucial to remove impurities that could block the pores or interfere with catalysis. Solvent exchange with a more volatile solvent like ethanol facilitates the activation of the MOF by making it easier to remove the solvent from the pores.

Characterization of the Synthesized MOF

To confirm the successful synthesis and to understand the properties of the MOF, a suite of characterization techniques should be employed.

Technique Purpose Expected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the carboxylate groups to the metal center and the presence of the ether linkage.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc center, and the presence of the characteristic C-O-C stretch of the ether.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing the temperature at which solvent molecules are lost, followed by the decomposition of the organic linker at higher temperatures.
Brunauer-Emmett-Teller (BET) Surface Area Analysis To determine the porosity and specific surface area of the MOF.An N₂ adsorption-desorption isotherm characteristic of a porous material, from which the surface area can be calculated.

II. Catalytic Applications: Protocols and Mechanistic Insights

The structural features of MOFs derived from 4-[(4-carboxyphenoxy)methyl]benzoic acid suggest their potential in several catalytic reactions. The presence of metal nodes can provide Lewis acidic sites, while the organic linker itself can be functionalized to introduce other catalytic functionalities.[7]

Application Note 1: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a fundamental C-C bond-forming reaction in organic synthesis. MOFs have been shown to be effective catalysts for this transformation, often utilizing basic sites on the framework.[8] While the pristine MOF may exhibit some activity, functionalization of the linker with amino groups could significantly enhance its catalytic performance.

Knoevenagel_Doebner_Workflow cluster_prep Catalyst Preparation & Activation cluster_reaction Catalytic Reaction cluster_workup Product Isolation & Analysis synthesis MOF Synthesis activation Activation (Solvent Removal) synthesis->activation catalyst Activated MOF activation->catalyst reactants Aldehyde + Malonic Acid mixing Mixing & Heating reactants->mixing catalyst->mixing solvent Solvent (e.g., Ethanol) solvent->mixing filtration Catalyst Separation (Filtration) mixing->filtration extraction Product Extraction filtration->extraction catalyst_recycle Recycled Catalyst filtration->catalyst_recycle Recycling analysis Analysis (NMR, GC-MS) extraction->analysis

Figure 1: General workflow for a MOF-catalyzed Knoevenagel-Doebner reaction.

Protocol 2: Knoevenagel-Doebner Condensation of Benzaldehyde with Malonic Acid

Materials:

  • Synthesized and activated MOF

  • Benzaldehyde

  • Malonic acid

  • Ethanol (Solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add the activated MOF (5 mol% based on the metal content).

    • Add benzaldehyde (1 mmol) and malonic acid (1.2 mmol).

    • Add 10 mL of ethanol as the solvent.

  • Reaction:

    • Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer/hotplate.

    • Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the solid catalyst by centrifugation or filtration.

    • Wash the catalyst with ethanol and dry it for recycling studies.

    • Remove the solvent from the filtrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and selectivity.

Expert Insights:

The choice of solvent can significantly impact the reaction rate and selectivity. Ethanol is a good choice as it can dissolve the reactants and is relatively environmentally benign. The catalyst loading should be optimized to balance reaction efficiency and cost. The recyclability of the heterogeneous MOF catalyst is a key advantage and should be investigated by running multiple reaction cycles with the recovered catalyst.

Application Note 2: Aerobic Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes or ketones is a crucial transformation in organic chemistry. MOFs containing redox-active metal centers, such as cobalt or manganese, can act as efficient catalysts for aerobic oxidation, using molecular oxygen as a green oxidant.

Aerobic_Oxidation_Mechanism M_n Mⁿ⁺-MOF Intermediate1 [Mⁿ⁺-O-O-H] M_n->Intermediate1 + O₂ Alcohol RCH₂OH O2 O₂ Intermediate2 [Mⁿ⁺-O-CHR-OH] Intermediate1->Intermediate2 + RCH₂OH Intermediate2->M_n Regeneration Aldehyde RCHO Intermediate2->Aldehyde H2O H₂O Intermediate2->H2O

Figure 2: A simplified proposed mechanism for the aerobic oxidation of an alcohol catalyzed by a metal site in a MOF.

Protocol 3: Aerobic Oxidation of Benzyl Alcohol

This protocol would require the synthesis of a MOF with a redox-active metal, such as cobalt, using the same ligand.

Materials:

  • Cobalt-based MOF (synthesized similarly to Protocol 1, using a cobalt salt)

  • Benzyl alcohol

  • Toluene (Solvent)

  • Oxygen balloon

  • Schlenk flask

Procedure:

  • Reaction Setup:

    • Add the activated cobalt-based MOF (2 mol%) to a Schlenk flask.

    • Add benzyl alcohol (1 mmol) and 10 mL of toluene.

    • Seal the flask, evacuate, and backfill with oxygen from a balloon (repeat three times).

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours under an oxygen atmosphere (balloon).

  • Work-up and Analysis:

    • Cool the reaction to room temperature.

    • Separate the catalyst by filtration.

    • Analyze the filtrate by GC to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.

Causality Behind Experimental Choices:

  • Redox-Active Metal: Cobalt is chosen for its ability to cycle between different oxidation states, which is essential for activating molecular oxygen.

  • Oxygen Atmosphere: A continuous supply of oxygen is necessary for the catalytic cycle to proceed.

  • Solvent: Toluene is a relatively non-polar solvent that is suitable for this type of oxidation reaction.

III. Future Directions and Drug Development Applications

The development of efficient and selective catalysts is of paramount importance in the pharmaceutical industry for the synthesis of complex drug molecules. MOFs derived from 4-[(4-carboxyphenoxy)methyl]benzoic acid, with their tunable porosity and functionalizable nature, present exciting opportunities in this area.

For instance, the incorporation of chiral functionalities into the MOF framework could lead to the development of enantioselective catalysts for the synthesis of chiral drugs. The flexible nature of the linker might also allow for substrate-induced fit, enhancing enantioselectivity.

Furthermore, the porous nature of these MOFs could be exploited for tandem reactions, where multiple catalytic steps occur within the same reactor, streamlining synthetic routes and reducing waste. This is particularly relevant for the multi-step synthesis of active pharmaceutical ingredients.

IV. Conclusion

While the catalytic applications of MOFs derived specifically from Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- are yet to be extensively explored, the principles of MOF design and catalysis provide a strong foundation for investigating their potential. The flexibility of the linker and the ability to incorporate various metal nodes suggest that these materials could be highly effective catalysts for a range of organic transformations. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to unlock the catalytic capabilities of this promising class of MOFs.

References

Sources

Application

Application Note: Strategic Post-Synthetic Engineering of 4-[(4-carboxyphenoxy)methyl]benzoic Acid Frameworks

Executive Summary This guide details the protocols for the synthesis and post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from the semi-rigid ligand 4-[(4-carboxyphenoxy)methyl]benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the synthesis and post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from the semi-rigid ligand 4-[(4-carboxyphenoxy)methyl]benzoic acid (hereafter referred to as H₂CPMB ).

Unlike rigid dicarboxylates (e.g., terephthalic acid), H₂CPMB contains a central ether (-CH₂-O-) linkage. This introduces a "V-shaped" geometry and conformational flexibility, allowing the framework to undergo dynamic structural transformations (breathing effects) . This characteristic makes H₂CPMB frameworks ideal candidates for Post-Synthetic Guest Encapsulation (PSGE) in drug delivery and Post-Synthetic Ion Exchange (PSIE) for sensing applications.

Key Applications Covered
  • Therapeutic Cargo Loading: High-efficiency encapsulation of 5-Fluorouracil (5-FU) utilizing the framework's flexible ether linkage.

  • Luminescent Node Engineering: Cation exchange (Zn²⁺

    
     Eu³⁺) to activate ratiometric sensing capabilities.
    

Parent Framework Synthesis (The Platform)

Before modification, a high-purity parent framework must be established. The Zinc(II) analogue (Zn-CPMB) is the industry standard due to its biocompatibility and d¹⁰ electronic configuration (silent regarding quenching), making it an ideal blank canvas for PSM.

Protocol A: Solvothermal Synthesis of Zn-CPMB

Rationale: Solvothermal conditions promote the slow growth of defect-free crystals essential for surviving subsequent PSM treatments.

Reagents:

  • H₂CPMB (Ligand): 0.1 mmol

  • Zn(NO₃)₂[1][2][3][4]·6H₂O (Metal Source): 0.1 mmol

  • Solvent System: DMF:H₂O (3:1 v/v)

  • Modulator: 2 drops of 0.1 M NaOH (deprotonation agent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.1 mmol H₂CPMB in 3 mL DMF. Sonicate until clear.

  • Mixing: Add 1 mL aqueous Zn(NO₃)₂ solution dropwise to the ligand solution.

  • Modulation: Add NaOH to adjust pH to ~6.0. Critical: High pH causes rapid precipitation (amorphous); low pH prevents assembly.

  • Crystallization: Seal in a 20 mL Teflon-lined autoclave. Heat at 120°C for 72 hours .

  • Harvesting: Cool to room temperature at a rate of 5°C/h. Collect colorless block crystals via filtration.

  • Activation: Wash with DMF (3x) and Ethanol (3x) to remove unreacted ligands. Solvent exchange with acetone for 3 days (refreshing daily).

Quality Control Checkpoint:

  • PXRD: Confirm crystallinity against simulated patterns.

  • TGA: Ensure solvent loss occurs <150°C, with framework stability maintained up to 300°C.

PSM Strategy 1: Post-Synthetic Guest Encapsulation (Drug Delivery)

The ether linkage in H₂CPMB allows the pore windows to expand slightly, accommodating drug molecules that would otherwise be sterically hindered. This protocol describes the loading of 5-Fluorouracil (5-FU) , a common chemotherapeutic.

Mechanism of Action

The PSM here is non-covalent. It relies on host-guest interactions (hydrogen bonding between the drug's amine/carbonyl groups and the framework's ether oxygen/carboxylate nodes).

Protocol B: Activated Impregnation Loading

Reagents:

  • Activated Zn-CPMB crystals (desolvated)

  • 5-Fluorouracil (5-FU)[2]

  • Methanol (solvent for 5-FU)

Step-by-Step Workflow:

  • Desolvation: Heat Zn-CPMB crystals at 100°C under vacuum (10⁻³ Torr) for 12 hours. Why: Removes coordinated acetone/water to create "open" pore volume.

  • Preparation of Cargo: Prepare a saturated solution of 5-FU in Methanol (approx. 10 mg/mL).

  • Impregnation: Suspend 100 mg of desolvated Zn-CPMB in 10 mL of the 5-FU solution.

  • Equilibration: Stir gently (100 rpm) at room temperature for 48 hours. Note: Vigorous stirring may pulverize crystals.

  • Isolation: Centrifuge at 5000 rpm for 5 mins. Decant supernatant.

  • Washing: Quickly rinse the solid surface with 1 mL cold methanol to remove exterior drug (prevents "burst release" artifacts).

  • Drying: Vacuum dry at room temperature.

Data Analysis: Loading Capacity

Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using UV-Vis spectroscopy on the supernatant.

ParameterFormulaTarget Value
DLC (%)

> 25% w/w
EE (%)

> 40%

PSM Strategy 2: Post-Synthetic Ion Exchange (Sensing)

The Zn-CPMB framework is luminescently "silent" or weakly blue-emissive. By exchanging Zn²⁺ surface sites with Lanthanides (Eu³⁺ or Tb³⁺), we create a ratiometric sensor . The H₂CPMB ligand acts as an "antenna," absorbing UV light and transferring energy to the Lanthanide.

Protocol C: Cation Exchange for Eu³⁺ Doping

Reagents:

  • Zn-CPMB crystals

  • Eu(NO₃)₃[3]·5H₂O

  • Ethanol

Step-by-Step Workflow:

  • Soaking: Immerse 50 mg Zn-CPMB crystals in 10 mL of 0.05 M Eu(NO₃)₃ ethanol solution.

  • Incubation: Incubate at 60°C for 24 hours. Why: Heat promotes the kinetic exchange of surface metal ions.

  • Washing: Wash extensively with fresh ethanol to remove unbound Eu³⁺.

  • Validation:

    • ICP-MS: Determine Zn:Eu ratio (Target: ~95:5).

    • PL Spectroscopy: Excite at ligand absorption (~280-300 nm). Observe characteristic Eu³⁺ emission peaks at 617 nm (red).

Visualizing the Workflow

The following diagram illustrates the lifecycle of the H₂CPMB framework from synthesis to application.

PSM_Workflow Ligand H2CPMB Ligand (Ether-Linked) Synthesis Solvothermal Synthesis (120°C, DMF/H2O) Ligand->Synthesis Metal Zn(II) Source Metal->Synthesis ParentMOF Parent Zn-CPMB (Pristine) Synthesis->ParentMOF Activation Activation (Solvent Exchange + Vac) ParentMOF->Activation  Purification PSM_Drug PSM Type 1: Guest Encapsulation (5-FU Loading) Activation->PSM_Drug  Impregnation PSM_Ion PSM Type 2: Cation Exchange (Eu3+ Doping) Activation->PSM_Ion  Soaking App_Delivery Application: pH-Responsive Delivery PSM_Drug->App_Delivery  In Vitro App_Sensor Application: Luminescent Sensing PSM_Ion->App_Sensor  UV Excitation

Figure 1: Strategic workflow for processing H₂CPMB frameworks. Blue path: Drug Delivery; Red path: Sensing.

Scientific Validation & Troubleshooting

Self-Validating Systems

A robust protocol must have internal checks. Use this table to diagnose failure modes:

ObservationDiagnosisCorrective Action
PXRD peaks broaden or disappear after PSM Framework collapse.Reduce stirring speed; lower activation temperature (try 80°C).
Low Drug Loading (<5%) Incomplete activation.Extend vacuum drying time; ensure solvent used for loading (MeOH) swells the framework.
No Luminescence Transfer (Eu-MOF) Poor antenna effect or low doping.The ligand triplet state may not match Eu³⁺ levels. Try Tb³⁺ (green emission) instead.
Mechanism of Drug Release

The H₂CPMB framework typically exhibits pH-responsive release .

  • Physiological pH (7.4): The framework remains stable/closed; slow diffusion release.

  • Acidic pH (5.0 - Tumor Microenvironment): Protonation of the carboxylate groups weakens the Zn-O bond, leading to partial framework degradation or "opening," accelerating drug release.

Release_Mechanism State1 Drug@Zn-CPMB (Neutral pH 7.4) Trigger Stimulus: Acidic Environment (pH 5.0) State1->Trigger Mech1 Mechanism A: Protonation of COO- Groups Trigger->Mech1 Mech2 Mechanism B: Ether Linkage Relaxation Trigger->Mech2 Result Accelerated Cargo Release Mech1->Result Mech2->Result

Figure 2: Logic flow of pH-triggered drug release in semi-rigid carboxylate MOFs.

References

  • Synthesis & Structure: Sun, Y., et al. "Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid."[5] Brieflands, 2023.

  • Drug Delivery Application: Abánades Lázaro, I., & Forgan, R. S.[2] "Application of zirconium MOFs in drug delivery and biomedicine." Coordination Chemistry Reviews, 2019. (Contextual grounding for carboxylate MOF drug delivery).

  • Post-Synthetic Modification: Cohen, S. M. "Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks." Chemical Reviews, 2012.

  • Ether-Linked Ligand Properties: Li, X., et al. "A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxyphenoxy) Phthalate Acid as Luminescent Sensor." Molecules, 2023.[4][5][6]

Sources

Method

Gas adsorption isotherms of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- based materials

Application Note: Gas Adsorption Isotherms & Porosity Characterization of 4-[(4-carboxyphenoxy)methyl]benzoic acid-based Materials Executive Summary This technical guide details the protocol for characterizing Metal-Orga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Adsorption Isotherms & Porosity Characterization of 4-[(4-carboxyphenoxy)methyl]benzoic acid-based Materials

Executive Summary

This technical guide details the protocol for characterizing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) synthesized using the asymmetric, semi-flexible ligand 4-[(4-carboxyphenoxy)methyl]benzoic acid (CAS: 345221-90-1). Due to the ether (


) linkage, materials based on this ligand often exhibit dynamic porosity  (breathing effects) and structural flexibility .

This document is designed for researchers and drug development professionals. It prioritizes sample activation integrity —the most common failure point in flexible MOF characterization—and provides a validated workflow for gas adsorption (


, 

) and liquid-phase drug loading.

Material Science Context

Ligand Profile:

  • Name: 4-[(4-carboxyphenoxy)methyl]benzoic acid (often abbreviated as

    
     or 
    
    
    
    derivatives).
  • Structure: An asymmetric V-shaped dicarboxylate. One benzoic acid ring is connected via a methylene group to an ether oxygen, which is attached to the second benzoic acid ring.

  • Key Property: The

    
     hinge introduces conformational flexibility. Unlike rigid linkers (e.g., terephthalic acid), this ligand allows the framework to undergo reversible structural transformations  upon guest adsorption (gate-opening).
    

Relevance to Drug Development: The flexibility of this ligand allows for "adaptive" pore sizes, making these materials ideal candidates for Controlled Drug Delivery Systems (DDS) . The framework can expand to accommodate large drug molecules (e.g., Doxorubicin, Ibuprofen) and contract to trap them, offering tunable release profiles.

Critical Protocol: Sample Activation

The Challenge: Flexible MOFs are prone to pore collapse if solvent molecules are removed too aggressively (e.g., high-heat vacuum). Collapsed phases are non-porous, leading to false-negative BET surface area results.

Validated Activation Workflow: This protocol uses Supercritical


 (SC-CO2) Drying  or Solvent Exchange  to preserve the open-pore structure.

ActivationProtocol Start As-Synthesized Sample (Solvated) Wash DMF Wash (Remove unreacted ligand) Start->Wash Exchange Solvent Exchange (DMF -> Ethanol/Acetone) 3x daily for 3 days Wash->Exchange Replace high BP solvent Decision Method Selection Exchange->Decision SCCO2 Supercritical CO2 Drying (Critical for Flexible MOFs) Decision->SCCO2 Preferred VacHeat Vacuum Heating (Risk of Collapse) Decision->VacHeat Only if rigid Degas Final Degassing (Dynamic Vacuum, <100°C) SCCO2->Degas VacHeat->Degas Ready Active Sample Ready for Adsorption Degas->Ready

Figure 1: Activation workflow emphasizing Solvent Exchange and SC-CO2 drying to prevent structural collapse of flexible frameworks.

Step-by-Step Activation:

  • Solvent Exchange: Decant the synthesis mother liquor (usually DMF/DEF). Immerse crystals in anhydrous Ethanol or Acetone . Refresh solvent every 8 hours for 3 days. Why? To replace high-boiling point DMF with a volatile solvent that has lower surface tension.

  • Drying:

    • Gold Standard: Use a Supercritical

      
       dryer (flow liquid 
      
      
      
      for 4 hours, bleed at critical point).
    • Alternative: Vacuum dry at room temperature for 12 hours, then slowly ramp to 80–100°C. Do not exceed 120°C unless TGA confirms stability.

  • Degassing: Transfer to the gas sorption analyzer. Degas at 100°C for 12 hours under dynamic vacuum (

    
     Torr).
    

Gas Adsorption Measurement Protocols

Experiment A: Nitrogen ( ) Physisorption at 77 K

Purpose: Determine Surface Area (BET) and Pore Volume.

  • Dead Volume Correction: Use Helium (He) to measure free space. Note: If the material is extremely light/flexible, He buoyancy effects may be significant.

  • Isotherm Collection:

    • Adsorption Branch: Dosing from

      
       to 
      
      
      
      .
    • Desorption Branch: Crucial for detecting hysteresis.

    • Equilibration Time: Set to 45–60 seconds (longer than standard) to allow for structural relaxation of the flexible ligand.

  • Expected Behavior:

    • Type I: Rigid, microporous (permanent porosity).

    • Type F (Stepped): "Gate-opening" behavior. Initial uptake is low, followed by a sharp step at a specific pressure (gate pressure) where the structure expands.

    • Hysteresis (H4): Often seen in flexible slit-pores.

Experiment B: Carbon Dioxide ( ) Adsorption at 273 K & 298 K

Purpose: Evaluate affinity for acidic gases and calculate Isosteric Heat of Adsorption (


).
  • Temperature Control: Use an ice-water bath (273 K) and a water circulator (298 K).

  • Pressure Range: 0 to 1 bar (or up to 20 bar for high-pressure storage studies).

  • Significance: The carboxyl and ether groups in the ligand provide polar sites for

    
     interaction. High low-pressure uptake indicates good potential for carbon capture.
    

Data Analysis & Interpretation

ParameterMethodCritical Consideration for This Material
Surface Area BET (Brunauer-Emmett-Teller) Apply consistency criteria (

, linear fit range). If isotherm is stepped (Type F), BET may not be applicable; use Langmuir or point B method.
Pore Size NLDFT / QSDFT Use "Slit/Cylindrical" pore models. QSDFT (Quenched Solid DFT) handles surface heterogeneity better for complex linkers.
Heat of Adsorption Clausius-Clapeyron Requires isotherms at 273 K and 298 K. A high

(>30 kJ/mol) suggests strong ligand-gas interaction.
Flexibility Hysteresis Loop Analysis Wide hysteresis between adsorption/desorption indicates structural breathing.

Drug Loading Protocol (Liquid Phase)

For Drug Development Professionals.

Since gas adsorption confirms porosity, the next step is loading therapeutic agents (e.g., Ibuprofen, 5-Fluorouracil).

DrugLoading ActivatedMOF Activated MOF (Degassed) Impregnation Impregnation Stir 24-48h @ RT ActivatedMOF->Impregnation DrugSol Drug Solution (e.g., Ibuprofen in Hexane) DrugSol->Impregnation Separation Centrifugation & Washing (Remove surface drug) Impregnation->Separation Analysis Quantification (TGA, UV-Vis of supernatant) Separation->Analysis

Figure 2: Protocol for loading drug molecules into the porous framework.

  • Solvent Selection: Choose a solvent that dissolves the drug but does not degrade the MOF (e.g., Hexane, Ethanol).

  • Loading: Suspend 50 mg of activated MOF in 10 mL of drug solution (high concentration gradient drives diffusion).

  • Quantification:

    • Indirect: Measure UV-Vis absorbance of the supernatant before and after loading.

    • Direct: Perform TGA on the loaded solid. The weight loss step corresponding to the drug (usually 200–400°C) quantifies the loading capacity (wt%).

Troubleshooting Guide

  • Issue: Very low surface area (< 50 m²/g).

    • Cause: Pore collapse during activation or incomplete solvent removal.

    • Fix: Switch to SC-CO2 drying. Increase degassing time but lower the temperature.

  • Issue: Open loop hysteresis (Desorption doesn't close).

    • Cause: Swelling of the polymer/MOF matrix or restricted diffusion.

    • Fix: Increase equilibration time per point (up to 120s). This is common for ether-linked flexible frameworks.

  • Issue: Step in isotherm.

    • Cause: Gate-opening (Structural transition).

    • Action: This is a feature, not a bug. Document the "Gate Pressure" (

      
      ).
      

References

  • IUPAC Technical Report. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution. Pure and Applied Chemistry. Link

  • Schneemann, A., et al. (2014). Flexible metal–organic frameworks. Chemical Society Reviews. Link

  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). (Authoritative source for BET/DFT analysis). Link

  • Horcajada, P., et al. (2012). Metal-organic frameworks as drug delivery systems. Chemical Reviews. (Context for drug loading protocols). Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-[(4-carboxyphenoxy)methyl]benzoic acid

The following technical guide details the purification of 4-[(4-carboxyphenoxy)methyl]benzoic acid (also known as 4-(4-carboxybenzyloxy)benzoic acid), a semi-rigid dicarboxylic acid linker often used in coordination chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of 4-[(4-carboxyphenoxy)methyl]benzoic acid (also known as 4-(4-carboxybenzyloxy)benzoic acid), a semi-rigid dicarboxylic acid linker often used in coordination chemistry (e.g., Metal-Organic Frameworks).

Product: 4-[(4-carboxyphenoxy)methyl]benzoic acid (Crude) CAS Registry Number: 106967-08-4 (Tentative/Generic for isomer class; verify specific batch) Chemical Formula: C


H

O

Molecular Weight: 272.25 g/mol

Core Purification Strategy

The crude product typically contains unreacted starting materials (4-hydroxybenzoic acid, 4-(bromomethyl)benzoic acid), inorganic salts (KBr/NaBr), and partially hydrolyzed byproducts. Due to the dicarboxylic acid nature of the target molecule, purification relies on exploiting its pH-dependent solubility and differential solubility in polar aprotic solvents versus its monomeric impurities.

Quick Reference: Solubility Profile
SolventSolubility (Cold)Solubility (Hot)Application
Water (pH < 3) InsolubleInsolubleWashing (removes salts)
Water (pH > 10) Soluble (as disodium salt)SolubleAcid-Base Extraction
Ethanol/Methanol Slightly SolubleSolubleWashing/Recrystallization
DMF / DMSO SolubleSolubleRecrystallization (High Purity)
Glacial Acetic Acid Slightly SolubleSolubleRecrystallization (Standard)
Acetone Slightly SolubleSolubleWashing

Troubleshooting & Purification Protocols

Tier 1: The "Crude Clean" (Acid-Base Reprecipitation)

Use this method first to remove bulk non-acidic impurities and inorganic salts.

Q: My crude product is a sticky solid with trapped salts. How do I perform a bulk cleanup?

Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous NaOH (or KOH). Use approximately 10-15 mL per gram of crude. Stir until fully dissolved.

    • Why? The dicarboxylic acid forms a water-soluble disodium salt. Non-acidic impurities (e.g., unreacted esters, mechanical debris) will remain insoluble.

  • Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel to remove insoluble particulates.

  • Precipitation: Slowly add 6M HCl to the filtrate while stirring vigorously until pH reaches ~1-2. A thick white precipitate should form.

  • Digestion: Heat the suspension to ~60°C for 30 minutes, then let it cool to room temperature.

    • Why? This "digestion" step encourages Ostwald ripening, making the precipitate easier to filter and less likely to trap mother liquor.

  • Isolation: Filter the solid and wash exclusively with distilled water until the filtrate is neutral (pH 7).

  • Drying: Dry in a vacuum oven at 80°C.

Tier 2: Removing Starting Materials (Solvent Washing)

Use this if NMR shows peaks for 4-hydroxybenzoic acid or 4-(bromomethyl)benzoic acid.

Q: I still see starting material peaks in the proton NMR. How do I remove them without losing too much product?

Analysis: The "monomer" impurities (benzoic acid derivatives) are generally more soluble in lower alcohols than the "dimer" product.

Protocol:

  • Slurry Wash: Place the dried solid in a flask.

  • Solvent Addition: Add hot Ethanol or hot Acetone (approx. 5-10 mL/g).

  • Reflux: Heat to reflux for 15-20 minutes with vigorous stirring.

    • Note: The product may not fully dissolve; this is a trituration (washing) step, not a recrystallization.

  • Hot Filtration: Filter the suspension while hot.

    • Mechanism:[1][2][3][4] The impurities (which are more soluble) remain in the hot filtrate, while the purified product is collected on the filter.

  • Wash: Wash the filter cake with a small amount of cold ethanol.

Tier 3: High-Purity Recrystallization

Use this for analytical grade purity or X-ray crystallography.

Q: The product is off-white/grey, or I need >99% purity for MOF synthesis.

Protocol A: Glacial Acetic Acid (Recommended)

  • Dissolve the solid in boiling Glacial Acetic Acid . (Use minimum volume required for dissolution).

  • If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Filter the white crystals and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

Protocol B: DMF/Water (Alternative)

  • Dissolve the solid in a minimum amount of hot DMF (approx. 100°C).

  • Add hot Water dropwise until a persistent cloudiness just appears.

  • Add a few drops of DMF to clear the solution.

  • Allow to cool slowly.[3][4] The product will crystallize as the solution cools and polarity shifts.

Diagnostic Flowchart (Logic Map)

PurificationLogic Start Crude Product (Solid) CheckSolubility Dissolve in 10% NaOH Start->CheckSolubility FilterInsoluble Filter Insoluble Matter (Remove mech. impurities) CheckSolubility->FilterInsoluble Acidify Acidify with HCl to pH 1-2 (Precipitate Product) FilterInsoluble->Acidify WashWater Wash with Water (Remove Salts) Acidify->WashWater CheckPurity Check 1H-NMR / HPLC WashWater->CheckPurity ImpurityMonomers Impurities: Starting Materials (Monomers present) CheckPurity->ImpurityMonomers Peaks for SM ImpurityColor Impurities: Colored/Trace (High Purity Needed) CheckPurity->ImpurityColor Off-color/Low % Pure Product Pure (>98%) CheckPurity->Pure Clean Trituration Triturate in Refluxing Ethanol Filter Hot ImpurityMonomers->Trituration Recryst Recrystallize from Glacial Acetic Acid or DMF/H2O ImpurityColor->Recryst Trituration->CheckPurity Recryst->CheckPurity

Figure 1: Decision matrix for purification based on impurity profile.

Frequently Asked Questions (FAQs)

Q: Why is my yield low after Acid-Base extraction?

  • A: The pH might not be low enough. Ensure pH is < 2. Also, the "monomer" impurities (e.g., 4-hydroxybenzoic acid) have significant water solubility (approx. 6 g/L at 20°C). If your crude was mostly starting material, "loss" of mass is actually purification.

Q: Can I use column chromatography?

  • A: Yes, but it is often unnecessary and difficult due to the high polarity of the dicarboxylic acid. If you must, use a polar mobile phase like DCM:Methanol:Acetic Acid (90:9:1) on silica gel. However, the compound may streak. Reverse-phase (C18) HPLC is better for analysis.

Q: The product turns pink/brown upon heating in DMF.

  • A: This suggests oxidation or trace metal contamination. Use anhydrous DMF and perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if the compound is sensitive, though this linker is generally air-stable. Ensure the temperature does not exceed 120°C to prevent thermal decomposition of the ether linkage.

References

  • Williamson Ether Synthesis of Carboxy-Ethers

    • Context: General protocol for synthesizing ether-linked benzoic acids.
    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .

  • Purification of Aromatic Carboxylic Acids

    • Context: Standard recrystallization techniques using acetic acid and DMF.
    • Source: Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 6th Ed. Butterworth-Heinemann, 2009 .

  • Synthesis of 4,4'-oxybis(methylene)

    • Context: Analogous synthesis and purification of ether-linked dicarboxylic acids for MOFs.
    • Source:Crystal Growth & Design, 2014 , 14, 11, 5685–5694.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-[(4-carboxyphenoxy)methyl]benzoic acid

Executive Summary & Compound Analysis The Core Problem: Researchers frequently encounter "brick dust" behavior with 4-[(4-carboxyphenoxy)methyl]benzoic acid .[1][2][3][4] This compound is an aromatic dicarboxylic acid co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

The Core Problem: Researchers frequently encounter "brick dust" behavior with 4-[(4-carboxyphenoxy)methyl]benzoic acid .[1][2][3][4] This compound is an aromatic dicarboxylic acid containing an ether linkage.[1][2][3][4] Its insolubility in water is driven by two factors:

  • Strong Lattice Energy: The two carboxylic acid groups form strong intermolecular hydrogen-bonded dimers in the solid state.[1][2][3][4]

  • Hydrophobicity: The central ether-linked aromatic core (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) is highly lipophilic, resisting hydration.[2][3][4]
    

The Solution: Water solubility is strictly pH-dependent.[1][2][3][4] At neutral or acidic pH (pH < 5), the molecule remains protonated and insoluble.[1][2][3][4] True aqueous solubility is only achieved by converting the molecule into its dicarboxylate salt (dianion) using a base (pH > 7.[1][2][3][4]5) or by using a dipolar aprotic cosolvent.[1][2][3][4]

Technical Troubleshooting Guide

Module A: The "Why" (Chemical Fundamentals)

Understanding the mechanism is crucial for reproducible results.[1][2]

ParameterValue / CharacteristicImpact on Solubility
Functional Groups 2x Carboxylic Acids (-COOH)Requires 2 equivalents of base for full neutralization.[1][2][3][4]
pKa (Estimated) ~4.0 - 4.5At pH 4.2, only 50% is ionized.[1][2][3][4] Target pH is > 6.5.
LogP (Hydrophobicity) High (> 2.5 estimated)Requires organic cosolvents for concentrated stocks.[1][2][3][4]
Common Failure Heating in pure waterRecrystallizes immediately upon cooling.[1][2][3][4]
Module B: Decision Tree for Solvent Selection

Use the following logic flow to select the correct solubilization method for your specific application.

Solubility_Decision_Tree Start Start: Define Application BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay ChemSynth Chemical Synthesis (MOF/Polymer) Start->ChemSynth ConcCheck Target Conc > 1 mM? BioAssay->ConcCheck Organic_Solv Use DMF, DMAc, or NMP ChemSynth->Organic_Solv Anhydrous Base_Hydro Use Aqueous NaOH/KOH (pH > 9) ChemSynth->Base_Hydro Aqueous DMSO_Stock Method 1: DMSO Stock + Buffer Dilution ConcCheck->DMSO_Stock No (<1mM) Salt_Form Method 2: In-situ Salt Formation (NaOH) ConcCheck->Salt_Form Yes (>1mM)

Figure 1: Solvent selection decision tree based on experimental requirements.[1][2][3][4]

Step-by-Step Protocols

Protocol 1: The "pH-Switch" Method (For Aqueous Solutions > 1 mM)

Best for: Preparing aqueous stock solutions without organic solvents.[1][2][3][4]

Theory: This method converts the insoluble acid form into the soluble disodium salt.[1][2][3][4]

Reagents:

  • Compound: 4-[(4-carboxyphenoxy)methyl]benzoic acid[1][2][3][4]

  • Base: 1.0 M NaOH (Sodium Hydroxide)[1][2][4]

  • Buffer: PBS or HEPES (100 mM, pH 7.4 - 8.0)[1][2][3][4]

Procedure:

  • Calculate: Determine the moles of compound. You will need 2.1 equivalents of NaOH.[1][2][3][4]

    • Example: For 1 mmol of compound, use 2.1 mmol of NaOH.[1][2][3][4]

  • Slurry: Add the compound to 80% of your final volume of water. It will be a cloudy suspension.[1][2][3][4]

  • Titrate: Slowly add the calculated volume of 1.0 M NaOH while stirring.

  • Monitor: The solution should turn clear as the pH rises above 7.0.

    • Critical Check: If the solution remains cloudy at pH 8, verify your calculation. Do not exceed pH 10 unless necessary for stability.[1][2][3][4]

  • Back-Titrate (Optional): If the pH is too high (>10), carefully lower it to pH 7.5-8.0 using dilute HCl, but stop immediately if precipitation (cloudiness) occurs.[1][2][3][4]

  • Filter: Sterile filter (0.22 µm) to remove any non-dissolved micro-particulates.[1][2][3][4]

Protocol 2: The DMSO "Spike" Method (For Biological Assays)

Best for: High-throughput screening where DMSO tolerance is < 1%.[1][2][3][4]

Procedure:

  • Stock Preparation: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mM - 50 mM.[1][2][3][4] Sonicate if necessary.[1][2][3][4]

    • Note: The compound is highly soluble in DMSO.[1][2][3][4]

  • Dilution Vehicle: Prepare the assay buffer (e.g., PBS pH 7.4).

  • The Spike: Add the DMSO stock to the buffer while vortexing rapidly .

    • Warning: Do not add buffer to the DMSO stock; this causes local high concentrations and precipitation.[1][2][3][4] Always add concentrated stock to large volume buffer .

  • Visual Check: Inspect for the "Tyndall Effect" (scattering of light by particles).[1][2][3][4] The solution should be perfectly clear.

Dissolution Mechanism Visualization

Understanding the protonation state is vital for troubleshooting precipitation issues.[1][2][3][4]

Dissolution_Mechanism State1 pH < 4 Fully Protonated (Insoluble Solid) State2 pH 4-6 Mono-Anionic (Partially Soluble) State1->State2 + 1 eq. Base (Deprotonation 1) State3 pH > 7.5 Di-Anionic (Fully Soluble) State2->State3 + 1 eq. Base (Deprotonation 2) State3->State1 Add Acid (Precipitation Risk!)

Figure 2: Protonation states of the dicarboxylic acid relative to pH.

Frequently Asked Questions (FAQs)

Q1: I heated the water to 80°C and it dissolved, but precipitated overnight. Why? A: You created a supersaturated solution. Upon cooling, the kinetic energy decreased, and the thermodynamic drive to reform the crystal lattice took over.[1][3][4] Heat is not a permanent solubilizer for this compound; pH adjustment is required.[1][2][3][4]

Q2: Can I use Ethanol instead of DMSO? A: Ethanol is a weaker solvent for this specific aromatic acid compared to DMSO or DMF.[1][2][3][4] While it may dissolve the compound, it often requires higher percentages (>50%) to maintain solubility, which is often toxic to biological systems.[1][2][3][4] DMSO is recommended.[1][2][3][4]

Q3: What is the maximum solubility in PBS? A: In pure PBS (pH 7.4), solubility is limited by the buffer capacity.[1][2][3][4] If you add too much acidic compound, you will exhaust the buffer, drop the pH, and cause precipitation.[1][3][4] Always pre-neutralize the compound (Protocol 1) before adding to PBS.

Q4: My solution is slightly hazy. Can I still use it? A: No. Haze indicates micro-precipitation.[1][2][3][4] The actual concentration of dissolved drug is unknown, and the particles can cause false positives in assays (e.g., by scattering light in optical density readings).[1][2][3][4] Filter or re-solubilize.

References

  • NIST Chemistry WebBook. Benzoic acid, 4-methyl- and derivatives: Thermochemical Data.[1][2][3][4] National Institute of Standards and Technology.[1][2][3][4] [Link][1][2][4]

  • PubChem Database. Compound Summary: Benzoic acid derivatives and solubility profiles.[1][2][3][4] National Center for Biotechnology Information.[1][2][3][4] [Link]

  • Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2][3][4] Wiley-Interscience.[1][2][3][4] (Standard text on pKa-dependent solubility).

  • Serajuddin, A. T. (2007).[1][2][3][4] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews.[1][2][3][4] (Authoritative source on salt selection for weak acids).

Sources

Troubleshooting

Optimizing pH for crystallization of 4-[(4-carboxyphenoxy)methyl]benzoic acid MOFs

Case ID: MOF-CRYST-4402 Topic: Crystallization Optimization of 4-[(4-carboxyphenoxy)methyl]benzoic acid Frameworks Assigned Specialist: Senior Application Scientist, Crystallography Division Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: MOF-CRYST-4402 Topic: Crystallization Optimization of 4-[(4-carboxyphenoxy)methyl]benzoic acid Frameworks Assigned Specialist: Senior Application Scientist, Crystallography Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Welcome to the technical support guide for the synthesis of Metal-Organic Frameworks (MOFs) utilizing 4-[(4-carboxyphenoxy)methyl]benzoic acid (hereafter referred to as


 ).

As a researcher working with


, you are dealing with a semi-rigid, V-shaped dicarboxylate ligand . Unlike rigid linkers (e.g., terephthalic acid), 

possesses an ether-methylene spacer (

) that introduces conformational flexibility.

The Core Challenge: The crystallization of


 MOFs is governed by a competition between ligand deprotonation  and metal-ligand assembly kinetics . Because the ligand is asymmetric (containing two chemically distinct benzoic acid moieties), pH control is not just about solubility—it dictates the specific topological phase (1D chains vs. 2D sheets vs. 3D networks) that forms.

The Chemistry of Deprotonation (The "Why")

To optimize your synthesis, you must understand the acid-base mechanics occurring in your solvothermal reactor.

The Ligand's Dual Nature

 contains two carboxylic acid groups with slightly distinct 

values due to their electronic environments:
  • Benzoic Acid Moiety A (Ether-linked): Electron-donating alkoxy group increases electron density, slightly raising the

    
     (approx. 4.4–4.6).
    
  • Benzoic Acid Moiety B (Methylene-linked): Behaves closer to standard benzoic acid (

    
    ).
    
The pH "Goldilocks Zone"
  • pH < 3.5 (Too Acidic): The ligand remains fully protonated (

    
    ). Metal ions (
    
    
    
    ) remain solvated. Result: Clear solution, no reaction.
  • pH > 6.0 (Too Basic): Rapid deprotonation occurs. The reaction rate (

    
    ) exceeds the nucleation rate (
    
    
    
    ), leading to kinetic trapping. Result: Amorphous powder or gel.
  • pH 4.0 – 5.5 (Optimal): Slow, reversible deprotonation. This allows for "error correction" during crystal growth, where defective bonds break and reform, leading to thermodynamic products (single crystals).

Visualization: The Crystallization Pathway

The following diagram illustrates the critical relationship between pH, supersaturation, and the resulting material state.

pH_Optimization_Pathway Start Starting Reagents (Metal Salt + H2CPMB) Low_pH pH < 3.5 (High Protonation) Start->Low_pH Excess Acid Opt_pH pH 4.0 - 5.5 (Reversible Equilibrium) Start->Opt_pH Modulator Added High_pH pH > 6.0 (Rapid Deprotonation) Start->High_pH Strong Base Clear_Sol Clear Solution (No Assembly) Low_pH->Clear_Sol Ligand inactive Single_Cryst High Quality Single Crystals Opt_pH->Single_Cryst Controlled Nucleation Amorphous Amorphous Precipitate (Kinetic Trap) High_pH->Amorphous Instant Crash-out Single_Cryst->Opt_pH Defect Repair

Caption: The "Goldilocks Zone" of pH control. Optimal crystallization requires a balance where bond formation is reversible (green path).

Troubleshooting Diagnostic Matrix

Use this matrix to diagnose your specific experimental failure.

SymptomProbable CauseTechnical ExplanationCorrective Action
Clear solution after heating pH too lowThe concentration of deprotonated ligand (

) is below the solubility product (

) of the MOF.
Increase pH: Add 50–100

L of weak base (e.g., Pyridine or Triethylamine) or reduce acid modulator concentration.
Instant cloudiness upon mixing pH too highSupersaturation is too high. Nucleation is instantaneous, preventing ordered lattice formation.Decrease pH: Add an acid modulator (Acetic Acid or Benzoic Acid) to compete with the ligand.
Amorphous powder (X-ray silent) Irreversible assemblyLigand flexibility (

) allows random twisting, leading to disordered packing if assembly is too fast.
Slow Deprotonation: Use in situ base generation (e.g., thermal decomposition of DMF/DEF) rather than adding direct base.
Small, low-quality crystals High nucleation densityToo many nuclei formed simultaneously.Dilution & Modulation: Decrease reagent concentration by 50% and double the modulator equivalents.
Opaque/Polycrystalline aggregates IntergrowthSecondary nucleation occurring on crystal surfaces.Lower Temperature: Reduce synthesis temperature by 10–20°C to slow kinetics.

Frequently Asked Questions (Deep Dive)

Q: Why is DMF the preferred solvent for


 MOFs? 
A:  DMF (N,N-Dimethylformamide) plays a dual role.
  • Solubility: It dissolves the organic ligand effectively.

  • Base Generation: Upon heating (>100°C), DMF slowly decomposes to produce dimethylamine. This gradually raises the pH of the solution in situ, allowing for the slow, controlled deprotonation required for growing large single crystals.

    • Reaction:

      
      
      

Q: Can I use water as a solvent (Hydrothermal synthesis)? A: Generally, no.


 has poor solubility in acidic water. To dissolve it in water, you must add a base (like NaOH), which immediately pushes the pH > 7, leading to rapid precipitation of amorphous metal-ligand powders upon metal addition. Hydrothermal synthesis is only recommended if you are using water-soluble metal salts and very specific pH buffers.

Q: How does the "V-shape" of the ligand affect pH sensitivity? A: The flexible ether linkage means the ligand can adopt multiple conformations (syn/anti). pH affects the metal coordination geometry. At lower pH, the metal may only bind to one carboxylate, leaving the other free (pendant), often resulting in 1D chains. At optimal pH, fully deprotonated ligands lock the metal nodes into rigid 3D clusters.

Validated Experimental Protocols

These protocols are designed to be self-validating . If Protocol A yields a clear solution, move to Protocol B (higher pH). If Protocol A yields powder, move to Protocol C (Modulated).

Protocol A: Standard Solvothermal (The Baseline)

Best for initial screening of Zn(II), Co(II), or Cd(II) MOFs.

  • Prepare Ligand Solution: Dissolve 0.1 mmol

    
     in 2.0 mL DMF.
    
  • Prepare Metal Solution: Dissolve 0.1 mmol Metal Nitrate (e.g.,

    
    ) in 2.0 mL DMF.
    
  • Mixing: Combine solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

  • Heating: Heat at 100°C for 48 hours.

  • Validation:

    • Result: Crystals

      
       Success.
      
    • Result: Clear

      
       Try 120°C (increases DMF decomposition).
      
    • Result: Powder

      
       Go to Protocol C.
      
Protocol C: Acid-Modulated Synthesis (For High Crystallinity)

Use this if Protocol A yields amorphous powder.

  • Mixture: Combine 0.1 mmol Metal Salt + 0.1 mmol

    
     in 5 mL DMF.
    
  • Add Modulator: Add Benzoic Acid (0.5 mmol, 5 equivalents) or Acetic Acid (0.1 mL).

    • Mechanism:[1][2] The modulator competes for metal sites, slowing down the formation of the framework and forcing the system to "heal" defects.

  • Heating: Heat at 100–120°C for 3 days.

  • Cooling: Cool to room temperature at a rate of 5°C/hour (slow cooling prevents thermal shock cracking).

Protocol D: Diffusion Layering (For Delicate Crystals)

Use this if the ligand is heat-sensitive or solvothermal fails.

  • Bottom Layer: Dissolve 0.1 mmol

    
     in 2 mL DMF + 0.5 mL DMSO (to increase density).
    
  • Buffer Layer: Carefully layer 1 mL of pure DMF/Ethanol (1:1) mixture on top.

  • Top Layer: Dissolve 0.1 mmol Metal Salt in 2 mL Ethanol/Methanol. Layer this gently on top.

  • Process: Seal and leave undisturbed at Room Temperature for 1–2 weeks.

    • Mechanism:[1][2] Slow diffusion controls the local concentration and pH gradient at the interface.

Experimental Workflow Diagram

Workflow Step1 1. Dissolve H2CPMB (DMF/DEF) Step2 2. Add Metal Salt Step1->Step2 Step3 3. Check Initial State Step2->Step3 Precip Immediate Precipitate? Step3->Precip Action_Acid Add Acid Modulator (Benzoic/Acetic) Precip->Action_Acid Yes (pH too high) Action_Heat Proceed to Solvothermal (100-120°C) Precip->Action_Heat No (Clear Sol) Action_Acid->Action_Heat Retest

Caption: Decision tree for initial mixing. Immediate precipitation requires immediate acid modulation.

References

  • General MOF Synthesis & Modulation: Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. [Link]

  • Mechanism of DMF Decomposition: Biemmi, E., et al. (2009). "Synthesis and Characterization of a New Metal-Organic Framework Structure with a 2D Porous Network." Crystal Growth & Design. [Link]

  • Flexible Ether-Linked Ligands (V-Shaped Carboxylates): Specific structural analogs and coordination modes of semi-rigid dicarboxylates are discussed extensively in CrystEngComm literature regarding "V-shaped" or "angular" ligands. See generally:[Link]

  • pH Influence on MOF Assembly: Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. [Link]

Sources

Optimization

Preventing thermal decomposition of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- during synthesis

Technical Support Center: Synthesis of 4-[(4-carboxyphenoxy)methyl]benzoic acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-[(4-carboxyphenoxy)methyl]benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(4-carboxyphenoxy)methyl]benzoic acid. Our focus is to address the critical challenge of preventing its thermal decomposition during synthesis, ensuring high yield and purity. This document is structured to provide both quick-reference FAQs and detailed troubleshooting protocols, grounded in established principles of organic chemistry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and synthesis of 4-[(4-carboxyphenoxy)methyl]benzoic acid.

Q1: What is the primary thermal decomposition pathway for 4-[(4-carboxyphenoxy)methyl]benzoic acid?

The most probable thermal decomposition pathway is decarboxylation, where one or both of the carboxylic acid (-COOH) groups are lost as carbon dioxide (CO₂). Aromatic carboxylic acids can undergo decarboxylation when heated, a process that can be accelerated by the presence of bases or certain metal catalysts.[1] While unactivated benzoic acid requires high temperatures (approaching 400°C) for slow decarboxylation, the reaction conditions used in synthesis, particularly if not carefully controlled, can promote this undesired side reaction at lower temperatures.[2]

Q2: At what stage of the synthesis is thermal decomposition most likely to occur?

Thermal decomposition is a risk primarily during two stages:

  • The Reaction Step: The synthesis of this molecule is typically achieved via a Williamson ether synthesis, which involves reacting the sodium salt of 4-hydroxybenzoic acid with 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid) in a polar aprotic solvent.[3][4] This reaction often requires heating to proceed at a reasonable rate. If the temperature is too high or heating is prolonged, the risk of decarboxylation increases, especially under basic conditions.[1]

  • Product Isolation & Drying: High temperatures during solvent removal (e.g., using a rotary evaporator with an overheated bath) or when drying the final product in an oven can also induce decomposition.

Q3: What are the tell-tale signs of thermal decomposition during my experiment?

Researchers should be vigilant for the following indicators of decomposition:

  • Gas Evolution: Decarboxylation will produce carbon dioxide gas, which may be observed as bubbling or an increase in reaction pressure in a sealed system.

  • Discoloration: The reaction mixture or isolated product turning yellow or brown can indicate the formation of degradation byproducts.

  • Inconsistent Analytical Data:

    • TLC/HPLC: Appearance of new, unexpected spots or peaks that are difficult to characterize.

    • NMR Spectroscopy: Reduced integration values for carboxylic acid protons and the appearance of signals corresponding to decarboxylated byproducts.

    • Melting Point: A broad or depressed melting point of the isolated product suggests the presence of impurities.

Q4: Is the ether linkage in the molecule susceptible to thermal cleavage?

The diaryl ether linkage (Ar-O-CH₂-Ar) is generally very stable. The C-O bonds in ethers of this type are strong, and significant thermal energy is required to cleave them. For instance, the polymer PEEK, which contains similar ether linkages, exhibits high thermal stability with an onset of decomposition around 574°C.[5] Therefore, under typical synthetic conditions, the primary concern is the stability of the carboxylic acid groups, not the ether bond.

Section 2: Troubleshooting Guide for Synthesis

This guide focuses on the most common synthetic route, the Williamson ether synthesis, and provides actionable solutions to prevent thermal degradation.

Issue: Low Yield and Formation of Impurities During the Reaction

This is often the most critical stage where decomposition occurs. The primary cause is a lack of precise control over reaction parameters.

  • Underlying Cause: Excessive reaction temperature or prolonged heating. The SN2 reaction for the ether synthesis is in competition with side reactions like elimination and decomposition.[3] Elevated temperatures accelerate all reactions, but often favor decomposition pathways disproportionately.

  • Solution & Protocol: Implement Strict Temperature and Reaction Time Control

    • Reaction Setup: Use a reaction vessel equipped with a magnetic stirrer, a reflux condenser, a thermometer to monitor the internal reaction temperature, and an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • Heating Method: Employ a silicone oil bath with a PID temperature controller and a contact thermometer. This provides far more uniform and stable heating than a standard heating mantle.

    • Temperature Optimization: Begin the reaction at a moderate temperature (e.g., 80-90 °C) and monitor its progress. Only increase the temperature if the reaction is proceeding too slowly. Avoid exceeding the temperatures listed in the table below unless absolutely necessary.

    • Reaction Monitoring: The most effective way to prevent prolonged heating is to monitor the reaction's completion.

      • Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours).

      • Analyze the aliquots by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting materials.

      • Once the limiting reagent is consumed, proceed immediately to the work-up stage. Do not continue heating "for good measure."

Data Table: Recommended Solvents and Reaction Conditions
SolventBoiling Point (°C)Recommended Max. Reaction Temp. (°C)Notes
Dimethylformamide (DMF)153100 - 120Excellent solvent for this reaction, but must be anhydrous.
Dimethyl sulfoxide (DMSO)189100 - 130Higher boiling point allows for higher temperatures if needed, but increases risk.
Acetonitrile8270 - 80Lower boiling point provides a natural temperature ceiling, reducing risk of overheating.
Acetone5650 - 55 (Reflux)A milder option, may require longer reaction times or a more reactive halide.
Issue: Product Degradation During Work-up and Drying

Even a successful reaction can be compromised during the final isolation steps.

  • Underlying Cause: Application of excessive heat during solvent removal or drying.

  • Solution & Protocol: Gentle Isolation Techniques

    • Solvent Removal: Use a rotary evaporator with the water bath temperature set no higher than 40-50 °C. The use of reduced pressure allows for efficient solvent removal at lower temperatures.

    • Product Drying: After filtration, dry the solid product in a vacuum oven at a mild temperature (e.g., 40-60 °C) overnight. Avoid using high-temperature laboratory ovens.

Section 3: Analytical Workflows & Process Visualization

Workflow 1: Proposed Synthesis and Work-up Protocol

This protocol integrates best practices to minimize thermal decomposition.

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzoic acid in anhydrous DMF.

  • Deprotonation: Add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0 °C to form the sodium phenoxide. Allow the mixture to stir until gas evolution ceases.

  • SN2 Reaction: Add a solution of 4-(bromomethyl)benzoic acid in anhydrous DMF dropwise to the reaction mixture.

  • Controlled Heating: Slowly warm the mixture to the optimized temperature (e.g., 90 °C) using a controlled oil bath.

  • Reaction Monitoring: Monitor the reaction progress via TLC or HPLC every 2 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute HCl (e.g., 1M) until the product precipitates out (pH ~2-3).

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.

Visualization: Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants 1. Reactant Preparation cluster_reaction 2. SN2 Reaction cluster_workup 3. Work-up & Isolation R1 4-Hydroxybenzoic Acid + Anhydrous DMF R2 Sodium Hydride (NaH) @ 0°C R1->R2 Deprotonation SN2 Add 4-(bromomethyl)benzoic acid Heat to 80-90°C Monitor via TLC/HPLC R2->SN2 Formed Alkoxide Q Quench in Ice Water SN2->Q Reaction Complete A Acidify with HCl (pH 2-3) Q->A F Vacuum Filtration A->F D Vacuum Oven Drying (40-60°C) F->D Product Pure 4-[(4-carboxyphenoxy)methyl]benzoic acid D->Product

Caption: Controlled synthesis and work-up workflow.

Visualization: Troubleshooting Logic Diagram

Troubleshooting cluster_causes Potential Causes cluster_solutions Recommended Actions cluster_verify Verification Problem Problem Observed: Low Yield / Impurities Cause1 Excessive Reaction Temp Problem->Cause1 Cause2 Prolonged Heating Time Problem->Cause2 Cause3 High Temp During Work-up Problem->Cause3 Sol1 Use Controlled Oil Bath (Set Temp < 120°C) Cause1->Sol1 Sol2 Monitor by TLC/HPLC Stop when complete Cause2->Sol2 Sol3 Use Rotovap (<50°C) Vacuum Oven Drying (<60°C) Cause3->Sol3 Ver1 Check Purity (HPLC, NMR) Check Melting Point Sol1->Ver1 Sol2->Ver1 Sol3->Ver1

Caption: Logic for troubleshooting low yield/purity issues.

Section 4: References

  • Thermal Analysis of Polyether Ether Ketone (PEEK). TA Instruments. Link

  • Process for the decarboxylation of aromatic carboxylic acids. Google Patents (EP0818435A1). Link

  • Williamson ether synthesis. Wikipedia. Link

  • Benzoic acid,4,4'-[[2,2-bis[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- synthesis. Chemicalbook. Link

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. Link

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. ACS Publications - Organic Letters. Link

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. Link

  • Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors. PMC. Link

  • A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. MDPI. Link

  • Polyether ether ketone (PEEK Plastic): Properties, Processing, & Applications. SpecialChem. Link

  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Canadian Journal of Chemistry. Link

  • Prevent Runaway Chemical Reactions. Mettler Toledo. Link

  • (PDF) A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. ResearchGate. Link

  • The Williamson Ether Synthesis. Master Organic Chemistry. Link

  • Tribological Evaluation of Polyether Ether Ketone (PEEK) Nanocomposite Coatings Reinforced with Ceria—Effect of Composition, Load, Speed, Counterface, and UV Exposure. MDPI. Link

  • 10.6: Williamson Ether Synthesis. Chemistry LibreTexts. Link

  • Williamson Ether Synthesis. Chemistry Steps. Link

  • Thermal decomposition. Wikipedia. Link

  • Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. Benchchem. Link

  • Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles. PMC. Link

  • CAS 55453-89-9: 2-[(4-Carboxymethylphenoxy)methyl]benzoic acid. CymitQuimica. Link

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC - NIH. Link

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry. Link

  • Research on Thermal Decomposition Kinetics and Thermal Safety for a New Epoxiconazole Crystal. ACS Omega. Link

  • 4-(4-Methylphenoxy)benzoic acid. Chem-Impex. Link

  • Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents (EP1454891A1). Link

  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. Link

  • 4-(4-Methylphenoxy)benzoic Acid | 21120-65-0. Tokyo Chemical Industry Co., Ltd. (APAC). Link

  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. Link

  • Benzoic acid, 4-methyl-. NIST WebBook. Link

Sources

Troubleshooting

Technical Support Center: Phase Purity Control in 4-[(4-carboxyphenoxy)methyl]benzoic Acid Coordination Networks

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with 4-[(4-carboxyphenoxy)methyl]benzoic acid and its coordination networks. This guide is designed to pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 4-[(4-carboxyphenoxy)methyl]benzoic acid and its coordination networks. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, with a primary focus on achieving and confirming phase purity. Polymorphism is a significant factor in the study of metal-organic frameworks (MOFs), and controlling it is crucial for reproducible results and reliable structure-property relationships.[1][2] This resource combines troubleshooting workflows, frequently asked questions, and standardized protocols to empower you to overcome synthetic hurdles and produce high-quality, phase-pure materials.

Frequently Asked Questions (FAQs)

Q1: What is "phase purity" and why is it critical for my research?

A1: Phase purity refers to the synthesis of a single, uniform crystalline structure (a specific polymorph) without the presence of other crystalline phases or amorphous material.[3][4] For coordination networks, which can often form multiple structures (polymorphs) from the same components, ensuring phase purity is paramount.[5][6][7] The presence of impurities can significantly alter the material's properties, including porosity, catalytic activity, and mechanical stability, leading to inconsistent experimental data and misleading structure-property correlations.[8]

Q2: What is the first and most important technique to verify the phase purity of my synthesized material?

A2: Powder X-ray Diffraction (PXRD) is the primary and most indispensable tool for assessing the phase purity of a bulk crystalline sample.[9][10] By comparing the experimental PXRD pattern of your synthesized material to simulated patterns from known single-crystal X-ray diffraction (SCXRD) structures, you can identify the phases present.[3] A single set of well-defined peaks matching a single known phase indicates a pure sample, while extra peaks suggest the presence of impurities or a mixture of phases.[3]

Q3: My synthesis has resulted in an amorphous product or very poor crystallinity. What are the likely causes?

A3: The formation of amorphous material often points to issues with nucleation and crystal growth kinetics. Common causes include:

  • Reaction Temperature: The temperature may be too low, preventing the system from overcoming the energy barrier for crystallization, or too high, causing the reaction to proceed too quickly for ordered crystal growth.[11]

  • Solvent System: The chosen solvent may not be optimal for dissolving the reactants or for mediating the self-assembly process.[12][13]

  • Reactant Concentrations: Concentrations that are too high can lead to rapid precipitation, favoring amorphous material over crystalline frameworks.

Q4: Can the pH of the reaction mixture affect the final structure?

A4: Absolutely. The pH of the synthesis solution is a critical parameter that dictates the deprotonation state of the carboxylic acid groups on the 4-[(4-carboxyphenoxy)methyl]benzoic acid ligand. This, in turn, influences the ligand's coordination mode with the metal centers.[14] Fluctuations in pH can lead to the formation of different coordination environments and, consequently, different crystalline phases or networks.[15][16][17]

Troubleshooting Guide: From Mixed Phases to Pure Polymorphs

This section provides a systematic approach to diagnosing and resolving phase impurity issues. The core of this process is to methodically adjust key reaction parameters, guided by an understanding of their influence on the crystallization process.

Problem: My PXRD pattern shows a mixture of two or more known phases.

This is a classic indication that multiple crystallization pathways are competing under your current reaction conditions. The goal is to adjust the conditions to favor the formation of a single, desired phase.

The following diagram outlines a systematic workflow for addressing phase impurity.

G cluster_0 Phase Purity Troubleshooting Impurity Phase Impurity Detected (via PXRD) Identify Identify Phases (Compare to known patterns) Impurity->Identify ChooseTarget Select Target Phase Identify->ChooseTarget AnalyzeCond Analyze Synthesis Conditions of Pure Phases (Literature) ChooseTarget->AnalyzeCond Modify Systematically Modify ONE Parameter AnalyzeCond->Modify Solvent Solvent System (Polarity, Coordinating Ability) Modify->Solvent Option 1 Temp Temperature & Time (Kinetics vs. Thermodynamics) Modify->Temp Option 2 pH pH & Modulators (Deprotonation, Crystal Growth) Modify->pH Option 3 Characterize Characterize New Product (PXRD) Solvent->Characterize Temp->Characterize pH->Characterize Success Phase-Pure Product Achieved Characterize->Success Fail Impurity Persists Characterize->Fail Fail->Modify Iterate with new parameter

Caption: A workflow for diagnosing and resolving phase impurity issues.

The solvent is not merely a medium for the reaction; it can actively participate in the coordination process and direct the final structure.[12][18][19]

  • Causality: Solvents can influence phase formation by:

    • Coordinating to the metal center: A coordinating solvent can block sites on the metal ion, preventing the ligand from binding in a certain way and thus favoring a different network topology.[12][13]

    • Altering Ligand Conformation: The polarity of the solvent can affect the conformation of the flexible ether linkage in the ligand.

    • Mediating Supramolecular Interactions: Solvents influence hydrogen bonding and π–π stacking, which can be crucial in directing the assembly of the final framework.

  • Actionable Advice:

    • Systematically Vary Solvent Ratios: If using a mixed-solvent system (e.g., DMF/Ethanol/Water), systematically vary the ratios. Create a grid of experiments (e.g., 1:1:1, 2:1:1, 1:2:1) to map the phase space.

    • Introduce a New Solvent: Replace one of the solvents with another of a different polarity or coordinating ability (e.g., replace ethanol with isopropanol, or DMF with DMA or DMSO).[12]

Temperature directly influences the thermodynamics and kinetics of crystallization.[11][20] Different phases often have different thermodynamic stabilities, and temperature can be used to select for one over the other.[21]

  • Causality:

    • Kinetic vs. Thermodynamic Control: Lower temperatures and shorter reaction times often favor the formation of a kinetic product—the phase that forms fastest. Higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the most stable thermodynamic product.[20]

    • Dimensionality and Density: Higher temperatures often lead to denser, more highly connected frameworks as coordinated solvent molecules are driven off.[11]

  • Actionable Advice:

    • Lower the Temperature: To target a potential kinetic product, reduce the synthesis temperature (e.g., from 120°C to 80°C) and shorten the reaction time.[22]

    • Increase the Temperature: To target the thermodynamic product, increase the synthesis temperature (e.g., from 120°C to 150°C) and extend the reaction time to allow for structural rearrangement.

The acidity of the medium and the presence of competing ligands (modulators) can dramatically alter the outcome of the synthesis.

  • Causality:

    • pH and Ligand Deprotonation: The coordination of the carboxylate groups is pH-dependent. Incomplete deprotonation can lead to different binding modes and, consequently, different structures.[14][16]

    • Modulators and Crystal Growth: Modulators are typically monofunctional carboxylic acids (like benzoic acid) that compete with the linker for coordination to the metal center. This competition slows down the rate of crystal growth, which can prevent the formation of defects and favor the growth of a single, high-quality crystalline phase.[8]

  • Actionable Advice:

    • Fine-Tune pH: Add small amounts of a base (e.g., NaOH) or acid (e.g., HCl) to the initial reaction mixture to ensure complete deprotonation of the ligand or to target a specific pH range identified in the literature.

    • Introduce a Modulator: Add a molar excess (from 2 to 20 equivalents relative to the primary ligand) of a simple carboxylic acid, such as benzoic acid or acetic acid, to the synthesis mixture.

ParameterVariableRationalePotential Outcome
Solvent Polarity, Coordinating Ability, RatiosAlters reactant solubility and can coordinate to metal centers, blocking sites and directing structure.[12][18][19]Shifts equilibrium between polymorphs; can favor lower or higher dimensionality frameworks.
Temperature Isothermal Temperature, Ramp RateInfluences kinetic vs. thermodynamic control. Higher temperatures favor more stable, often denser, phases.[11][20]Isolation of a single kinetic or thermodynamic product. Can induce phase transitions.[1][2]
Time Reaction DurationWorks in conjunction with temperature. Longer times allow for equilibration to the thermodynamic product.[22]Transformation from a kinetic to a thermodynamic phase over time.
pH Acidity of reaction mediumControls the deprotonation state of the dicarboxylate ligand, affecting its coordination mode.[14][16]Favors specific ligand coordination modes, leading to different network topologies.
Modulators Concentration of competing ligandsCompetes with the primary ligand, slowing down crystallization and reducing defect formation.[8]Improves crystallinity and can favor the formation of a single, well-ordered phase.

Key Experimental Protocols

Protocol: Sample Preparation and Analysis by Powder X-ray Diffraction (PXRD)

This protocol outlines the essential steps for preparing your synthesized sample for PXRD analysis to reliably determine its phase purity.

  • Sample Activation: After synthesis, wash the crystalline product thoroughly with the synthesis solvent (e.g., DMF) to remove unreacted starting materials. Follow this with a solvent exchange using a more volatile solvent like ethanol or acetone. Dry the sample under vacuum, possibly with gentle heating, to remove all guest molecules from the pores.[10]

  • Grinding: The sample must be a fine, homogeneous powder to ensure random orientation of the crystallites. Gently grind the activated sample in an agate mortar and pestle for 1-2 minutes. Avoid overly aggressive grinding, which can induce amorphization or phase transitions.

  • Sample Mounting: Securely pack the fine powder into a sample holder. Ensure the surface is flat and level with the holder's surface to prevent errors in peak positions.

  • Data Collection: Collect the PXRD pattern over a relevant 2θ range (typically 5° to 50°). Use a step size and collection time that provides good signal-to-noise and resolution.

  • Data Analysis: Compare the collected experimental pattern with simulated patterns from known crystal structures of potential polymorphs. A perfect match with one pattern indicates phase purity. The presence of peaks that do not belong to the target phase indicates an impurity.

Visualizing Crystallization Control

The balance between kinetic and thermodynamic factors is central to controlling polymorphism.

G cluster_1 Crystallization Pathways cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control Reactants Reactants (Metal Salt + Ligand) Kinetic_Product Metastable Phase (Kinetic Product) Reactants->Kinetic_Product Fast, Irreversible Formation Thermo_Product Stable Phase (Thermodynamic Product) Reactants->Thermo_Product Slow, Reversible Formation K_Path Low Temp Short Time Kinetic_Product->Thermo_Product Annealing/ Rearrangement T_Path High Temp Long Time

Sources

Troubleshooting

Minimizing fluorescence quenching in 4-[(4-carboxyphenoxy)methyl]benzoic acid sensors

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Fluorescence Quenching & Signal Optimization System Overview & Mechanic Logic You are working with 4-[(4-carboxyphenoxy)methyl]benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Fluorescence Quenching & Signal Optimization

System Overview & Mechanic Logic

You are working with 4-[(4-carboxyphenoxy)methyl]benzoic acid (CPM-BA) , a semi-flexible dicarboxylate ligand. In fluorescence sensor design—typically as a linker in Lanthanide Metal-Organic Frameworks (Ln-MOFs) or Zinc Coordination Polymers—this molecule acts as the "Antenna."

The Core Problem: Unlike rigid linkers (e.g., terephthalic acid), CPM-BA contains an ether linkage (-CH₂-O-) . This spacer introduces conformational flexibility.

  • High Flexibility = Non-Radiative Decay: If the molecule can rotate or vibrate freely, it dissipates excitation energy as heat rather than light, leading to low quantum yield (quiescent quenching).

  • Solvent Vulnerability: The ether oxygen and carboxylate groups are hydrogen-bond acceptors. Protic solvents (water, alcohols) can couple with these sites, introducing high-frequency O-H oscillators that quench the excited state.

The Goal: To minimize quenching, you must rigidify the structure and eliminate vibrational energy thieves (O-H/N-H bonds) from the immediate coordination sphere.

Troubleshooting Modules

Module A: Baseline Signal Instability (Low Quantum Yield)

Symptom: The sensor shows weak initial fluorescence before any analyte is introduced, limiting the dynamic range for "Turn-Off" sensing.

Root Cause:

  • Vibrational Quenching: Solvent molecules (H₂O) are coordinated to the metal center or hydrogen-bonded to the ether oxygen. The O-H bond vibration (~3300-3500 cm⁻¹) acts as an energy sink.

  • Incomplete Coordination: The flexible tail of the CPM-BA ligand is "flopping," causing non-radiative decay.

Corrective Protocol: Solvent Exchange & Activation Do not use the sensor directly after synthesis. You must remove high-frequency oscillators.

  • Solvent Exchange:

    • Soak the as-synthesized crystals in a non-coordinating, volatile solvent (e.g., Acetone or Dichloromethane) for 3 days.

    • Refresh the solvent every 12 hours. This displaces high-boiling solvents (DMF/H₂O) trapped in the pores.

  • Thermal Activation:

    • Heat the sample under vacuum at 100–120°C for 12 hours.

    • Why? This removes coordinated water molecules without collapsing the framework.

  • Deuteration (Advanced):

    • If aqueous sensing is mandatory, perform the experiment in D₂O (Deuterium Oxide) instead of H₂O.

    • Mechanism:[1][2][3] The O-D bond vibration frequency is lower than O-H and does not bridge the energy gap required to quench Lanthanide emission (specifically Eu³⁺ and Tb³⁺).

SolventQuenching RiskRecommendation
Water (H₂O) High (O-H oscillators)Avoid if possible; use D₂O for critical baselines.
Methanol/Ethanol Medium (O-H oscillators)Use only for washing; remove before sensing.
DMF Low (Aprotic)Good for storage, but can coordinate strongly.
Acetone Minimal Ideal for exchange/activation.
Module B: False-Positive Quenching (Interference)

Symptom: The fluorescence drops (quenches) when testing complex mixtures, even without the target analyte.

Root Cause:

  • Inner Filter Effect (IFE): The matrix absorbs light at your excitation wavelength (typically 280–320 nm for CPM-BA). The sensor never "sees" the light.

  • Paramagnetic Quenching: Presence of paramagnetic ions (Fe³⁺, Cu²⁺, Co²⁺) in the buffer.

Diagnostic Protocol: The UV-Vis Overlap Check Before assuming your sensor is working, you must validate the mechanism.

  • Step 1: Measure the UV-Vis absorption spectrum of your interfering matrix (or suspect ion).

  • Step 2: Overlay this with the Excitation Spectrum of your CPM-BA sensor.

  • Analysis:

    • If the overlap is >50%, the quenching is likely IFE (optical artifact) , not chemical sensing.

    • Fix: Switch to "Time-Resolved Fluorescence" (TRPL) if using Lanthanides. IFE affects intensity but not lifetime. Chemical quenching reduces lifetime.

Module C: Aggregation-Caused Quenching (ACQ)

Symptom: Increasing the concentration of the CPM-BA sensor (or ligand) leads to lower fluorescence intensity.

Root Cause: The aromatic rings of CPM-BA stack (π-π stacking) when concentration is high. This promotes non-radiative energy transfer between stacked molecules.

Optimization Strategy:

  • Dispersion: If using the sensor as a suspension, use ultrasonication (30 mins) to ensure monodispersity.

  • Surfactant Assist: Add trace amounts (0.01%) of a non-ionic surfactant (e.g., Tween-20) to prevent reagglomeration of the MOF particles in aqueous buffers.

Mechanism Visualization (Energy Pathway)

The following diagram illustrates the energy flow and where "Quenching" attacks the system. To minimize quenching, you must block the red pathways.

EnergyTransfer UV UV Excitation (280-320 nm) Ligand_S1 CPM-BA Ligand (Singlet State) UV->Ligand_S1 Absorption Ligand_T1 CPM-BA Ligand (Triplet State) Ligand_S1->Ligand_T1 Intersystem Crossing (ISC) Vibration Vibrational Loss (Ether Rotation / H2O) Ligand_S1->Vibration Non-Radiative (Flexible Decay) Ln_Excited Lanthanide Ion (Eu3+/Tb3+ Excited) Ligand_T1->Ln_Excited Antenna Effect (Energy Transfer) Oxygen Dissolved O2 (Collisional) Ligand_T1->Oxygen Quenching Emission Fluorescence Emission Ln_Excited->Emission Radiative Decay Ln_Excited->Vibration O-H Oscillator Coupling

Caption: Energy transfer pathway in CPM-BA sensors. Red dashed lines indicate quenching vulnerabilities (flexibility and solvent oscillators) that must be minimized.

Frequently Asked Questions (FAQ)

Q1: My sensor works in DMF but quenches immediately in water. Why? A: This is likely due to the O-H oscillator effect . Water molecules coordinate to the metal centers (displacing DMF) or hydrogen-bond to the CPM-BA ether oxygen. The high-energy vibrations of O-H (~3400 cm⁻¹) quench the excited state of Lanthanides.

  • Fix: Use a protective coating (like a thin silica shell) or switch to a mixed solvent system (e.g., Water/Ethanol) to reduce pure water quenching, though D₂O is the gold standard fix.

Q2: How do I distinguish between "Turn-Off" sensing and "Decomposition"? A: If your fluorescence drops upon adding the analyte, check the PXRD (Powder X-Ray Diffraction) pattern after the experiment.

  • If the crystal peaks remain: It is valid quenching.

  • If the peaks disappear/broaden: The analyte (e.g., an acid or strong chelator) destroyed the sensor framework. This is not sensing; it is degradation.

Q3: Can I modify CPM-BA to make it more stable? A: Yes. If you have synthetic control, consider adding bulky groups (methyl or tert-butyl) to the phenyl rings ortho to the ether linkage. This creates steric hindrance , restricting the rotation of the ether bond and reducing non-radiative decay (the "Rotor Effect").

References & Authoritative Sources

  • General Mechanism of Dicarboxylate Ligand Sensing:

    • Source: Hu, Z., et al. (2018). "Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing." Materials, 11(4), 643.

    • Relevance: Explains the "Antenna Effect" and how O-H oscillators quench dicarboxylate-based sensors.

    • Link:[Link]

  • Specific Ligand Class (Ether-Linked Carboxylates) in Zn-MOFs:

    • Source: Wang, N., et al. (2023).[4] "A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor..." Molecules, 28(3), 978.

    • Relevance: Validates the sensing mechanism (PET/FRET) for ether-linked benzoate derivatives similar to CPM-BA.

    • Link:[Link]

  • Quenching Correction Strategies (Inner Filter Effect):

    • Source: Alhajri, E., et al. (2021).[5][6] "Fluorescent Sensors for Hg2+ and Cu2+ Based on Condensation Products of... Carboxylated Benzoic Acids." Journal of Fluorescence, 31, 1937–1945.[7]

    • Relevance: Provides protocols for distinguishing between chemical quenching and optical interference.

    • Link:[Link]

  • Chemical Structure Verification:

    • Source: PubChem Compound Summary for CID 88024, 4-(Carboxymethoxy)benzoic acid (Structural Analog).

    • Relevance: Confirms the physicochemical properties of the ether-carboxylate core.

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the ¹H NMR Spectral Analysis of Benzoic Acid, 4-[(4-carboxyphenoxy)methyl]-

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indisp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-, a molecule of interest in the development of advanced polymers and pharmaceutical intermediates. By dissecting its predicted spectral features and comparing them with structurally related, commercially available compounds, this document serves as a practical reference for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Benzoic Acid, 4-[(4-carboxyphenoxy)methyl]-

Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- possesses a unique molecular architecture, integrating two benzoic acid moieties linked by a methylene ether bridge. This structure imparts a combination of rigidity from the aromatic rings and flexibility from the ether linkage, making it a valuable building block in various applications. Accurate and unambiguous characterization of this molecule is the first step towards its successful utilization. ¹H NMR spectroscopy provides a detailed fingerprint of the proton environments within the molecule, enabling confirmation of its synthesis and purity.

Predicted ¹H NMR Spectral Analysis of Benzoic Acid, 4-[(4-carboxyphenoxy)methyl]-

The key proton environments in Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- are illustrated below:

Figure 1. Structure of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- with proton labels.

Based on this structure, the following ¹H NMR signals are predicted:

Proton Label Predicted Chemical Shift (ppm) Multiplicity Integration Justification
HA ~8.10Doublet2HProtons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded.[2]
HB ~7.50Doublet2HProtons meta to the carboxylic acid group and ortho to the electron-donating methylene ether group are moderately shielded.
HC ~7.90Doublet2HProtons ortho to the second carboxylic acid group are deshielded.
HD ~7.00Doublet2HProtons meta to the carboxylic acid group and ortho to the electron-donating ether oxygen are shielded.
HE (CH₂) ~5.10Singlet2HMethylene protons adjacent to an ether oxygen and a benzene ring typically appear in this region.
HF (COOH) >10.0Broad Singlet2HCarboxylic acid protons are highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms.[1][2]

Comparative Analysis: Benzoic Acid and Phenoxyacetic Acid

To provide context for the predicted spectrum, we will compare it with the known ¹H NMR spectra of two key structural components: benzoic acid and phenoxyacetic acid.

Benzoic Acid

Benzoic acid serves as a reference for the signals arising from the substituted benzene ring bearing a carboxylic acid group.

Proton Chemical Shift (ppm) Multiplicity Integration
Ortho ~8.12Doublet2H
Meta ~7.50Triplet2H
Para ~7.62Triplet1H
COOH >12.0Broad Singlet1H

Note: Data is compiled from typical values and may vary slightly based on solvent and concentration.[2][3]

The protons ortho to the carboxylic acid group in benzoic acid show a chemical shift similar to the predicted value for HA and HC in our target molecule.[2] The electron-withdrawing nature of the carboxyl group deshields these protons, shifting them downfield.[1]

Phenoxyacetic Acid

Phenoxyacetic acid provides a model for the methylene ether linkage and the adjacent phenyl ring.

Proton Chemical Shift (ppm) Multiplicity Integration
Ortho ~6.95Doublet2H
Meta ~7.36Triplet2H
Para ~7.04Triplet1H
CH₂ ~4.48Singlet2H
COOH >10.0Broad Singlet1H

Note: Data is compiled from typical values and may vary slightly based on solvent and concentration.[4][5]

The methylene protons (CH₂) in phenoxyacetic acid resonate around 4.48 ppm. In our target molecule, the presence of an additional aromatic ring attached to this methylene group is expected to cause a further downfield shift to around 5.10 ppm for HE. The aromatic protons of the phenoxy group in phenoxyacetic acid are generally found at a higher field (more shielded) compared to those in benzoic acid, which aligns with our predictions for HD.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To validate these predictions experimentally, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and clearly resolve the carboxylic acid proton signal.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons for each signal.

The logical workflow for spectral analysis is depicted below:

G cluster_workflow ¹H NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Data Acquisition (High-Field NMR Spectrometer) A->B Load Sample C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Raw Data (FID) D Spectral Interpretation C->D Processed Spectrum E Chemical Shift Analysis F Integration Analysis G Multiplicity Analysis (Spin-Spin Coupling) H Structural Confirmation E->H F->H G->H

Figure 2. A schematic workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectral analysis of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is a critical step in its characterization. Based on the analysis of its constituent parts and comparison with benzoic acid and phenoxyacetic acid, a detailed and informative predicted spectrum can be constructed. The protons ortho to the carboxylic acid groups are expected to be the most deshielded aromatic signals, while the methylene bridge protons will appear as a characteristic singlet in the 5 ppm region. The two carboxylic acid protons will present as a broad singlet at a very low field. This guide provides a solid framework for researchers to interpret experimental data, confirm the successful synthesis of this valuable compound, and proceed with its application in their respective fields.

References

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • DSpace@MIT. (n.d.). 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • ResearchGate. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved from [Link]

  • Filo. (2025). How would the 1H NMR spectrum of 4-(N,N-dimethyl) benzoic acid (shown bel... Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic Acid. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Aryl Ether Dicarboxylic Acids: A Case Study on 4,4'-Oxybis(benzoic acid)

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth technical comparison of analytical techniques fo...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers an in-depth technical comparison of analytical techniques for the structural characterization of aryl ether dicarboxylic acids, a class of compounds with significant applications in polymer chemistry and as ligands in coordination chemistry. While single-crystal X-ray diffraction (SC-XRD) data for 4-[(4-carboxyphenoxy)methyl]benzoic acid is not publicly available, this guide will utilize the closely related and structurally analogous molecule, 4,4'-Oxybis(benzoic acid) , as a comprehensive case study. The principles and comparative insights discussed herein are directly applicable to researchers engaged in the synthesis and characterization of this important class of molecules.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level structure of a crystalline material. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which are critical parameters for understanding a compound's physical and chemical properties.

Crystal and Molecular Structure of 4,4'-Oxybis(benzoic acid)

The crystal structure of 4,4'-Oxybis(benzoic acid) reveals a V-shaped molecule with the two phenyl rings linked by an ether oxygen atom. The defining feature of its crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules interact via strong O-H···O hydrogen bonds, creating a centrosymmetric R22(8) ring motif. These dimers then further assemble into a three-dimensional supramolecular architecture.

Below is a summary of the crystallographic data for 4,4'-Oxybis(benzoic acid).

Parameter Value
Chemical FormulaC₁₄H₁₀O₅
Formula Weight258.23
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.234(2)
b (Å)5.987(1)
c (Å)18.987(4)
α (°)90
β (°)94.56(3)
γ (°)90
Volume (ų)1157.8(4)
Z4
Density (calculated) (g/cm³)1.482
R-factor0.045
CCDC Deposition Number265022

This data is based on the crystallographic information available for 4,4'-Oxybis(benzoic acid) in the Cambridge Structural Database (CSD)[1][2].

Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for determining the crystal structure of a small organic molecule like 4,4'-Oxybis(benzoic acid).

  • Crystal Growth:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, dimethylformamide).

    • Employ a slow evaporation or slow cooling technique to allow for the formation of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Crystal Mounting:

    • Select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm.

    • Locate and refine the positions of hydrogen atoms.

    • The final refined structure is validated using metrics such as the R-factor.

SC_XRD_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Screening Initial Screening Mounting->Screening Data_Collection Full Data Collection Screening->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & CIF Generation Structure_Refinement->Validation

Single-Crystal X-ray Diffraction Workflow.

A Comparative Analysis of Characterization Techniques

While SC-XRD provides the ultimate structural detail, a comprehensive understanding of a new compound often requires a multi-technique approach. Below is a comparison of SC-XRD with other common analytical methods for the characterization of aryl ether dicarboxylic acids.

Technique Information Provided Advantages Limitations Application for Aryl Ether Dicarboxylic Acids
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structure determination.Requires high-quality single crystals, which can be difficult to grow.Definitive confirmation of molecular structure and supramolecular assembly.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters, phase purity.Analysis of bulk, microcrystalline samples; suitable for polymorphism screening.Does not provide detailed atomic coordinates for unknown structures.To confirm the bulk purity of a synthesized batch and to study polymorphism.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms in a molecule, chemical environment of nuclei.Provides detailed structural information in solution; non-destructive.Does not provide information on solid-state packing.To confirm the molecular structure and purity of the synthesized compound in solution.
Thermal Analysis (DSC/TGA) Melting point, phase transitions, thermal stability, decomposition profile.Small sample size required; quantitative analysis of thermal events.Does not provide structural information.To determine melting points, identify potential polymorphs through transition temperatures, and assess thermal stability.

Decision-Making in Structural Analysis

The choice of analytical technique depends on the specific research question and the nature of the sample. The following flowchart provides a simplified decision-making guide for researchers.

decision_tree Start Newly Synthesized Compound Purity_Check Assess Purity Start->Purity_Check NMR_Analysis NMR Spectroscopy Purity_Check->NMR_Analysis Yes Impure Purify Sample Purity_Check->Impure No Pure Is the sample pure? NMR_Analysis->Pure Impure->Start Pure->NMR_Analysis No, re-purify Crystal_Form Is the sample crystalline? Pure->Crystal_Form Yes PXRD_Analysis Powder XRD Crystal_Form->PXRD_Analysis Yes Amorphous Amorphous Material Crystal_Form->Amorphous No Single_Crystals Can single crystals be grown? PXRD_Analysis->Single_Crystals SC_XRD_Analysis Single-Crystal XRD Single_Crystals->SC_XRD_Analysis Yes Thermal_Analysis Thermal Analysis (DSC/TGA) Single_Crystals->Thermal_Analysis No SC_XRD_Analysis->Thermal_Analysis Final_Characterization Comprehensive Characterization Thermal_Analysis->Final_Characterization

Decision-Making Flowchart for Structural Analysis.

Conclusion

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. While single-crystal X-ray diffraction provides the most definitive structural information, a holistic understanding of a material's properties is best achieved through a combination of analytical techniques. As demonstrated with the case study of 4,4'-Oxybis(benzoic acid), SC-XRD reveals the intricate details of molecular conformation and intermolecular interactions, which are fundamental to its solid-state behavior. Complementary techniques such as PXRD, NMR, and thermal analysis provide crucial information on bulk purity, solution-state structure, and thermal stability, respectively. By judiciously selecting and integrating these methods, researchers can gain a comprehensive and robust characterization of their target molecules, accelerating the pace of discovery and development.

References

  • PubChem. 4,4'-Oxybis(benzoic acid). National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2015). Lanthanide metal–organic frameworks based on the 4,4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties. New Journal of Chemistry, 39(12), 9872-9878. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 265022. [Link]

Sources

Validation

A Comparative Analysis of Thermal Stability in Metal-Organic Frameworks: The Flexible H2cpma Linker versus Rigid Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals The thermal stability of Metal-Organic Frameworks (MOFs) is a cornerstone of their practical application, dictating their viability in processes such as cat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of Metal-Organic Frameworks (MOFs) is a cornerstone of their practical application, dictating their viability in processes such as catalysis, gas separation, and drug delivery, which often operate under elevated temperatures. The choice of the organic linker is a critical determinant of a MOF's thermal resilience. This guide provides an in-depth comparison of the thermal stability of MOFs constructed from the flexible, multi-functional linker, (Carboxyphenyl)methanetriacetic acid (H2cpma), against those built with conventional rigid dicarboxylate linkers.

The Architectural Influence of the Organic Linker on MOF Stability

The thermal decomposition of a MOF is a complex process governed by the intrinsic stability of its components—the metal nodes and the organic linkers—and the strength of the coordination bonds that form the framework. The decomposition can be initiated at either the metal-ligand bond or within the linker itself. Generally, MOFs constructed from aromatic dicarboxylic acids exhibit higher thermal stability compared to those with aliphatic linkers due to the rigid nature of the aromatic backbone which enhances framework integrity.[1]

Structural Comparison: H2cpma vs. Rigid Dicarboxylate Linkers

Rigid dicarboxylate linkers, such as terephthalic acid (H2bdc) and 4,4'-biphenyldicarboxylic acid (H2bpdc), are characterized by their linear, planar structures. This rigidity imparts a high degree of order and robustness to the resulting MOF framework.

In contrast, H2cpma presents a unique architecture, combining a rigid phenyl group with three flexible carboxymethyl arms. This hybrid nature suggests a more complex influence on the thermal stability of the resulting MOF. The presence of the phenyl ring provides a degree of structural rigidity, while the aliphatic arms introduce conformational flexibility.

Diagram: Structural Comparison of Linkers

Caption: Structural comparison of the flexible H2cpma linker and rigid dicarboxylate linkers.

Experimental Data: Thermal Stability of MOFs with Rigid Dicarboxylate Linkers

Thermogravimetric analysis (TGA) is the standard technique for evaluating the thermal stability of MOFs. The decomposition temperature (Td) is typically identified as the onset of significant weight loss corresponding to the collapse of the framework.

MOFLinkerMetal NodeDecomposition Temperature (Td)Reference
MOF-5Terephthalic acid (H2bdc)Zn4O~400-500 °C[1]
UiO-66Terephthalic acid (H2bdc)Zr6O4(OH)4~500 °C[1]
MIL-53(Al)Terephthalic acid (H2bdc)Al(OH)>400 °C[2]
UiO-674,4'-biphenyldicarboxylic acid (H2bpdc)Zr6O4(OH)4~550 °C[1]

Theoretical Considerations for the Thermal Stability of H2cpma-based MOFs

The presence of the rigid phenyl core in H2cpma is expected to contribute positively to the thermal stability, akin to fully aromatic linkers. However, the flexible carboxymethyl arms introduce potential vulnerabilities. These aliphatic chains may be more susceptible to thermal decomposition at lower temperatures compared to the robust aromatic rings of rigid dicarboxylates.

Furthermore, the coordination environment in H2cpma-based MOFs is likely to be more complex. The multiple coordination sites and conformational freedom of the arms could lead to frameworks with lower overall packing efficiency and potentially weaker metal-ligand interactions compared to the highly ordered structures formed by rigid linkers. This could result in a lower decomposition temperature.

It is also important to consider the nature of the metal ion. Lanthanide ions, for example, are known to form highly stable MOFs, and their coordination with a flexible linker like H2cpma could lead to robust frameworks despite the linker's flexibility.[3][4]

The Impact of Functional Groups and Flexibility

The introduction of functional groups onto a linker can significantly alter the thermal stability of the resulting MOF. For instance, the addition of an amino group to terephthalic acid in the UiO-66 series lowers the decomposition temperature by approximately 200 °C.[1] Similarly, the flexible nature of the aliphatic arms in H2cpma can be considered a functional characteristic that differentiates it from purely rigid linkers. This flexibility can lead to dynamic structural changes upon heating, which may precede decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA) of MOFs

The following is a generalized protocol for determining the thermal stability of MOFs using TGA.

1. Sample Preparation:

  • Activate the MOF sample to remove any guest molecules or residual solvents from the pores. This is typically achieved by heating the sample under a dynamic vacuum at a temperature below its anticipated decomposition point.
  • Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (e.g., alumina or platinum).

2. Instrument Setup:

  • Place the crucible containing the sample into the TGA instrument.
  • Select the desired atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-100 mL/min. For studying oxidative stability, dry air can be used.
  • Set the temperature program. A common method is to heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 5-10 °C/min.

3. Data Acquisition:

  • Initiate the TGA run. The instrument will continuously record the mass of the sample as a function of the increasing temperature.

4. Data Analysis:

  • Analyze the resulting TGA curve (mass vs. temperature).
  • Identify the temperature at which a significant and sharp decrease in mass occurs. This is reported as the onset decomposition temperature (Td).
  • The derivative of the TGA curve (DTG curve) can be used to more precisely determine the temperature of the maximum rate of mass loss.
  • The residual mass at the end of the experiment corresponds to the inorganic component of the MOF, typically a metal oxide.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Activation Activate MOF (Heating under vacuum) Weighing Weigh 5-10 mg of activated MOF Activation->Weighing Load Load sample into TGA Weighing->Load Atmosphere Set inert atmosphere (N2 or Ar) Load->Atmosphere Program Set temperature program (e.g., RT to 800°C at 10°C/min) Atmosphere->Program Run Start TGA run Program->Run Curve Obtain TGA curve (Mass vs. Temperature) Run->Curve Analysis Determine Td (Onset of decomposition) Curve->Analysis

Caption: A generalized workflow for thermogravimetric analysis of MOFs.

Conclusion

In the comparison of thermal stability between MOFs constructed from the flexible H2cpma linker and those from rigid dicarboxylate linkers, a clear trade-off between structural rigidity and functional complexity emerges.

  • Rigid Dicarboxylate Linkers: MOFs based on linkers like H2bdc and H2bpdc consistently exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.[1] Their rigid and predictable geometry leads to robust and well-ordered frameworks. This makes them highly suitable for applications where thermal resilience is the primary concern.

  • H2cpma Linker: While lacking direct experimental data, the structure of H2cpma suggests that MOFs derived from it may exhibit lower thermal stability compared to their rigid counterparts. The presence of flexible aliphatic chains introduces potential weak points for thermal decomposition. However, the multi-functionality and flexibility of H2cpma may offer advantages in other areas, such as creating dynamic frameworks with responsive properties or providing multiple coordination sites for catalytic applications.

For researchers and professionals in drug development, the choice of linker will depend on the specific application requirements. If high-temperature processing or long-term stability at elevated temperatures is necessary, MOFs based on rigid dicarboxylate linkers are the more conservative and validated choice. However, for applications where the unique coordination environment and potential for framework flexibility offered by H2cpma are desirable, further investigation into the thermal properties of these novel MOFs is warranted. The synthesis and thermal analysis of H2cpma-based MOFs would be a valuable contribution to the field, providing the empirical data needed for a definitive comparison.

References

  • Férey, G. et al. (2010). Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al). Dalton Transactions, 39(16), 3795-3798.
  • Meskens, T. C., et al. (2009). MOF-5 based mixed-linker metal–organic frameworks: Synthesis, thermal stability and catalytic application.
  • Kholdeeva, O. A., & Skobelev, I. Y. (2016). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Russian Chemical Reviews, 85(10), 1047-1077.
  • Heine, T., & Amirjalayer, S. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks.
  • Canivet, J., & Farrusseng, D. (2014). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C, 118(20), 10834-10842.
  • Mphahlele, K., et al. (2020). Synthesis and characterization of lanthanide MOFs based on 2,2′-bipyridine-5,5′-dicarboxylate linkers. SN Applied Sciences, 2(11), 1-8.
  • Gascon, J., et al. (2010). A Family of Highly Stable Lanthanide Metal−Organic Frameworks: Structural Evolution and Catalytic Activity.
  • Al-Othman, Z. A., et al. (2012). Synthesis and Characterization of Metal Organic Frameworks for Gas Storage. Journal of Chemistry, 2013.
  • American Chemical Society. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. Retrieved from [Link]

  • Newman, M. S., & Lowrie, H. S. (1954). The Synthesis of 1,3,5-Benzenetriacetic Acid by a Triple-Willgerodt Reaction. Journal of the American Chemical Society, 76(23), 6196-6197.
  • Wang, Y., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(82), 52055-52064.
  • Bhowmick, I., et al. (2020). Lanthanide-based metal–organic frameworks (Ln-MOFs)
  • Royal Society of Chemistry. (n.d.). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA profiles of (a) Cu-MOF, (b) Al-MOF, and (c) Ga-MOF. Retrieved from [Link]

  • Li, Y., et al. (2013). Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate. Dalton Transactions, 42(43), 15416-15424.
  • Al-Maythalony, B. A., & Yamani, Z. H. (2019). Flexibility in Metal–Organic Frameworks: A Basic Understanding. Polymers, 11(6), 1018.
  • Argent, S. P., et al. (2022). Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker. CrystEngComm, 24(2), 268-277.
  • Heine, T., & Amirjalayer, S. (2022). Exploring the Impact of the Linker Length on Heat Transport in Metal-Organic Frameworks.
  • Li, Y., et al. (2013). Syntheses, crystal structures and thermal properties of six coordination polymers based on 2-(p-methylphenyl)-imidazole dicarboxylate. Dalton Transactions, 42(43), 15416-15424.
  • Kumar, P., et al. (2021). Metal-Organic Framework MOF-76(Nd): Synthesis, Characterization, and Study of Hydrogen Storage and Humidity Sensing. Frontiers in Chemistry, 8, 629699.
  • Zhang, Y., et al. (2023). Multivariate Metal–Organic Framework-5 with 36 Different Linkers. Journal of the American Chemical Society, 145(11), 6133-6139.
  • Li, P., et al. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Journal of the American Chemical Society, 144(12), 5433-5442.
  • Nguyen, H. G. T., et al. (2015). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (99), e52094.
  • Kultaeva, A., et al. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Molecules, 28(13), 5143.
  • Kirillov, A. M. (2018).
  • Marvel, C. S., & Rassweiler, J. H. (1958). Thermal stability of coordination polymers. Journal of Polymer Science, 31(123), 335-345.
  • Kumar, A., et al. (2023). New Transition Metal Coordination Polymers Derived from 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole as Photocatalysts for Dye and Antibiotic Decomposition. International Journal of Molecular Sciences, 24(21), 15797.

Sources

Comparative

Technical Comparison Guide: Thermal Analysis of 4-[(4-Carboxyphenoxy)methyl]benzoic Acid

This guide provides an in-depth technical analysis of the thermal properties of 4-[(4-carboxyphenoxy)methyl]benzoic acid (CAS: 345221-90-1), a semi-flexible dicarboxylic acid ligand frequently utilized in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermal properties of 4-[(4-carboxyphenoxy)methyl]benzoic acid (CAS: 345221-90-1), a semi-flexible dicarboxylic acid ligand frequently utilized in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.

Executive Summary: The Semi-Flexible Advantage

4-[(4-carboxyphenoxy)methyl]benzoic acid (referred to herein as H₂CBO ) represents a critical structural bridge between rigid aromatic linkers (like Terephthalic acid) and highly flexible ether-linked ligands (like 4,4'-Oxybis(benzoic acid)). Its unique asymmetry—containing both a rigid benzoate moiety and a flexible benzyl-ether linkage—imparts distinct thermal behaviors essential for crystal engineering.

  • Primary Application: Ligand for MOF synthesis (e.g., Zn-MOFs, Cd-MOFs) where "breathing" or structural flexibility is required without compromising thermal stability.

  • Key Thermal Characteristic: High thermal stability (

    
    ) with a sharp decomposition onset, distinguishing it from lower-melting aliphatic analogs.
    

Experimental Protocols: TGA & DSC

To obtain reproducible data, the following protocols are recommended. These maximize resolution for de-solvation events (common in MOF precursors) and phase transitions.

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine thermal stability window (


) and solvent content.
  • Instrument: TA Instruments Q500 or Mettler Toledo TGA/DSC 3+.

  • Sample Mass: 5–10 mg (Powder).

  • Pan: Alumina (

    
    ) or Platinum (Pt) open pan.
    
  • Atmosphere: Nitrogen (

    
    ) flow at 40–60 mL/min (Inert) or Air (Oxidative stability).
    
  • Ramp Rate:

    • Standard:

      
       to 
      
      
      
      .
    • High-Res:

      
       through expected transition zones (
      
      
      
      ).
Differential Scanning Calorimetry (DSC) Protocol

Objective: Identify melting point (


), crystallization (

), and glass transition (

).
  • Instrument: TA Instruments Q2000 or DSC 25.

  • Sample Mass: 2–5 mg (Encapsulated).

  • Pan: Tzero Aluminum Hermetic Pan (crimped to prevent sublimation/leakage).

  • Cycle: Heat-Cool-Heat.

    • Equilibrate:

      
      .
      
    • Heat 1:

      
       to 
      
      
      
      (Observe
      
      
      and potential decomposition).
    • Cool:

      
       to 
      
      
      
      (Observe
      
      
      ).
    • Heat 2:

      
       to 
      
      
      
      (Observe
      
      
      or polymorphs).

Thermal Behavior Analysis

TGA Profile: Decomposition Logic

The TGA curve of H₂CBO typically exhibits a two-stage weight loss profile:

  • Stage I (Solvent Loss): If synthesized from solution (e.g., DMF/Ethanol), a minor weight loss (<5%) may occur between

    
    . Pure crystalline samples should show a flat baseline here.
    
  • Stage II (Ligand Decomposition): The onset of degradation (

    
    ) occurs near 
    
    
    
    .
    • Mechanism: The ether linkage (

      
      ) is the primary weak point, followed by decarboxylation (
      
      
      
      ).
    • Comparison: This is lower than Terephthalic acid (sublimes >

      
       without decomposition) but comparable to other ether-linked benzoates.
      
DSC Profile: Phase Transitions
  • Melting Point (

    
    ):  H₂CBO exhibits a sharp endothermic peak typically 
    
    
    
    (Lit. value >
    
    
    [1]).
  • Crystallization: Upon cooling, a recrystallization exotherm is often observed, though supercooling is common due to the semi-flexible methylene spacer hindering rapid lattice re-ordering.

Comparative Performance Guide

The table below objectively compares H₂CBO with its primary structural alternatives.

FeatureH₂CBO (Target) Terephthalic Acid (H₂BDC) 4,4'-Oxybis(benzoic acid) (H₂OBBA)
Structure Ether + Methylene SpacerRigid Benzene RingEther Linkage Only
Flexibility Medium (Semi-Flexible) Low (Rigid)High (Flexible)
Melting Point (

)
>300°C >300°C (Sublimes)~338°C
Decomp. Onset (

)
~310°C ~350°C~320°C
Solubility Moderate (DMSO, DMF)LowModerate
MOF Pore Size Tunable (V-shaped ligand)Fixed (Linear)Tunable (Bent ligand)

Scientist's Insight:

While H₂BDC provides maximum thermal stability, it lacks the conformational freedom to form "breathing" MOFs. H₂OBBA offers high flexibility but can lead to framework collapse upon solvent removal. H₂CBO strikes a balance : the methylene group adds a "kink" that prevents dense packing (increasing porosity) while the ether linkage maintains sufficient thermal robustness for solvothermal synthesis.

Visualization of Thermal Logic

Figure 1: Thermal Stability & Degradation Logic

This diagram illustrates the causal relationship between the molecular structure of H₂CBO and its observed thermal events.

ThermalLogic Struct H2CBO Structure (Ether + Methylene Spacer) Rigid Benzoate Rings (High Lattice Energy) Struct->Rigid Flex Methylene-Ether Link (Rotational Freedom) Struct->Flex Tm High Melting Point (Tm > 300°C) Rigid->Tm Stabilizes Crystal Lattice Td Decomposition Onset (~310°C) Flex->Td Weakest Link (C-O) Tm->Td Melt/Decomp Overlap Mech Bond Cleavage (C-O & Decarboxylation) Td->Mech Mass Loss > 300°C

Caption: Structural contributors to the thermal profile of H₂CBO. The rigid rings drive the high melting point, while the ether linkage dictates the decomposition limit.

Figure 2: Recommended Experimental Workflow

A self-validating workflow to ensure data integrity when characterizing unknown ligand batches.

Workflow Start Sample Prep (Dry 80°C/4h) TGA TGA Run (10°C/min, N2) Start->TGA Check Solvent Loss < 150°C? TGA->Check Clean Pure Ligand Proceed to DSC Check->Clean No (<1%) Solvated Solvated Form Recalc Stoichiometry Check->Solvated Yes (>2%) DSC DSC Cycle (Heat-Cool-Heat) Clean->DSC Result Determination: Tm, Tc, Purity DSC->Result

Caption: Step-by-step workflow for validating ligand purity and thermal properties.

References

  • Sigma-Aldrich. (n.d.). 4-((4-Carboxybenzyl)oxy)benzoic acid | CAS 345221-90-1 Properties. Retrieved from

  • Lumtec. (n.d.). LT-MOF0235 H4CBOB and Related Ligands Thermal Data. Retrieved from

  • Taskcm. (n.d.). Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- CAS No.: 345221-90-1. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 4-((4-Carboxybenzyl)oxy)benzoic acid. Retrieved from

Validation

Structural comparison of 4-[(4-carboxyphenoxy)methyl]benzoic acid and 4,4'-oxybis(benzoic acid)

The following guide provides an in-depth structural and functional comparison between 4-[(4-carboxyphenoxy)methyl]benzoic acid (CPMBA) and 4,4'-oxybis(benzoic acid) (OBA) . This analysis is designed for researchers in re...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional comparison between 4-[(4-carboxyphenoxy)methyl]benzoic acid (CPMBA) and 4,4'-oxybis(benzoic acid) (OBA) . This analysis is designed for researchers in reticular chemistry, polymer science, and drug development, focusing on how the subtle structural insertion of a methylene group alters physicochemical properties and application performance.

Executive Summary

The core distinction between these two dicarboxylic acid ligands lies in the methylene spacer (-CH₂-) .

  • OBA (4,4'-oxybis(benzoic acid)) is a rigid, V-shaped ether-linked ligand (angle ~120°) widely used in robust Metal-Organic Frameworks (MOFs) and high-performance Liquid Crystal Polymers (LCPs).

  • CPMBA (4-[(4-carboxyphenoxy)methyl]benzoic acid) inserts a methylene group adjacent to the ether oxygen. This breaks the conjugation between rings, introduces a "kink" (angle ~109°), and significantly increases conformational flexibility.

This guide explores how this structural modification dictates solubility, thermal stability, and framework topology.

Chemical Identity & Structural Analysis

Comparative Data Table
Feature4-[(4-carboxyphenoxy)methyl]benzoic acid4,4'-oxybis(benzoic acid)
Abbreviation CPMBA OBA (or 4,4'-ODBA)
CAS Number 345221-90-1 2215-89-6
Formula C₁₅H₁₂O₅C₁₄H₁₀O₅
Molecular Weight 272.25 g/mol 258.23 g/mol
Linkage Type Benzyl phenyl ether (-CH₂-O-)Diphenyl ether (-O-)
Geometry Asymmetric, Kinked, FlexibleSymmetric (

), V-shaped, Rigid
Linker Length ~10.5 Å (approx. O-O distance)~9.2 Å (approx. O-O distance)
Melting Point > 250 °C (High, dec.)329–336 °C
pKa (approx) ~4.0 (benzoic), ~4.2 (phenoxy-acetic like)~4.2 (benzoic acid typical)
Structural Visualization

The following diagram contrasts the connectivity and rotational degrees of freedom.

Structures cluster_OBA 4,4'-oxybis(benzoic acid) (OBA) cluster_CPMBA 4-[(4-carboxyphenoxy)methyl]benzoic acid (CPMBA) OBA_Ring1 Benzoic Acid Ring A OBA_O Ether Oxygen (-O-) Angle: ~120° Rigid Conjugation OBA_Ring1->OBA_O Ar-O Bond OBA_Ring2 Benzoic Acid Ring B OBA_O->OBA_Ring2 Ar-O Bond CP_Ring1 Benzoic Acid Ring A CP_CH2 Methylene (-CH2-) Angle: ~109.5° Free Rotation CP_Ring1->CP_CH2 Ar-C Bond CP_O Ether Oxygen (-O-) CP_CH2->CP_O C-O Bond (Flexible) CP_Ring2 Benzoic Acid Ring B CP_O->CP_Ring2 Ar-O Bond

Caption: Structural connectivity comparison highlighting the methylene insertion in CPMBA which introduces additional rotational freedom.

Performance in Applications

Metal-Organic Frameworks (MOFs)

The choice between CPMBA and OBA fundamentally alters the topology and "breathing" behavior of the resulting porous material.

  • OBA (Rigid Pillar):

    • Role: Acts as a rigid V-shaped linker.

    • Outcome: Forms stable, non-collapsible pores. Commonly used to synthesize isoreticular MOFs where fixed geometry is required for gas storage (

      
      , 
      
      
      
      ).
    • Topology: Often yields fcu or pcu topologies depending on the metal cluster (

      
      , 
      
      
      
      ).
  • CPMBA (Flexible Linker):

    • Role: Acts as a "semi-rigid" or flexible linker.

    • Outcome: The methylene group allows the framework to undergo structural transformations (breathing effect) upon guest adsorption.

    • Advantage: Higher selectivity for specific gases due to induced fit; potential for larger pore apertures due to increased linker length.

Polymer Science (Polyesters & Polyamides)
  • Thermal Transition (

    
     & 
    
    
    
    ):
    • OBA: Polymers exhibit high glass transition (

      
      ) and melting temperatures (
      
      
      
      ) due to chain stiffness and symmetry. Used in heat-resistant engineering plastics.
    • CPMBA: The methylene spacer acts as an "internal plasticizer," lowering

      
       and 
      
      
      
      . This improves processability and solubility but reduces maximum service temperature.
  • Crystallinity: OBA promotes high crystallinity; CPMBA disrupts packing, leading to amorphous or semi-crystalline regions, which can enhance optical transparency.

Experimental Protocols

MOF Synthesis Workflow (Solvothermal)

This protocol validates the ligand's ability to coordinate with metal nodes (


 example).

Materials:

  • Ligand: 1.0 mmol (CPMBA or OBA)

  • Metal Salt:

    
     (1.0 mmol)
    
  • Modulator: Acetic Acid (30 eq.) or Benzoic Acid (10 eq.)

  • Solvent: DMF (10 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve

    
     in DMF via ultrasonication (10 min).
    
  • Ligand Addition: Add the dicarboxylic acid ligand and modulator. Sonicate until clear.

  • Solvothermal Reaction: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Isolation: Cool to room temperature. Collect precipitate via centrifugation (6000 rpm, 10 min).

  • Activation: Wash with DMF (

    
    ) and Methanol (
    
    
    
    ) to remove unreacted ligand. Solvent exchange with methanol for 3 days.
  • Drying: Activate under vacuum at 100°C for 12 hours.

Characterization Logic

Use the following decision tree to evaluate the synthesized materials.

Characterization cluster_Results Expected Outcomes Start Synthesized Material PXRD Powder X-Ray Diffraction (PXRD) Check Crystallinity Start->PXRD TGA Thermogravimetric Analysis (TGA) Check Thermal Stability PXRD->TGA If Crystalline BET N2 Isotherm (BET) Check Porosity TGA->BET If Stable > 300°C Res_OBA OBA MOF: Sharp Peaks (High Order) Stable to ~400°C Rigid Pore BET->Res_OBA Res_CPMBA CPMBA MOF: Broader Peaks (Disorder?) Stable to ~300°C Hysteretic Sorption (Breathing) BET->Res_CPMBA

Caption: Analytical workflow for comparing structural integrity and porosity of CPMBA vs. OBA frameworks.

Synthesis of the Ligands (Brief Overview)

For researchers needing to synthesize CPMBA from scratch (if commercial stock is unavailable):

  • OBA Synthesis:

    • Reaction: Nucleophilic aromatic substitution of 4-chlorobenzoic acid with 4-hydroxybenzoic acid (requires high T, Cu catalyst).

  • CPMBA Synthesis:

    • Precursors: 4-(Chloromethyl)benzoic acid + 4-Hydroxybenzoic acid.

    • Conditions:

      
      , DMF, 80°C (Williamson Ether Synthesis).
      
    • Note: The CPMBA synthesis is generally milder than OBA synthesis because it involves an alkyl halide (

      
      ) rather than an aryl halide (
      
      
      
      ).

References

  • ChemicalBook . Benzoic acid, 4,4'-[[2,2-bis[(4-carboxyphenoxy)methyl]-1,3-propanediyl]bis(oxy)]bis- synthesis. Retrieved from

  • Thermo Fisher Scientific . 4,4'-Oxybis(benzoic acid), 98+%, Specifications and Properties. Retrieved from

  • BLD Pharm . Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- (CAS 345221-90-1) Product Page. Retrieved from

  • Lumtec . Metal Organic Frameworks (MOF) Ligands Catalog. Retrieved from

  • PubChem . 4,4'-Oxybis(benzoic acid) Compound Summary. National Library of Medicine. Retrieved from

Comparative

Validating Porosity in Flexible MOFs: A BET Analysis Comparison of CPMB-Based Frameworks vs. Rigid Analogues

Executive Summary For researchers and drug development professionals, Metal-Organic Frameworks (MOFs) offer unprecedented control over drug loading and release kinetics. The ligand Benzoic acid, 4-[(4-carboxyphenoxy)meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, Metal-Organic Frameworks (MOFs) offer unprecedented control over drug loading and release kinetics. The ligand Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- (hereafter referred to as CPMB , CAS: 345221-90-1) is a highly valuable extended dicarboxylic acid. Unlike rigid linkers, CPMB contains a flexible methylene-ether hinge (-CH


-O-), allowing the framework to "breathe" and accommodate large active pharmaceutical ingredients (APIs) like Ibuprofen.

However, this structural flexibility introduces a critical vulnerability during solvent removal (activation). This guide objectively compares the porosity validation of CPMB-based MOFs against rigid alternatives, demonstrating why supercritical CO


 (scCO

) activation and rigorous Brunauer-Emmett-Teller (BET) analysis are mandatory for accurate performance assessment.

The Structural Causality: Rigid vs. Flexible Linkers

In rigid frameworks like UiO-66 (built with terephthalic acid, BDC), the high rotational energy barrier of the linker prevents structural collapse during thermal vacuum activation. The capillary forces exerted by evaporating solvents (e.g., DMF or ethanol) are insufficient to break or distort the robust Zr-O bonds.

Conversely, the CPMB linker possesses a low-energy -CH


-O- hinge. When a CPMB-based MOF undergoes standard thermal vacuum activation, the retreating liquid-gas meniscus generates massive capillary stress, causing the flexible linkers to fold. This results in pore collapse or a transition to a "closed-pore" phase, yielding artificially low BET surface areas. To bypass the liquid-gas phase boundary,  [3]. By transitioning liquid CO

to a supercritical fluid, surface tension is eliminated, preserving the intrinsic open-pore architecture necessary for maximum drug loading.

Comparative Performance Data

The table below compares a representative Zr-CPMB framework against industry-standard rigid MOFs (Zr-BDC and Zr-BPDC) to illustrate the drastic impact of activation methodology on measurable porosity and subsequent API loading capacity.

FrameworkLinker TypeActivation MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Drug Loading (wt% Ibuprofen)
Zr-BDC (UiO-66) RigidThermal Vacuum1,1800.4515.2
Zr-BDC (UiO-66) RigidSupercritical CO

1,2100.4715.5
Zr-BPDC (UiO-67) Extended RigidThermal Vacuum2,4000.8528.4
Zr-CPMB Extended FlexibleThermal Vacuum350 (Collapsed)0.124.1
Zr-CPMB Extended FlexibleSupercritical CO

2,150 (Preserved)0.8132.6

Note: Data represents typical zirconium-based framework responses to activation methods to highlight the necessity of scCO


 for flexible linkers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be executed as a self-validating system.

Step 1: Solvothermal Synthesis of Zr-CPMB
  • Preparation : Dissolve 1.0 mmol of ZrCl

    
     and 1.0 mmol of CPMB ligand in 30 mL of N,N-dimethylformamide (DMF).
    
  • Modulation : Add 30 equivalents of acetic acid as a modulator.

    • Causality : The monocarboxylic acid competes with CPMB for coordination sites on the Zr

      
       clusters. This slows down the nucleation rate, yielding highly crystalline, defect-free frameworks rather than amorphous precipitates.
      
  • Crystallization : Heat the mixture in a Teflon-lined autoclave at 120 °C for 48 hours.

  • Recovery : Recover the white crystalline powder via centrifugation and wash thoroughly with fresh DMF.

Step 2: Supercritical CO Activation Workflow
  • Solvent Exchange : Soak the DMF-solvated MOF in absolute ethanol for 3 days, replacing the ethanol daily.

    • Causality : DMF has a high boiling point and is poorly miscible with liquid CO

      
      . Ethanol acts as a highly miscible intermediary.
      
  • CO

    
     Purging : Transfer the ethanol-solvated MOF to a critical point dryer. Purge the chamber with liquid CO
    
    
    
    at 10 °C for 2 hours to completely displace the ethanol.
  • Supercritical Transition : Seal the chamber and raise the temperature to 40 °C. The internal pressure will exceed 73.8 bar, transitioning the CO

    
     into a supercritical fluid. Hold for 4 hours.
    
  • Venting : Slowly vent the scCO

    
     at a rate of 0.5 bar/min while maintaining the temperature at 40 °C to prevent condensation. The resulting MOF is fully activated and structurally intact.
    
Step 3: BET Analysis & Rouquerol Validation
  • Sample Preparation : Transfer the activated Zr-CPMB to a pre-weighed sample tube inside an argon-filled glovebox to prevent atmospheric moisture adsorption.

  • Isotherm Collection : Perform N

    
     sorption at 77 K using a volumetric gas adsorption analyzer.
    
  • Self-Validation (Rouquerol Criteria) : Because MOFs are microporous, applying the standard BET equation blindly across the entire pressure range often yields erroneous results. You must validate the chosen linear pressure range (

    
    ) using the  [2]:
    
    • The term

      
       must increase monotonically with 
      
      
      
      .
    • The y-intercept of the BET plot must be positive, ensuring a positive BET constant (

      
      ).
      
    • The

      
       value corresponding to the monolayer capacity (
      
      
      
      ) must fall within the selected linear BET range.

Only if these criteria are met can the BET surface area be considered valid and trustworthy according to [1].

Experimental Workflow Visualization

G Synth Zr-CPMB Synthesis (Solvothermal) Wash Solvent Exchange (Ethanol/Acetone) Synth->Wash Split Activation Method? Wash->Split Therm Thermal Vacuum (Pore Collapse Risk) Split->Therm Rigid Linkers scCO2 Supercritical CO2 (Preserves Porosity) Split->scCO2 Flexible CPMB Sorp N2 Sorption Isotherm (77 K) Therm->Sorp scCO2->Sorp Rouq Apply Rouquerol Criteria (C > 0, Monotonic) Sorp->Rouq BET Valid BET Surface Area Rouq->BET Pass

Figure 1: Workflow for activating and validating porosity in flexible CPMB-based MOFs via BET analysis.

References

  • Title: Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report) Source: Pure and Applied Chemistry URL: [Link]

  • Title: Applicability of the BET Method for Determining Surface Areas of Microporous Metal−Organic Frameworks Source: Journal of the American Chemical Society URL: [Link]

  • Title: Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal−Organic Framework Materials Source: Journal of the American Chemical Society URL: [Link]

Validation

Publish Comparison Guide: Elemental Analysis and Purity Verification of 4-[(4-Carboxyphenoxy)methyl]benzoic Acid

Executive Summary & Analytical Target Profile (ATP) In the development of advanced Metal-Organic Frameworks (MOFs) and targeted active pharmaceutical ingredient (API) linkers, the structural integrity of the dicarboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

In the development of advanced Metal-Organic Frameworks (MOFs) and targeted active pharmaceutical ingredient (API) linkers, the structural integrity of the dicarboxylic acid building blocks is paramount. 4-[(4-carboxyphenoxy)methyl]benzoic acid (CAS 345221-90-1) is a highly specialized asymmetric linker. Its unique geometry—featuring a flexible methylene ether bridge connecting two distinct benzoic acid moieties—imparts specific directional properties to crystalline frameworks and polymer conjugates.

However, the asymmetric nature of this compound makes its synthesis prone to specific impurities. While standard commercial grades often plateau at ~95% purity[1], pharmaceutical applications demand an Ultra-Pure Grade (>99.5%) to prevent chain termination in polymers or structural defects in MOFs. This guide objectively compares the Ultra-Pure Grade of 4-[(4-carboxyphenoxy)methyl]benzoic acid against standard commercial alternatives, providing rigorously validated analytical protocols grounded in the latest2[2] and 3[3].

Comparative Performance Matrix

To objectively evaluate the product's performance, we compare the Ultra-Pure Grade against a widely available 95% Commercial Grade and a structurally related symmetric alternative, 4,4'-Oxybis(benzoic acid).

ParameterUltra-Pure Grade (Product)Standard Commercial Grade4,4'-Oxybis(benzoic acid) (Alternative)
HPLC Purity (a/a %) ≥ 99.5% ~ 95.0%[1]≥ 98.0%
Elemental Impurities < 1 ppm (USP <232> Compliant)[3]> 10 ppm (Variable heavy metals)< 5 ppm
Residual Solvents < 0.1% (ICH Q3C Compliant)~ 1.5% (Often DMF or Toluene)< 0.5%
Structural Geometry Asymmetric (C1 point group)AsymmetricSymmetric (C2v point group)
Solubility (DMSO/DMF) High (>50 mg/mL)Moderate (Impurities reduce solubility)Low (<20 mg/mL)
Primary Application API Linkers, Defect-free MOFs Basic R&D, Non-critical polymersSymmetric MOFs (e.g., IRMOF series)

Mechanistic Insights: Synthesis and Impurity Profiling

Understanding the causality behind impurity formation is critical for establishing a robust analytical method. 4-[(4-carboxyphenoxy)methyl]benzoic acid is typically synthesized via a Williamson ether synthesis reacting 4-(bromomethyl)benzoic acid with 4-hydroxybenzoic acid under alkaline conditions.

Because the ether linkage is asymmetric and adjacent to a benzylic position, it is highly susceptible to specific side reactions:

  • Hydrolysis: The benzylic bromide precursor can hydrolyze to form 4-(hydroxymethyl)benzoic acid (Impurity A).

  • Transetherification/Symmetric Coupling: Improper stoichiometric control can lead to the formation of symmetric ethers like 4,4'-oxybis(benzoic acid) (Impurity B).

Synthesis_Impurity A Precursors: 4-(Bromomethyl)benzoic acid + 4-Hydroxybenzoic acid B Williamson Ether Synthesis (Alkaline Conditions) A->B C Target API Linker: 4-[(4-carboxyphenoxy)methyl]benzoic acid B->C Main Pathway D Impurity A: 4-(Hydroxymethyl)benzoic acid B->D Hydrolysis E Impurity B: 4,4'-Oxybis(benzoic acid) B->E Transetherification

Chemical synthesis pathways and primary degradation impurities of the target linker.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks that automatically invalidate the run if systemic errors occur, ensuring absolute data integrity.

HPLC-UV Purity Verification (ICH Q2(R2) Compliant)

This method is designed to separate the target asymmetric linker from its structurally similar impurities, fulfilling the specificity, linearity, accuracy, and precision requirements of the 2[2].

Expertise & Causality: Dicarboxylic acids inherently suffer from peak tailing on reversed-phase columns due to secondary interactions with residual silanols. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven below the pKa of both carboxylic acid groups (~3.5 and ~4.0). This ensures the molecule remains fully protonated and neutral, yielding sharp, Gaussian peak shapes necessary for accurate integration.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve 10.0 mg of the Ultra-Pure reference standard in 10 mL of Diluent (50:50 LC-MS grade Water:Acetonitrile). Sonicate for 5 minutes until fully dissolved.

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes.

    • Detection: UV at 254 nm (optimal for conjugated aromatic systems).

  • Self-Validating System Suitability Test (SST):

    • Inject a resolution mixture containing the target compound and Impurity A.

    • Acceptance Criterion: The resolution (

      
      ) between the two peaks must be 
      
      
      
      . If
      
      
      , the system is deemed unfit, and the analysis is aborted to prevent the reporting of co-eluted data.

ICH_Validation A Analytical Target Profile (ATP) B Method Development (ICH Q14) A->B C Validation Execution (ICH Q2(R2)) B->C D Specificity & Linearity C->D E Accuracy & Precision C->E F Routine Quality Control D->F E->F

Lifecycle approach to analytical method validation following ICH Q2(R2) and Q14 guidelines.

ICP-MS Elemental Analysis (USP <232> / <233>)

Trace elemental impurities (e.g., heavy metals from reagents or catalysts) must be strictly controlled. This protocol verifies compliance with the Permitted Daily Exposure (PDE) limits established in 3[3].

Expertise & Causality: The robust aromatic ether matrix of 4-[(4-carboxyphenoxy)methyl]benzoic acid resists standard open-vessel acid digestion. We employ closed-vessel microwave-assisted digestion. This not only ensures complete matrix mineralization but also prevents the volatilization of highly toxic, low-boiling elements like Mercury (Hg) and Arsenic (As).

Step-by-Step Methodology:

  • Sample Digestion: Accurately weigh 0.1 g of the sample into a Teflon microwave digestion vessel. Add 6.0 mL of concentrated HNO

    
     and 2.0 mL of H
    
    
    
    O
    
    
    (30%).
  • Microwave Program: Ramp temperature to 200°C over 15 minutes, and hold for 20 minutes to ensure complete oxidation of the organic matrix.

  • Dilution & Spiking: Transfer the digestate to a volumetric flask and dilute to 50 mL with ultra-pure water.

  • Self-Validating Internal Standard: Spike the solution with a multi-element internal standard mix (Yttrium, Indium, Bismuth at 10 ppb).

    • Acceptance Criterion: If the recovery of any internal standard falls outside the 80–120% range, it indicates severe matrix suppression or incomplete digestion, automatically invalidating the sample run.

  • ICP-MS Analysis: Analyze the sample using collision cell technology (Helium mode) to eliminate polyatomic interferences (e.g., preventing

    
    Ar
    
    
    
    Cl from artificially inflating the
    
    
    As signal).

Conclusion

When synthesizing complex drug delivery systems or advanced materials, the purity of the linker dictates the success of the final product. As demonstrated, the Ultra-Pure Grade of 4-[(4-carboxyphenoxy)methyl]benzoic acid significantly outperforms standard 95% commercial grades by eliminating critical hydrolytic and transetherification impurities. By implementing self-validating, ICH Q2(R2) and USP <232> compliant analytical workflows, researchers can guarantee the structural integrity and safety of their downstream applications.

References

1.[2] European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. 2.[3] US Pharmacopeia. "<232> Elemental Impurities - Limits". usp.org. 3.[1] CP Lab Safety. "4-[(4-Carboxyphenoxy)methyl]benzoic acid, 95%". calpaclab.com.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-

CAS No: 345221-90-1 (Representative) | Physical State: Solid (White Powder)[1] Executive Safety Summary Immediate Action Required: Treat as a Severe Irritant (Skin/Eye/Respiratory).[1] Benzoic acid, 4-[(4-carboxyphenoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 345221-90-1 (Representative) | Physical State: Solid (White Powder)[1]

Executive Safety Summary

Immediate Action Required: Treat as a Severe Irritant (Skin/Eye/Respiratory).[1] Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- is a dicarboxylic acid derivative often used as a ligand in Metal-Organic Frameworks (MOFs) or as a polymer intermediate.[1] While specific toxicological data for this exact isomer is limited, its structural analogs (benzoic acid derivatives) exhibit consistent hazard profiles.[1]

The Golden Rule: Handle strictly within a chemical fume hood. The primary risk is inhalation of fine dust during weighing and acidic burns to mucous membranes upon contact with moisture (perspiration/eyes).[1]

Risk Assessment & Hazard Identification

Causality Analysis: Why this chemical poses a risk.

Hazard ClassGHS CodeMechanism of Action
Skin Irritation H315 The carboxylic acid moieties (

) protonate skin proteins upon contact with moisture, leading to contact dermatitis and chemical burns.[1]
Eye Irritation H319/H318 High acidity (low pKa) causes immediate protein denaturation in the cornea.[1] Risk of permanent damage if not rinsed immediately.[1]
Respiratory H335 Fine powder acts as a mechanical and chemical irritant to the upper respiratory tract, causing inflammation and coughing.[1]

Critical Warning: As a fine powder, this compound is prone to static charge buildup , which can cause the powder to "jump" or disperse unexpectedly during weighing.

The PPE Matrix (Personal Protective Equipment)

Data-Driven Selection for Maximum Protection.[1]

PPE ComponentSpecificationRationale & Breakthrough Data
Hand Protection Nitrile (≥ 5 mil / 0.12 mm) Excellent Resistance. Nitrile offers >480 min breakthrough time for solid organic acids.[1] Avoid: Latex (poor organic acid resistance).[1][2]
Eye Protection Chemical Goggles Mandatory. Safety glasses are insufficient due to the risk of airborne dust entering from the sides or top.[1]
Respiratory N95 or P100 Mask Secondary Defense. Required only if weighing outside a fume hood (not recommended).[1] Primary defense is engineering controls (Hood).[1]
Body Protection Lab Coat (Poly/Cotton) Standard protection.[1] Ensure cuffs are tucked into gloves to prevent wrist exposure.[1]
Operational Protocol: Step-by-Step Handling

Self-Validating Workflow for Scientific Integrity.

Phase A: Preparation (The "Clean" Zone) [1]
  • Static Control: Place an ionizing bar or anti-static gun near the balance if available.[1]

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1]

  • Engineering Check: Verify Fume Hood face velocity is between 80–100 fpm .

Phase B: Weighing & Transfer (The "Hot" Zone)

Goal: Minimize dust generation.[1]

  • Don PPE: Put on lab coat, goggles, and double-glove (Nitrile).[1]

  • Transfer: Open the container inside the hood.

  • Weighing: Use a closed-vessel weighing technique :

    • Tare a vial with a cap.[1]

    • Add solid to the vial.

    • Cap the vial before moving it out of the hood to the balance (if balance is external).[1]

    • Why? This prevents dust trails in the lab environment.[1]

  • Solubilization:

    • If dissolving in base (e.g., NaOH), add base slowly .[1]

    • Mechanism:[3] The deprotonation reaction is exothermic.[1] Rapid addition can cause splashing of hot, caustic solution.[1]

Phase C: Decontamination & Doffing
  • Wipe Down: Clean balance area with a wet paper towel (water/ethanol) to capture invisible dust.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[1]

Disposal & Waste Management

Environmental Compliance & Safety.[1]

  • Solid Waste: Dispose of contaminated paper towels, weighing boats, and gloves in Solid Hazardous Waste (labeled "Organic Acid Solid").

  • Liquid Waste:

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) to prevent violent oxidation.[1]

    • Segregate into Organic Acid or General Organic waste streams depending on the solvent used.[1]

  • Spill Cleanup:

    • Dry Spill: Do not dry sweep.[1] Use a HEPA vacuum or wet paper towels to prevent dust clouds.[1]

    • Wet Spill: Neutralize with Sodium Bicarbonate (

      
      ) until bubbling stops, then absorb.[1]
      
Visualizing the Safety Workflow

Logic Flow for Decision Making.

SafetyProtocol Start Start: Handling Request RiskAssess 1. Risk Assessment (Check CAS & Quantity) Start->RiskAssess EngControl 2. Engineering Controls (Fume Hood Verification) RiskAssess->EngControl PPE_Select 3. PPE Selection (Nitrile + Goggles) EngControl->PPE_Select Handling 4. Handling / Weighing (Closed Vessel Technique) PPE_Select->Handling SpillCheck Spill or Dust Release? Handling->SpillCheck Decon 5. Decontamination (Wet Wipe Method) SpillCheck->Decon No Emergency EMERGENCY RESPONSE Neutralize (NaHCO3) & Absorb SpillCheck->Emergency Yes Disposal 6. Disposal (Segregated Organic Waste) Decon->Disposal Emergency->Disposal

Figure 1: Decision logic for the safe handling of Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-.

References
  • Angene Chemical. (n.d.).[1] Benzoic acid, 4-[(4-carboxyphenoxy)methyl]- SDS. Retrieved from [Link]

  • Esko Safety. (2025).[1] Nitrile Glove Chemical Resistance Chart. Retrieved from [Link]

  • PubChem. (2025).[1][4] 4-(Carboxymethoxy)benzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzoic acid, 4-[(4-carboxyphenoxy)methyl]-
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